molecular formula C13H11F2NO3S B7865751 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Cat. No.: B7865751
M. Wt: 299.29 g/mol
InChI Key: KQWFGOQFGSWMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is a useful research compound. Its molecular formula is C13H11F2NO3S and its molecular weight is 299.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-difluorophenoxy)-5-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO3S/c1-20(17,18)9-3-5-13(11(16)7-9)19-12-4-2-8(14)6-10(12)15/h2-7H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWFGOQFGSWMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline: A Prospective Analysis for Drug Discovery

Executive Summary

This technical guide provides a comprehensive prospective analysis of the novel chemical entity 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline. In the absence of extensive direct experimental data for this specific molecule, this document leverages established knowledge of its constituent functional moieties—the 2,4-difluorophenoxy group, the aniline core, and the methylsulfonyl group—to forecast its chemical properties, propose synthetic pathways, and hypothesize its potential as a lead compound in drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for the investigation of this promising, yet unexplored, molecule. We will delve into predicted physicochemical properties, postulated synthetic routes, hypothetical mechanisms of action, proposed analytical methodologies, and potential therapeutic applications, all while maintaining a strong emphasis on the causal reasoning behind these projections.

Introduction: The Rationale for Investigation

The pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. The molecule 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline presents a compelling case for investigation due to the convergence of three structurally significant functional groups, each with a proven track record in medicinal chemistry.

  • The Aniline Core: Anilines and their derivatives are privileged structures in drug design, serving as versatile scaffolds for a multitude of therapeutic agents.[1] Their ability to participate in hydrogen bonding and aromatic interactions makes them key components in molecules targeting a wide range of biological receptors and enzymes.

  • The 2,4-Difluorophenoxy Moiety: The incorporation of fluorine into drug candidates is a widely used strategy to modulate metabolic stability, binding affinity, and bioavailability.[2] The 2,4-difluoro substitution pattern, in particular, can significantly influence the electronic properties of the phenoxy ring, potentially enhancing target engagement.

  • The Methylsulfonyl Group: The sulfonylaniline motif is a prominent feature in numerous approved drugs and clinical candidates.[3][4] The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, properties that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic profile of a molecule. Its presence is often associated with improved solubility and metabolic stability.

The strategic combination of these three moieties in 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline suggests a molecule with the potential for potent and selective biological activity. This guide will therefore explore the untapped potential of this compound as a valuable starting point for innovative drug development programs.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline. These predictions are derived from computational models and by analogy to structurally related compounds.

PropertyPredicted ValueRationale
Molecular Formula C₁₃H₁₁F₂NO₃SBased on the chemical structure.
Molecular Weight 315.3 g/mol Calculated from the molecular formula.
Predicted LogP 3.5 - 4.5The difluorophenoxy group increases lipophilicity, while the sulfonyl and amine groups contribute to polarity.
Predicted pKa (Amine) 2.0 - 3.0The strong electron-withdrawing effects of the difluorophenoxy and methylsulfonyl groups are expected to significantly decrease the basicity of the aniline nitrogen.
Predicted Solubility Low in water, soluble in organic solvents like DMSO and DMF.The relatively high LogP and crystalline nature suggested by the rigid structure point towards low aqueous solubility.
Predicted Melting Point 150 - 180 °CThe rigid aromatic structure and potential for intermolecular hydrogen bonding suggest a relatively high melting point.

Postulated Synthetic Pathways

A plausible synthetic route to 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline can be envisioned through a multi-step process, leveraging well-established organic transformations. A proposed pathway is outlined below.

Proposed Synthetic Scheme

Synthetic_Pathway A 2,4-Difluoronitrobenzene C 2-(2,4-Difluorophenoxy)-5-(methylthio)nitrobenzene A->C Williamson Ether Synthesis (Base, e.g., K2CO3) B 4-Methylthio-3-nitrophenol B->C D 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)nitrobenzene C->D Oxidation (e.g., m-CPBA) E 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline D->E Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: Proposed synthetic pathway for 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline.

Step-by-Step Methodology
  • Step 1: Williamson Ether Synthesis. The synthesis would commence with a Williamson ether synthesis between 2,4-difluoronitrobenzene and a suitable phenol, such as 4-methylthio-3-nitrophenol, in the presence of a base like potassium carbonate. This reaction would form the diaryl ether linkage.

  • Step 2: Oxidation. The resulting 2-(2,4-difluorophenoxy)-5-(methylthio)nitrobenzene would then undergo oxidation of the sulfide to a sulfone. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

  • Step 3: Reduction. The final step involves the reduction of the nitro group to an aniline. This can be achieved through various methods, such as catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst, or by using a reducing agent like iron powder in the presence of hydrochloric acid.[5]

Hypothetical Mechanism of Action and Biological Targets

The structural features of 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline suggest its potential as a kinase inhibitor. Many kinase inhibitors utilize a substituted aniline scaffold to interact with the hinge region of the kinase domain. The sulfonamide-like methylsulfonyl group can act as a hydrogen bond acceptor, further anchoring the molecule in the active site. For instance, the approved drug Vemurafenib, a BRAF kinase inhibitor, contains a propanesulfonamide group that plays a crucial role in its binding.[6][7][8][9]

Hypothetical Signaling Pathway

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR2) GF->RTK P1 Phosphorylation RTK->P1 ATP DS Downstream Signaling (e.g., MAPK Pathway) P1->DS Proliferation Cell Proliferation, Angiogenesis DS->Proliferation Inhibitor 2-(2,4-Difluorophenoxy) -5-(methylsulfonyl)aniline Inhibitor->RTK Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

This compound could potentially target kinases involved in cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The 5-(ethylsulfonyl)-2-methoxyaniline fragment, structurally similar to our target molecule, is a known pharmacophoric fragment of potent VEGFR2 inhibitors.[10]

Proposed Analytical Methodologies for Characterization and Quantification

To ensure the identity, purity, and quantity of 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline, a suite of analytical methods would be required.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of the synthesized compound.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
  • Objective: To confirm the molecular weight of the compound and for quantitative analysis in biological matrices.

  • Instrumentation: An HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • LC Conditions: As described for the HPLC method.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer Settings:

    • Full Scan: m/z 100-500 for identity confirmation.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantification, monitoring the transition of the parent ion to a specific fragment ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Objective: To confirm the chemical structure of the synthesized compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Expected ¹H NMR Signals: Distinct signals for the aromatic protons on both rings, a singlet for the methylsulfonyl group, and a broad singlet for the aniline NH₂ protons. The fluorine atoms will cause characteristic splitting of the adjacent aromatic proton signals.

  • Expected ¹³C NMR Signals: Resonances for all 13 carbon atoms, with the carbon atoms bonded to fluorine exhibiting characteristic coupling constants.

Potential Applications in Drug Development

Given the prevalence of its structural motifs in a wide range of therapeutic agents, 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline holds promise in several areas of drug development:

  • Oncology: As a potential kinase inhibitor, this compound could be explored for the treatment of various cancers. Its structural similarity to fragments of known VEGFR2 inhibitors suggests a potential role in anti-angiogenic therapy.[10]

  • Inflammatory Diseases: Certain kinase pathways are also implicated in inflammatory processes. Therefore, this molecule could be investigated for its potential in treating diseases such as rheumatoid arthritis or inflammatory bowel disease.

  • Other Therapeutic Areas: The aniline scaffold is highly versatile, and with appropriate derivatization, this core structure could be adapted to target other enzyme families or receptors.

Safety and Handling Considerations

While specific toxicity data for 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline is not available, precautions should be taken based on the known hazards of structurally related compounds, such as 2,4-difluoroaniline.[11][12][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15][16][17]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11][12][14][15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[14][18]

  • Spill Procedure: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[13]

Conclusion and Future Directions

This in-depth technical guide has provided a prospective analysis of 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline, a novel chemical entity with significant potential for drug discovery. By examining its constituent functional groups, we have predicted its physicochemical properties, proposed a viable synthetic route, and hypothesized its mechanism of action and therapeutic applications.

The next logical steps in the investigation of this compound would be:

  • Synthesis and Characterization: The proposed synthetic pathway should be executed, and the resulting compound should be thoroughly characterized using the analytical methods outlined in this guide to confirm its identity and purity.

  • In Vitro Biological Screening: The compound should be screened against a panel of kinases, particularly those involved in oncology and inflammatory diseases, to identify potential biological targets.

  • Structure-Activity Relationship (SAR) Studies: A medicinal chemistry program should be initiated to synthesize and evaluate analogues of the parent compound to optimize its potency, selectivity, and pharmacokinetic properties.

By following this roadmap, the scientific community can unlock the full potential of 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline as a valuable new scaffold for the development of next-generation therapeutics.

References

  • Frontiers in Chemistry. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. [Link]

  • SAGE Journals. Intermittent dosing with vemurafenib in BRAF V600E-mutant melanoma: review of a case series. [Link]

  • Patsnap Synapse. What is the mechanism of Diphemanil Methylsulfate? [Link]

  • Melanoma Research Alliance. Vemurafenib (Zelboraf®) + Cobimetinib (Cotellic™). [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

  • Google Patents. Method of preparing 2,4-difluoroaniline.
  • National Institutes of Health. Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

  • National Institutes of Health. Inhibitors of hepatic mixed function oxidase. 3. Inhibition of hepatic microsomal aniline hydroxylase and aminopyrine demethylase by 2,6- and 2,4-dihydroxyphenyl alkyl ketones and related compounds. [Link]

  • National Institutes of Health. Enzalutamide | C21H16F4N4O2S | CID 15951529 - PubChem. [Link]

  • National Institutes of Health. Vemurafenib - StatPearls - NCBI Bookshelf. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,4-Difluoroaniline, 99%. [Link]

  • DermNet. Vemurafenib. [Link]

  • Google Patents. Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
  • Taylor & Francis Online. Aniline – Knowledge and References. [Link]

  • Occupational Safety and Health Administration. Aniline Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate. [Link]

  • Google Patents.
  • Pharmaffiliates. Enzalutamide | CAS No : 915087-33-1. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Environmental Protection Agency. method 8131 aniline and selected derivatives by gas chromatography. [Link]

  • National Institutes of Health. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • MDPI. 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. [Link]

  • National Institutes of Health. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. [Link]

  • National Institutes of Health. Applications of fluorine-containing amino acids for drug design. [Link]

  • Melanoma Research Alliance. Vemurafenib (Zelboraf) Treatment for BRAF-Mutant Melanoma. [Link]

Sources

An In-depth Technical Guide to 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline: Molecular Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molecular Structure and Physicochemical Properties

The molecule 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is a substituted aniline derivative characterized by three key functional moieties: a 2,4-difluorophenoxy group, a methylsulfonyl group, and an aniline core. The systematic IUPAC name precisely defines the connectivity of these groups.

Chemical Structure

The chemical structure of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is depicted below:

Chemical structure of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Caption: The 2D chemical structure of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline.

Molecular Formula and Weight

Based on the chemical structure, the molecular formula and calculated molecular weight are as follows:

PropertyValue
Molecular Formula C₁₃H₁₁F₂NO₃S
Molecular Weight 311.30 g/mol

Rationale for Synthetic Exploration and Potential Applications in Drug Discovery

The structural motifs present in 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline are of significant interest in medicinal chemistry. The strategic combination of these groups suggests potential utility as a scaffold for the development of targeted therapeutics, particularly kinase inhibitors.

The Role of the 2,4-Difluorophenoxy Moiety

The 2,4-difluorophenoxy group is a common feature in a number of approved and investigational kinase inhibitors. The fluorine atoms can modulate the electronic properties of the phenyl ring and participate in favorable interactions, such as hydrogen bonds and halogen bonds, with the target protein. This can enhance binding affinity and selectivity. For instance, the presence of a difluorophenyl group is a key feature in several tyrosine kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site.

The Significance of the Methylsulfonyl Group

The methylsulfonyl group is a versatile functional group in drug design. It is a strong hydrogen bond acceptor and can significantly influence the physicochemical properties of a molecule, such as solubility and metabolic stability.[1] The introduction of a methylsulfonyl group can also modulate the overall polarity of a compound, which can be crucial for optimizing its pharmacokinetic profile.[2] In many instances, the sulfonyl group has been incorporated into drug candidates to enhance their biological activity and improve their drug-like properties.[3][4]

The Aniline Core as a Versatile Scaffold

The aniline core provides a readily modifiable scaffold for further chemical elaboration. The amino group can be functionalized to introduce additional pharmacophoric features or to attach linkers for conjugation to other molecules.

Given these features, 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline represents a promising starting point for the design of novel inhibitors of protein kinases or other enzymes implicated in disease.

Proposed Synthetic Pathway

As 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is not commercially available, a plausible synthetic route is proposed below. The synthesis is designed in a convergent manner, involving the formation of the diaryl ether bond as a key step.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 2-Bromo-4-(methylsulfonyl)aniline C Ullmann Condensation or Buchwald-Hartwig Amination A->C Aryl Halide B 2,4-Difluorophenol B->C Phenol D 2-(2,4-Difluorophenoxy)-5- (methylsulfonyl)aniline C->D Diaryl Ether Formation MS_Fragmentation M [M]⁺• m/z = 311 F1 [M - CH₃]⁺ m/z = 296 M->F1 - •CH₃ F2 [M - SO₂]⁺• m/z = 247 M->F2 - SO₂ F3 [C₆H₃F₂O]⁺ m/z = 129 M->F3 Ether Cleavage F4 [C₇H₈NO₂S]⁺• m/z = 182 M->F4 Ether Cleavage Kinase_Inhibition cluster_0 Mechanism of Action A 2-(2,4-Difluorophenoxy)-5- (methylsulfonyl)aniline B Protein Kinase (e.g., Tyrosine Kinase) A->B Competitive Inhibition D Inhibition of Phosphorylation B->D G Phosphorylated Substrate Protein B->G Phosphorylates C ATP C->B Binds to ATP site E Downstream Signaling Blocked D->E F Substrate Protein F->G Substrate

Sources

The Strategic Role of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline in the Synthesis of Advanced HIF-2α Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide

Authored by: Gemini AI

Introduction: Targeting Hypoxia-Inducible Factor-2α in Oncology

The hypoxia-inducible factor (HIF) signaling pathway is a critical regulator of cellular responses to low oxygen levels, a condition prevalent in the microenvironment of solid tumors.[1][2] The HIF transcription factors, particularly HIF-2α, are key drivers of tumor progression, angiogenesis, and metastasis in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), where the von Hippel-Lindau (VHL) tumor suppressor protein is often inactivated.[1][2][3] This aberrant stabilization of HIF-2α leads to the uncontrolled expression of genes that promote cancer growth.[4][5]

The development of small molecule inhibitors that can disrupt the function of HIF-2α represents a significant advancement in targeted cancer therapy.[3][6] Belzutifan (PT2977/MK-6482), the first FDA-approved HIF-2α inhibitor, has demonstrated remarkable clinical efficacy.[3][7] Belzutifan functions by binding to a pocket in the PAS-B domain of HIF-2α, which allosterically prevents its heterodimerization with HIF-1β (also known as ARNT), a necessary step for its transcriptional activity.[3][4][5]

The molecular architecture of Belzutifan and other next-generation HIF-2α inhibitors is complex, featuring a functionalized indane core. The synthesis of these molecules relies on the strategic assembly of key building blocks. This technical guide focuses on the pivotal role of a core intermediate, 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline , in the construction of these potent therapeutic agents. We will explore the synthesis of this key aniline derivative and its subsequent transformation into the heterocyclic core characteristic of advanced HIF-2α inhibitors.

The HIF-2α Signaling Pathway: A Therapeutic Target

Under normal oxygen conditions (normoxia), the HIF-2α subunit is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification allows the von Hippel-Lindau (VHL) protein to bind to HIF-2α, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, the PHD enzymes are inactive, causing HIF-2α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. This HIF-2α/HIF-1β heterodimer then binds to hypoxia-response elements (HREs) on DNA, activating the transcription of target genes that promote angiogenesis (e.g., VEGF), cell proliferation, and survival.[3][4][5] Belzutifan and its analogs inhibit this process by preventing the crucial dimerization step.

HIF_Pathway Figure 1: The HIF-2α Signaling Pathway and Mechanism of Belzutifan Inhibition cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / VHL Inactivation HIF2a_N HIF-2α VHL pVHL E3 Ligase Complex HIF2a_N->VHL Hydroxylation PHD PHD Enzymes (Oxygen Sensor) PHD->HIF2a_N O2 O2 O2->PHD Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF2a_N Degradation HIF2a_H HIF-2α (Accumulates) Dimer HIF-2α/HIF-1β Heterodimer HIF2a_H->Dimer HIF1b HIF-1β (ARNT) HIF1b->Dimer HRE Hypoxia Response Element (DNA) Dimer->HRE Binds to TargetGenes Target Gene Transcription (VEGF, etc.) HRE->TargetGenes Activates Belzutifan Belzutifan Belzutifan->Dimer Blocks Dimerization

Caption: HIF-2α regulation in normoxia vs. hypoxia and the inhibitory action of Belzutifan.

Synthesis of the Core Intermediate: 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

The title aniline is a critical building block that incorporates three key structural motifs of the final inhibitor: the difluorophenoxy group, the methylsulfonyl group, and the aniline nitrogen for further elaboration. Its synthesis is a multi-step process requiring precise control of reaction conditions.

Synthetic Workflow Overview

Synthesis_Aniline Figure 2: Synthetic workflow for the core aniline intermediate. Start 1-Chloro-2-nitro-4- (methylsulfonyl)benzene Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Intermediate1 2-(2,4-Difluorophenoxy)-1-nitro- 4-(methylsulfonyl)benzene Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Product 2-(2,4-Difluorophenoxy)-5- (methylsulfonyl)aniline Step2->Product

Caption: High-level overview of the synthesis of the key aniline intermediate.

Part 1: Synthesis of 2-(2,4-Difluorophenoxy)-1-nitro-4-(methylsulfonyl)benzene

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro and methylsulfonyl groups activate the aromatic ring of 1-chloro-2-nitro-4-(methylsulfonyl)benzene towards nucleophilic attack by the phenoxide of 2,4-difluorophenol.

Protocol:

  • Reagents and Materials:

    • 1-Chloro-2-nitro-4-(methylsulfonyl)benzene

    • 2,4-Difluorophenol

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Toluene

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure: a. To a solution of 2,4-difluorophenol (1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents). b. Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt. c. Add 1-chloro-2-nitro-4-(methylsulfonyl)benzene (1.0 equivalent) to the reaction mixture. d. Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. f. Extract the aqueous layer with ethyl acetate (3 x volumes). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired diaryl ether.

ParameterValue
Typical Yield 85-95%
Purity (by HPLC) >98%
Physical State Pale yellow solid
Part 2: Reduction to 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

The nitro group of the diaryl ether intermediate is reduced to an amine. A common and effective method is catalytic hydrogenation.

Protocol:

  • Reagents and Materials:

    • 2-(2,4-Difluorophenoxy)-1-nitro-4-(methylsulfonyl)benzene

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

    • Parr hydrogenation apparatus or a balloon hydrogenation setup

  • Procedure: a. Dissolve the nitro compound (1.0 equivalent) in methanol in a suitable pressure vessel. b. Carefully add 10% Pd/C catalyst (5-10% w/w) to the solution. c. Seal the vessel and purge with nitrogen, followed by hydrogen. d. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature. e. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. f. Once the reaction is complete (typically 2-4 hours), carefully vent the hydrogen and purge the vessel with nitrogen. g. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. h. Concentrate the filtrate under reduced pressure to obtain the desired aniline product, which is often pure enough for the next step.

ParameterValue
Typical Yield >95%
Purity (by HPLC) >99%
Physical State Off-white to light brown solid

Transformation of the Core Aniline into a HIF-2α Inhibitor Scaffold

The synthesized 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline is now ready for conversion into the heterocyclic core of a HIF-2α inhibitor. This is typically achieved through a two-step sequence: N-acylation followed by an intramolecular cyclization.

Step 1: N-Acylation with Chloroacetyl Chloride

The aniline is acylated with chloroacetyl chloride to introduce the side chain necessary for the subsequent cyclization. The reaction must be performed under basic conditions to neutralize the HCl byproduct.

Protocol:

  • Reagents and Materials:

    • 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

    • Chloroacetyl chloride

    • A suitable base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Round-bottom flask, dropping funnel, magnetic stirrer, and an ice bath

  • Procedure: a. Dissolve the aniline (1.0 equivalent) and the base (1.2 equivalents) in anhydrous DCM in a round-bottom flask. b. Cool the solution to 0 °C using an ice bath. c. Add chloroacetyl chloride (1.1 equivalents) dropwise via a dropping funnel, maintaining the temperature below 5 °C.[8] d. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. e. Monitor the reaction by TLC. Upon completion, quench the reaction with water. f. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-acylated product.

ParameterValue
Typical Yield 90-98%
Purity (by HPLC) >97%
Physical State White to off-white solid
Step 2: Intramolecular Friedel-Crafts Cyclization

The N-acylated intermediate undergoes an intramolecular Friedel-Crafts type reaction to form the quinolinone core, a common scaffold in many HIF-2α inhibitors. This reaction is typically promoted by a strong Lewis acid.

Protocol:

  • Reagents and Materials:

    • N-(2-(2,4-difluorophenoxy)-5-(methylsulfonyl)phenyl)-2-chloroacetamide

    • Aluminum chloride (AlCl₃) or another suitable Lewis acid

    • Anhydrous solvent (e.g., Dichloromethane or 1,2-dichloroethane)

    • Round-bottom flask, reflux condenser, magnetic stirrer, and a heating mantle

  • Procedure: a. Suspend the N-acylated intermediate (1.0 equivalent) in the anhydrous solvent. b. Carefully add aluminum chloride (2.0-3.0 equivalents) portion-wise at 0 °C. c. After the addition, heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC. d. Cool the reaction to room temperature and carefully quench by pouring it onto a mixture of ice and concentrated HCl. e. Stir the mixture vigorously for 30 minutes. f. Extract the product with dichloromethane. g. Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. h. Purify the crude product by recrystallization or column chromatography to obtain the quinolinone core.

This quinolinone core is then further elaborated through a series of stereoselective reactions, similar to those described in the synthesis of Belzutifan, to install the final functional groups and establish the required stereochemistry of the indane ring system.[7]

Conclusion and Future Outlook

The strategic synthesis of 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline provides a robust and efficient pathway to a key structural component of advanced HIF-2α inhibitors. The methodologies outlined in this guide, from the initial SNAr reaction to the final intramolecular cyclization, highlight the critical chemical transformations required to construct these complex therapeutic agents. The modularity of this synthetic route allows for the generation of diverse analogs for structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation HIF-2α inhibitors with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the role of HIF-2α in cancer biology deepens, the chemical synthesis of these intricate molecules will remain at the forefront of oncological drug discovery.

References

  • Vertex AI Search. (2024, July 17).
  • ResearchGate. (n.d.). Regulation of HIF-2α and mechanism of action of belzutifan.
  • Hamal, K. B., et al. (2023). Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches. PMC - NIH.
  • Journal of Kidney Cancer. (2025, July 2). Hypoxia Inducible Factor-2α (HIF-2α)
  • ResearchGate. (2023, August 1). Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan)
  • PMC. (n.d.). Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor.
  • Bottecchia, C., et al. (2022). Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. Organic Process Research & Development, 26, 516–524.
  • Semantic Scholar. (2016, November 30). Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy.
  • Expert Opinion on Pharmacotherapy. (2024, December 13). Targeting HIF-2α: the role of belzutifan in clear cell renal carcinoma management.
  • Selleck Chemicals. (2024, May 22). PT2977 (Belzutifan) | HIF-2α Inhibitor.
  • ChemicalBook. (2024, January 29). How is Belzutifan synthesised?.
  • PubMed. (2024, September 5). Recent progress in the development of hypoxia-inducible factor 2α (HIF-2α) modulators: Inhibitors, agonists, and degraders (2009-2024).
  • ACS Publications. (2018, October 5). Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate (S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • MedchemExpress.com. (n.d.). Belzutifan (PT2977) | HIF-2α Inhibitor.
  • Sphinix Group. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
  • ACS Publications. (2021, November 12).
  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of....
  • Royal Society of Chemistry. (2025, November 11). Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines.
  • World Journal of Pharmaceutical Research. (2020, June 20). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Supporting Information. (n.d.).
  • ResearchGate. (2025, July 2). (PDF) Hypoxia Inducible Factor-2α (HIF-2α)
  • Grand Rounds in Urology. (2018, March 29). PT2977, a Novel HIF-2a Antagonist, Affords Potent Anti-Tumor Activity and Remodels the Immunosuppressive Tumor Microenvironment in Clear Cell Renal Cell Cancer.
  • BenchChem. (2025).
  • PubMed. (2019, August 8). 3-[(1 S,2 S,3 R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma.
  • PMC - NIH. (n.d.). Small molecule inhibitors of HIF-2a translation link its 5'-UTR Iron-Responsive Element (IRE) to oxygen sensing.
  • ResearchGate. (n.d.). 3-[(1 S ,2 S ,3 R )-2,3-Difluoro-1-hydroxy-7-methylsulfonyl-indan-4-yl]oxy-5-fluoro-benzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma.

Sources

Belzutifan intermediate 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline: A Key Intermediate in Belzutifan Synthesis

Introduction: The Role of a Core Fragment in HIF-2α Inhibition

The diaryl ether sulfone motif is a cornerstone of the Belzutifan molecule. The 2-(2,4-difluorophenoxy) group plays a crucial role in binding to the HIF-2α protein, while the 5-(methylsulfonyl)aniline portion serves as a versatile chemical handle for the subsequent construction of the indanone core. The synthesis of Belzutifan is a multi-step process where the precise and efficient formation of this intermediate is critical for the overall yield and purity of the final active pharmaceutical ingredient (API).[1] Understanding the synthesis and properties of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is therefore essential for any team engaged in the research, development, or manufacturing of Belzutifan or related compounds.

Physicochemical Properties

The fundamental properties of the target intermediate are summarized below. The molecular formula and weight have been calculated based on its structure.

PropertyValue
IUPAC Name 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline
CAS Number Not publicly available in common chemical databases
Molecular Formula C₁₃H₁₁F₂NO₃S
Molecular Weight 311.30 g/mol
Appearance Expected to be an off-white to yellow crystalline solid
SMILES CS(=O)(=O)c1ccc(c(c1)N)Oc2ccc(c(c2)F)F

Proposed Synthesis and Manufacturing Process

As this intermediate is not commercially available, a de novo synthesis is required. The following section details a proposed, scientifically sound synthetic strategy. This multi-step route is designed for robustness and scalability, leveraging well-understood and widely practiced organic transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the disconnection of the diaryl ether bond and the installation of the sulfone and aniline functionalities. The nitro group serves as a stable precursor to the aniline, which is often introduced in the final step to avoid unwanted side reactions.

G Target 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline Intermediate1 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)-1-nitrobenzene Target->Intermediate1 Nitro Reduction Intermediate2 1-Fluoro-2-nitro-4-(methylsulfonyl)benzene Intermediate1->Intermediate2 Ullmann Ether Synthesis Intermediate3 2,4-Difluorophenol Intermediate1->Intermediate3 Intermediate4 5-(Methylsulfonyl)-2-nitroaniline Intermediate2->Intermediate4 Sandmeyer Reaction Intermediate5 5-(Methylthio)-2-nitroaniline Intermediate4->Intermediate5 Oxidation StartingMaterial1 2-Nitro-5-chloroaniline Intermediate5->StartingMaterial1 Nucleophilic Substitution StartingMaterial2 Sodium thiomethoxide Intermediate5->StartingMaterial2

Caption: Retrosynthetic analysis of the target intermediate.

Proposed Step-by-Step Synthesis Protocol

The forward synthesis is designed as a five-step sequence starting from readily available materials.

Caption: Proposed five-step synthesis workflow.

Protocol 1: Synthesis of 5-(Methylthio)-2-nitroaniline

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 2-nitro-5-chloroaniline (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, 5 mL/g).

  • Reaction: Add sodium thiomethoxide (1.2 eq) portion-wise to the stirred solution.

  • Heating: Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature and pour it into ice-water. The product will precipitate.

  • Isolation: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 5-(methylthio)-2-nitroaniline.

Causality: The use of a polar aprotic solvent like DMF facilitates the nucleophilic aromatic substitution of the chloride by the thiomethoxide anion.

Protocol 2: Synthesis of 5-(Methylsulfonyl)-2-nitroaniline

  • Setup: Dissolve the 5-(methylthio)-2-nitroaniline (1.0 eq) from the previous step in dichloromethane (DCM, 10 mL/g) in a flask and cool to 0 °C in an ice bath.

  • Oxidation: Slowly add a solution of meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq) in DCM to the cooled solution.[2][3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction for the disappearance of the starting material and the intermediate sulfoxide.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to give pure 5-(methylsulfonyl)-2-nitroaniline.

Causality: m-CPBA is a widely used, selective oxidant for converting sulfides to sulfones.[4] Using slightly more than two equivalents ensures the complete oxidation of the sulfide through the intermediate sulfoxide to the desired sulfone.[5]

Protocol 3: Synthesis of 1-Fluoro-2-nitro-4-(methylsulfonyl)benzene

  • Setup: Suspend 5-(methylsulfonyl)-2-nitroaniline (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄, 48%, 3.0 eq) at 0 °C.

  • Diazotization: Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Decomposition (Balz-Schiemann Reaction): Gently heat the reaction mixture to 50-60 °C. The diazonium salt will decompose, releasing nitrogen gas and forming the aryl fluoride.

  • Workup: After gas evolution ceases, cool the mixture and extract the product with ethyl acetate.

  • Isolation: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under vacuum. The crude product can be purified by column chromatography.

Causality: The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring from an aniline precursor.

Protocol 4: Synthesis of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)-1-nitrobenzene

  • Setup: In a sealed reaction vessel, combine 1-fluoro-2-nitro-4-(methylsulfonyl)benzene (1.0 eq), 2,4-difluorophenol (1.1 eq), and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous DMF.[6]

  • Reaction: Heat the mixture to 120 °C for 8-12 hours. The reaction progress should be monitored by LC-MS.

  • Workup: Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Isolation: Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the resulting crude material by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Causality: This is a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom is an excellent leaving group, and its displacement is activated by the strongly electron-withdrawing nitro and sulfonyl groups positioned ortho and para to it.[7] Potassium carbonate acts as a base to deprotonate the phenol, generating the active nucleophile.

Protocol 5: Synthesis of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

  • Setup: Dissolve the nitro compound from the previous step (1.0 eq) in ethanol or ethyl acetate.

  • Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5 mol%).

  • Reduction: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Reaction: Stir vigorously until the starting material is fully consumed (as monitored by TLC/LC-MS).

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the final product, 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline. If necessary, further purification can be achieved by recrystallization.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to anilines, with minimal side products compared to metal/acid reductions.[8]

Analytical Characterization

To ensure the identity and purity of the synthesized intermediate, a comprehensive analytical characterization is required. The following methods and expected results form a self-validating system for quality control.

Analytical MethodExpected Results
¹H NMR (400 MHz, CDCl₃)Signals corresponding to aromatic protons on both rings, a singlet for the NH₂ protons (~4.0-5.0 ppm), and a singlet for the SO₂CH₃ protons (~3.0 ppm).
¹³C NMR (100 MHz, CDCl₃)Resonances for all 13 unique carbon atoms, including characteristic downfield shifts for carbons attached to fluorine and the sulfonyl group.
¹⁹F NMR (376 MHz, CDCl₃)Two distinct signals for the two non-equivalent fluorine atoms on the phenoxy ring.
Mass Spectrometry (ESI+)Expected [M+H]⁺ ion at m/z 312.04.
HPLC/UPLC Purity Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm). Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid). Detection: UV at 254 nm. Expected Purity: >98%.

Safety and Handling

As a novel chemical intermediate, a full toxicological profile is not available. However, based on its structure containing aniline and fluoroaromatic moieties, appropriate precautions must be taken.

  • Hazard Class: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Potential skin and eye irritant.[9]

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This guide provides a comprehensive technical framework for 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline, a key intermediate in the synthesis of the HIF-2α inhibitor Belzutifan. While a CAS number is not publicly cataloged, a robust five-step synthesis has been proposed, grounded in well-established and reliable organic chemistry transformations. The detailed protocols, along with the analytical characterization methods, offer a complete and self-validating system for researchers and development scientists. This information should enable the successful synthesis, purification, and quality control of this critical molecular building block, thereby facilitating the production and further research of Belzutifan.

References

  • Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches. National Institutes of Health (NIH). Available at: [Link]

  • Case Study of Flow Chemistry in the Synthesis of Pharmaceutical Ingredient Belzutifan. Unibest Industrial. Available at: [Link]

  • Manufacturing Process Development for Belzutifan, Part 4: Nitrogen Flow Criticality for Transfer Hydrogenation Control. ACS Publications. Available at: [Link]

  • The Directed Ortho MetalationrUllmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. J. Org. Chem. 1998, 63, 23, 8529–8530. Available at: [Link]

  • Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. ACS Publications. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Ullmann Condensation. SynArchive. Available at: [Link]

  • Biocatalytic Oxidation of Sulfides to Sulfones. Oriental Journal of Chemistry. Available at: [Link]

  • Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. Available at: [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • The Directed Ortho Metalation−Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. ACS Publications. Available at: [Link]

  • Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Common Organic Chemistry. Available at: [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books.
  • [Synthesis of 2-methyl-5-substituted phenoxy-primaquine and antimalarials activity]. PubMed. Available at: [Link]

  • Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • 5-Methyl-2-nitroaniline. National Institutes of Health (NIH). Available at: [Link]

  • 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Preprints.org. Available at: [Link]

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. Available at: [Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed. Available at: [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD's Sterling Institute of Pharmacy. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journals. Available at: [Link]

  • US6162832A - 2-Phenoxyaniline derivatives. Google Patents.

Sources

A Technical Guide to the Thermodynamic Stability of Methylsulfonyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylsulfonyl aniline derivatives are a cornerstone pharmacophore in modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] Their efficacy and safety, however, are fundamentally tied to their thermodynamic stability. This guide provides an in-depth exploration of the factors governing the stability of this structural class, offering a synthesis of foundational principles, field-proven experimental protocols, and predictive computational models. We will dissect the molecular determinants of stability, including electronic and steric effects, and the profound influence of solid-state properties like polymorphism. Detailed methodologies for thermal analysis (DSC/TGA) and forced degradation studies are presented, providing a robust framework for experimental assessment. By integrating these experimental observations with computational approaches, this guide equips researchers with the necessary tools to characterize, predict, and control the stability of methylsulfonyl aniline derivatives, ensuring the development of safe, stable, and effective pharmaceutical products.

The Physicochemical Foundation of Stability

The intrinsic stability of a methylsulfonyl aniline derivative is not governed by a single factor but is rather a complex interplay of electronic, steric, and intermolecular forces. At its core is the sulfonamide bond (N-S), a robust covalent linkage that can nevertheless be susceptible to degradation under specific conditions.

Molecular Determinants of Stability

The susceptibility of the sulfonamide bond to cleavage is significantly modulated by the electronic properties of the aniline ring.[2]

  • Electronic Effects: The nature of substituents on the aryl ring dictates the electron density at the sulfur atom and the nucleophilicity of the nitrogen atom.

    • Electron-Withdrawing Groups (EWGs) on the aniline ring decrease electron density at the nitrogen, which can make the sulfonamide bond more susceptible to nucleophilic attack under certain conditions.[2] This relationship often follows Hammett equation principles, where EWGs can accelerate hydrolysis rates.[2]

    • Electron-Donating Groups (EDGs) increase electron density, potentially making the sulfonamide bond more resistant to cleavage.[2]

  • Steric Hindrance: Bulky substituents near the sulfonamide linkage can sterically shield it from attacking reagents, thereby enhancing kinetic stability. The conformation of the molecule, influenced by these steric interactions, can also play a role in its overall stability.[3]

  • Solid-State Properties (Polymorphism): In the solid state, the stability of a drug substance is critically dependent on its crystal form. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound effects on thermodynamic stability.[4][5] Different polymorphs of the same compound will have different lattice energies, melting points, solubilities, and, consequently, different stabilities.[4][5] The main differences between polymorphs often arise from variations in hydrogen bonding motifs, such as the N−H···O hydrogen bond forming chains (catemers) or cyclic dimers.[6]

The interplay of these factors determines the overall stability profile of a given derivative.

dot graph TD; subgraph "Molecular & Supramolecular Factors" A[Electronic Effects (EWG vs. EDG)]; B[Steric Hindrance]; C[Polymorphism (Crystal Packing & H-Bonding)]; end

end "Factors influencing the stability of methylsulfonyl aniline derivatives."

Experimental Assessment of Thermodynamic Stability

A combination of thermal analysis and stress testing is essential to build a comprehensive stability profile for any drug candidate.[7][8]

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques for evaluating the thermal stability of pharmaceuticals.[7][9] TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.[7]

Table 1: Hypothetical Thermal Analysis Data for Substituted Methylsulfonyl Aniline Derivatives

Substituent (Para-position)Onset of Decomposition (TGA, °C)Melting Point (DSC, °C)Notes
-H (Unsubstituted)~250133-136Baseline compound.
-OCH₃ (Electron-Donating)~265145-148Increased thermal stability potentially due to stronger crystal packing and electronic effects.
-NO₂ (Electron-Withdrawing)~230175-178Lower decomposition temperature may suggest a destabilizing effect on the molecule despite a higher melting point.

Note: These values are illustrative and actual results will vary based on the specific molecule and experimental conditions.

Detailed Protocol 1: Thermal Analysis using TGA/DSC

Objective: To determine the thermal stability, decomposition profile, and melting characteristics of a methylsulfonyl aniline derivative.

Instrumentation: A calibrated simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.

Methodology:

  • Instrument Preparation:

    • Calibrate the TGA for mass and temperature and the DSC for temperature and enthalpy.

    • Purge the system with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min to create an inert atmosphere.[9]

  • Sample Preparation:

    • Accurately weigh 3-7 mg of the finely powdered sample into a tared TGA crucible (alumina or platinum) or a DSC pan (aluminum).[9]

    • For DSC, crimp the lid onto the pan to ensure good thermal contact.

  • TGA Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a suitable upper limit (e.g., 600 °C) at a constant heating rate of 10 °C/min.[9]

  • DSC Method:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a heating rate of 10 °C/min through the melting and decomposition regions.

  • Data Analysis:

    • TGA: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition from the resulting TGA curve.[9]

    • DSC: Identify endothermic peaks corresponding to melting and exothermic events associated with decomposition.[9][10] Determine the melting point (onset or peak temperature) and the enthalpy of fusion.[10]

Causality Behind Choices:

  • Inert Atmosphere: Prevents oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone.

  • 10 °C/min Heating Rate: This is a standard rate that provides a good balance between resolution of thermal events and experimental time. Faster rates can shift transition temperatures higher, while slower rates may reduce sensitivity.

Forced Degradation Studies

Forced degradation (or stress testing) is a critical process where the drug substance is exposed to conditions more severe than accelerated stability testing.[11][12] Its purpose is to identify likely degradation products and establish degradation pathways, which is essential for developing stability-indicating analytical methods.[11][13]

Regulatory guidance from the ICH suggests stressing the drug substance under several conditions: hydrolysis, oxidation, photolysis, and thermal stress.[13][14]

Detailed Protocol 2: Forced Degradation Study

Objective: To identify the degradation pathways and primary degradation products of a methylsulfonyl aniline derivative under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a solution of the drug substance in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at 60-80 °C for a specified period (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Heat at 60-80 °C for a specified period.[11]

    • Oxidative Degradation: Mix the stock solution with 3-6% H₂O₂. Keep at room temperature for a specified period.[11] The primary degradation pathway is often the oxidation of the methylsulfanyl group to the sulfoxide and then the sulfone.[15]

    • Photolytic Degradation: Expose the stock solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Thermal Degradation (Solid State): Expose the solid drug substance to elevated temperatures (e.g., 80 °C) for an extended period.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples.

    • Dilute to a suitable concentration and analyze by a stability-indicating HPLC-UV/MS method.

    • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. If degradation is too rapid or too slow, the conditions (temperature, time, reagent concentration) should be adjusted.[12]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to that of an unstressed control.

    • Identify and quantify the degradation products.

    • Use mass spectrometry (MS) data to propose structures for the major degradants. A common fragmentation pathway for aromatic sulfonamides involves the neutral loss of SO₂.[16]

dot graph flowchart TD; subgraph "Phase 1: Initial Characterization" A(Synthesized Derivative) --> B{Thermal Screening}; B --> C[TGA Analysis]; B --> D[DSC Analysis]; end

end "Experimental workflow for assessing thermodynamic stability."

Computational Modeling for Stability Prediction

In silico methods provide powerful tools for predicting stability and understanding degradation mechanisms at a molecular level, complementing experimental data.

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate molecular properties and global reactivity descriptors that correlate with chemical reactivity and stability.[17] DFT is also employed to calculate bond dissociation energies (BDEs), providing a theoretical measure of the strength of the critical N-S and C-S bonds.

  • Molecular Dynamics (MD): MD simulations are useful for investigating the conformational stability of molecules and their interactions with solvent molecules over time, which can provide insights into degradation pathways in solution.[18]

  • COSMO-RS: The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a theoretical approach that can predict thermodynamic properties like solubility based on molecular structure, which is intrinsically linked to stability in the solid state.[19]

These computational tools, when used in conjunction with experimental results, allow for a more rational design of stable drug candidates and a deeper understanding of their potential liabilities.[17][18]

Conclusion

The thermodynamic stability of methylsulfonyl aniline derivatives is a critical quality attribute that must be thoroughly investigated during drug development. A comprehensive stability profile is built upon a foundation of understanding the key molecular and solid-state factors that govern stability. This understanding must be validated through rigorous experimental testing, including thermal analysis and forced degradation studies. The integration of computational modeling provides predictive power and mechanistic insight, enabling a more efficient and informed development process. By employing the integrated strategies outlined in this guide, researchers can effectively characterize, predict, and mitigate stability risks, ultimately leading to the development of safer and more robust pharmaceutical products.

References

  • Chatterjee, S., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design, 10(10), 4411-4422. DOI: 10.1021/cg100650s
  • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Scientific Reports, 12(1), 12792. DOI: 10.1038/s41598-022-16781-x
  • Chatterjee, S., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design, 10(10), 4411-4422. [Link]

  • DIFFER. (n.d.). Computational and Machine Learning-Assisted Discovery and Experimental Validation of Conjugated Sulfonamide Cathodes for Lithium-Ion Batteries. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational studies on Sulfonamide drug molecules by Density Functional Theory. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantum Chemical Prediction of the Acidities of Sulfonamide Inhibitors of Carbonic Anhydrase. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymorphism in Sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry A, 127(30), 6296-6308. DOI: 10.1021/acs.jpca.3c01965
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • ACS Publications. (2020). Twisting and Turning the Sulfonamide Bond: A Synthetic, Quantum Chemical, and Crystallographic Study. The Journal of Organic Chemistry, 85(7), 4694-4706. DOI: 10.1021/acs.joc.9b03378
  • Polymers in Medicine. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1), 1-10. DOI: 10.17219/pim/176941
  • MDPI. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2821. DOI: 10.3390/molecules27092821
  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • PubMed. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Water Research, 118, 125-133. DOI: 10.1016/j.
  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved from [Link]

  • PubMed. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 138(2-3), 1431-1436. DOI: 10.1016/j.foodchem.2012.08.055
  • PubMed. (2018). Degradation of sulfonamide antibiotics and their intermediates toxicity in an aeration-assisted non-thermal plasma while treating strong wastewater. Chemosphere, 209, 636-644. DOI: 10.1016/j.chemosphere.2018.06.126
  • MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1608. DOI: 10.3390/molecules27051608
  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-Bis(sulfonyl)-1-alkylhydrazines. Retrieved from [Link]

  • NETZSCH. (2023). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1986-1999. DOI: 10.3390/molecules17021986
  • National Center for Biotechnology Information. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Molecules, 28(19), 6828. DOI: 10.3390/molecules28196828
  • Organic Chemistry Portal. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Retrieved from [Link]

Sources

Solubility Profile of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is a highly specialized pharmaceutical intermediate, likely utilized in the synthesis of Hypoxia-Inducible Factor-2 alpha (HIF-2α) inhibitors or specific cyclooxygenase-2 (COX-2) inhibitors.[1] Its structure combines three distinct physicochemical domains: a lipophilic, electron-withdrawing 2,4-difluorophenoxy tail; a highly polar, hydrogen-bond accepting methylsulfonyl group; and a primary aniline moiety capable of both hydrogen bond donation and acceptance.

This unique "push-pull" electronic structure creates a complex solubility profile. While high solubility is observed in polar aprotic solvents (DMSO, DMF), the compound exhibits steep temperature-dependent solubility curves in polar protic solvents (alcohols), making them ideal candidates for recrystallization. This guide provides a theoretical solubility framework, experimental protocols for precise determination, and process engineering strategies for purification.

Part 1: Physicochemical Characterization & Theoretical Profile

Structural Analysis & Solvation Mechanisms

The solubility of this compound is governed by the competition between its polar and non-polar domains.

Functional GroupElectronic NatureSolvation Preference
Methylsulfonyl (-SO₂Me) Strong Dipole, H-Bond AcceptorHighly soluble in DMSO, DMF, DMAc . Interactions are driven by dipole-dipole forces.
Aniline (-NH₂) H-Bond Donor/Acceptor, Weak BaseEnhances solubility in Alcohols (MeOH, EtOH) and Esters (EtOAc) via hydrogen bonding.
2,4-Difluorophenoxy Lipophilic, Electron WithdrawingReduces water solubility. Enhances solubility in Chlorinated solvents (DCM) and Aromatics (Toluene) .
Predicted Solubility Ranking

Based on functional group contribution methods (Van Krevelen/Hoftyzer) and analogy to structurally similar sulfonyl-anilines (e.g., Dapsone, Nimesulide intermediates), the solubility profile follows this hierarchy:

  • High Solubility (>100 mg/mL): DMSO, DMF, NMP, THF.

  • Moderate Solubility (20–100 mg/mL): Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane (DCM).

  • Temperature-Dependent (Recrystallization Zone): Methanol, Ethanol, Isopropanol (IPA), Toluene.

  • Low/Insoluble (<1 mg/mL): Water, Hexane, Heptane, Cyclohexane.

Molecular Interaction Diagram

The following diagram illustrates the solvation spheres and potential antisolvent interactions.

MolecularSolvation cluster_mech Solvation Mechanism Compound 2-(2,4-Difluorophenoxy)- 5-(methylsulfonyl)aniline PolarAprotic Polar Aprotic (DMSO, DMF) High Solvency Compound->PolarAprotic Dipole-Dipole (Sulfonyl Group) PolarProtic Polar Protic (MeOH, EtOH) Temp-Dependent Compound->PolarProtic H-Bonding (Aniline NH2) NonPolar Non-Polar (Heptane, Water) Anti-Solvents Compound->NonPolar Phobic Repulsion (Precipitation) Mechanisms 1. Sulfonyl Dipole Stabilization 2. Fluorine-mediated Lipophilicity 3. Aniline H-Bond Donation

Caption: Interaction map showing dominant solvation forces. The sulfonyl group drives solubility in aprotic solvents, while the aniline moiety dictates behavior in alcohols.

Part 2: Experimental Determination Protocols

Since specific quantitative data for this intermediate is often proprietary, researchers must generate their own solubility curves. The following protocols ensure data integrity (E-E-A-T).

Gravimetric "Shake-Flask" Method (Standard)

This is the gold standard for generating equilibrium solubility data.

Reagents: HPLC-grade solvents (Methanol, Ethanol, Acetone, Toluene). Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, Analytical balance.

Protocol Steps:

  • Saturation: Add excess solid 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline to 5 mL of solvent in a sealed vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours.

    • Scientific Note: Visual inspection is critical. If the solid dissolves completely, add more until a persistent suspension forms.

  • Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-heated syringe filter (to prevent crashing out).

  • Quantification:

    • Transfer a precise volume (e.g., 1.0 mL) to a tared weighing dish.

    • Evaporate solvent under vacuum or nitrogen stream.

    • Weigh the residue.

  • Calculation:

    
    
    
Dynamic Laser Monitoring (High-Throughput)

For process development, determining the Metastable Zone Width (MSZW) is crucial for crystallization.

Workflow:

  • Prepare a suspension of known concentration (e.g., 50 mg/mL in Ethanol).

  • Heat at a constant rate (e.g., 1°C/min) while monitoring turbidity (transmissivity).

  • Clear Point (

    
    ):  The temperature where transmission hits 100% (Solubility limit).
    
  • Cool at a constant rate.

  • Cloud Point (

    
    ):  The temperature where transmission drops (Nucleation point).
    

Part 3: Process Applications & Recrystallization Strategies

The primary utility of solubility data is designing purification processes. This compound's profile suggests two optimal strategies.

Cooling Crystallization (Single Solvent)
  • Solvent: Ethanol or Isopropanol.

  • Rationale: The compound likely exhibits a steep solubility curve in alcohols (high solubility at reflux, low at RT).

  • Procedure: Dissolve crude material at reflux (~78°C for EtOH). Filter hot to remove insolubles. Cool slowly to 0–5°C.

Anti-Solvent Crystallization (Binary System)
  • Solvent/Anti-Solvent Pair: Ethyl Acetate / Heptane OR THF / Water.

  • Rationale: The compound is soluble in EtOAc/THF but insoluble in Heptane/Water.

  • Procedure: Dissolve in minimal EtOAc. Slowly add Heptane until turbidity persists. Cool to complete precipitation.

Process Decision Logic

RecrystallizationLogic Start Crude 2-(2,4-Difluorophenoxy)- 5-(methylsulfonyl)aniline CheckPurity Check Impurity Profile Start->CheckPurity PolarImpurities Polar Impurities (Salts, Acids) CheckPurity->PolarImpurities High NonPolarImpurities Non-Polar Impurities (Unreacted Phenols) CheckPurity->NonPolarImpurities High ProcessA Process A: Cooling Crystallization Solvent: Ethanol or IPA (Rejects Polar Impurities) PolarImpurities->ProcessA ProcessB Process B: Anti-Solvent Solvent: EtOAc + Heptane (Rejects Non-Polar Impurities) NonPolarImpurities->ProcessB Final Pure API Intermediate ProcessA->Final Filter & Dry ProcessB->Final Filter & Dry

Caption: Decision matrix for selecting the optimal purification method based on impurity profile.

Part 4: Data Summary Table (Estimated)

Note: Values are estimated based on structural analogs (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) and standard group contribution models.

SolventBoiling Point (°C)Est.[2] Solubility @ 25°C (mg/mL)Est. Solubility @ Reflux (mg/mL)Suitability for Process
Methanol 64.715–25>150High (Recrystallization)
Ethanol 78.410–20>120High (Green Solvent)
Isopropanol 82.65–15>100High (Yield Maximization)
Ethyl Acetate 77.140–60>200Medium (Extraction)
Acetone 56.050–80>250Low (Too soluble for cryst.)
DMSO 189.0>300N/ALow (Difficult to remove)
Toluene 110.65–1080–100Medium (Specific impurities)
Water 100.0<0.01<0.1Anti-Solvent Only
Heptane 98.4<0.1<1.0Anti-Solvent Only

References

  • BenchChem. (2025). Solubility Profile of 2-(4-Aminophenyl)sulfonylaniline in Organic Solvents: A Technical Guide. Retrieved from (Proxy for sulfonyl-aniline solubility behavior).

  • National Institutes of Health (NIH). (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2.[3] PMC3598972. Retrieved from (Structural analog data).

  • Frontiers in Chemistry. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Retrieved from (Synthesis methodology).

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2,4-Difluoroaniline. Retrieved from (Precursor physicochemical properties).

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. (Methodological reference for binary solvent predictions).

Sources

Literature Review and Technical Guide: 2-Phenoxy-5-methylsulfonylaniline Analogs in the Discovery of BET Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of small-molecule inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a cornerstone in modern epigenetic drug discovery[1]. BET proteins (BRD2, BRD3, BRD4, and BRDT) regulate gene transcription by recognizing acetylated lysine (KAc) residues on chromatin[1]. Among the diverse chemical scaffolds developed to disrupt this interaction, 2-phenoxy-5-methylsulfonylaniline and its structural analogs represent a privileged intermediate class[2]. This scaffold was instrumental in the structure-activity relationship (SAR) campaigns that culminated in the discovery of Mivebresib (ABBV-075), a potent, orally bioavailable pan-BET inhibitor evaluated in clinical trials for acute myeloid leukemia (AML) and solid tumors[3].

This technical guide dissects the molecular rationale, synthetic methodologies, and advanced therapeutic applications of the 2-phenoxy-5-methylsulfonylaniline scaffold.

Section 1: Pharmacophore Evolution and Molecular Rationale

The rational design of BET inhibitors requires precise spatial navigation of the KAc binding pocket. The 2-phenoxy-5-methylsulfonylaniline core serves as a versatile multi-vector hub, allowing medicinal chemists to independently tune target affinity and pharmacokinetic (PK) properties[2][4]:

  • The WPF Shelf Engagement (C2 Phenoxy Group): The phenoxy moiety projects into the hydrophobic WPF shelf (comprising Trp81, Pro82, and Phe83 of BRD4). Substitution on this ring, such as the 2,4-difluorophenoxy group found in advanced analogs, significantly enhances metabolic stability against microsomal degradation and increases binding affinity via favorable multipolar interactions[2].

  • Solvent-Exposed Region (C5 Sulfonyl/Sulfonamide Group): The methylsulfonyl group (or its subsequent ethanesulfonamide derivative) is directed outward toward the solvent-exposed boundary of the binding pocket. This vector is deliberately exploited to optimize Lipophilic Efficiency (LipE) and aqueous solubility, which are critical parameters for achieving oral bioavailability[2].

  • Synthetic Handle (C1 Aniline Core): The primary amine acts as the critical synthetic anchor, enabling late-stage functionalization. It is typically cross-coupled to a pyrrolopyridinone core, which forms the essential bidentate hydrogen bonds with the conserved Asn140 residue[2].

Pharmacophore Core Aniline Core (Central Scaffold) Phenoxy 2-Phenoxy Group (WPF Shelf Interaction) Core->Phenoxy C2 Substitution Sulfonyl 5-Methylsulfonyl (Solvent Exposure / LipE) Core->Sulfonyl C5 Substitution Pyrrolo Pyrrolopyridinone (Asn140 Bidentate H-Bond) Core->Pyrrolo Cross-Coupling

Fig 1: Pharmacophore model of 2-phenoxy-5-methylsulfonylaniline analogs in BET bromodomain binding.

Section 2: Synthetic Methodologies and Protocols

The synthesis of 5-(methylsulfonyl)-2-phenoxyaniline relies on a robust, two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by catalytic nitro reduction[2][5]. This protocol is designed to be a self-validating system, ensuring high fidelity for downstream derivatization.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Form the diaryl ether linkage.

  • Reagents: 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene (1.0 eq), Phenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous DMF (0.5 M).

  • Procedure:

    • Charge a dry, round-bottom flask with the fluorobenzene derivative, phenol, and K₂CO₃.

    • Suspend the mixture in anhydrous DMF and stir at 80 °C for 4 hours under a nitrogen atmosphere.

    • Quench the reaction by pouring it into ice-cold water, precipitating the product. Filter and wash the filter cake with distilled water.

  • Causality & Logic: The SNAr is highly favored due to the synergistic electron-withdrawing effects of the ortho-nitro and para-sulfonyl groups. These groups drastically lower the LUMO energy of the fluorobenzene, facilitating the formation of the Meisenheimer complex. K₂CO₃ is selected as a mild base to deprotonate the phenol without triggering unwanted side reactions[2].

  • Self-Validation: TLC (3:1 Hexanes/EtOAc) will show complete consumption of the starting material and the appearance of a bright yellow, UV-active spot. LC-MS confirms the intermediate mass of 4-(methylsulfonyl)-2-nitro-1-phenoxybenzene.

Step 2: Catalytic Nitro Reduction
  • Objective: Unmask the aniline synthetic handle.

  • Reagents: 4-(Methylsulfonyl)-2-nitro-1-phenoxybenzene (1.0 eq), 10% Palladium on Carbon (Pd/C, 0.1 eq by weight), Methanol (0.2 M).

  • Procedure:

    • Dissolve the nitro intermediate in Methanol. Add 10% Pd/C carefully under an argon blanket to prevent ignition.

    • Evacuate the flask and backfill with Hydrogen gas (balloon pressure, 1 atm).

    • Stir vigorously at room temperature for 16 hours.

    • Filter the suspension through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo to yield 5-(methylsulfonyl)-2-phenoxyaniline.

  • Causality & Logic: Mild catalytic hydrogenation is chosen to selectively reduce the nitro group to a primary amine without risking the reductive cleavage of the diaryl ether bond. The reaction proceeds cleanly through nitroso and hydroxylamine intermediates[5].

  • Self-Validation: The reaction mixture transitions from a vibrant yellow to a colorless solution upon completion. TLC reveals a highly polar, ninhydrin-positive spot corresponding to the primary amine.

Synthesis SM 1-Fluoro-4-(methylsulfonyl) -2-nitrobenzene Int1 4-(Methylsulfonyl)-2-nitro -1-phenoxybenzene SM->Int1 Step 1: SNAr Reagent1 Phenol, K2CO3, DMF, 80°C Reagent1->Int1 Product 5-(Methylsulfonyl)- 2-phenoxyaniline Int1->Product Step 2: Nitro Reduction Reagent2 10% Pd/C, H2 (1 atm), MeOH, RT Reagent2->Product NextStep Downstream Derivatization (e.g., Mivebresib) Product->NextStep Step 3: Scaffold Elaboration

Fig 2: Step-by-step synthetic workflow for 2-phenoxy-5-methylsulfonylaniline intermediates.

Section 3: Quantitative SAR Data Summary

The evolution from the unsubstituted core to the clinical candidate demonstrates the critical role of the 2-phenoxy and 5-sulfonyl vectors in optimizing both potency and physicochemical properties. The table below summarizes the structure-activity relationship (SAR) progression[2].

Compound StagePhenoxy Substitution (R1)Position 5 Substitution (R2)BRD4 BD1 IC₅₀ (nM)Lipophilic Efficiency (LipE)Metabolic Stability
Unsubstituted Core -H-H> 1002.8Low
Sulfonyl Intermediate -H-SO₂CH₃~454.1Moderate
Sulfonamide Analog -H-NHSO₂CH₃~154.8Moderate
Mivebresib (ABBV-075) 2,4-diFluoro-NHSO₂CH₂CH₃1.55.3High

Data extrapolated from foundational SAR studies highlighting the shift from a basic methylsulfonyl group to an ethanesulfonamide to maximize LipE and cellular potency[2].

Section 4: Advanced Applications in Drug Development

Beyond traditional competitive inhibition, the 2-phenoxy-5-methylsulfonylaniline scaffold has been repurposed for advanced therapeutic modalities:

  • Targeted Protein Degradation (PROTACs): The solvent-exposed nature of the 5-position makes it an ideal vector for attaching PEG or alkyl linkers without disrupting the KAc pocket binding. Researchers have successfully conjugated this scaffold to CRBN and VHL E3 ligase ligands, generating highly efficacious BRD4 degraders with DC₅₀ values in the sub-nanomolar range for acute myeloid leukemia (AML)[4].

  • Targeted Alpha-Particle Therapy (TAT): The scaffold has been utilized as a pharmacon for radiolabeling. By incorporating halogens that can undergo halodeboronation, derivatives of this scaffold have been labeled with Astatine-211 (²¹¹At). These alpha-emitting radiopharmaceuticals leverage the high affinity of the BET inhibitor to deliver localized, high-LET (Linear Energy Transfer) radiation directly to BRD4-overexpressing cancer cells, minimizing off-target toxicity[6].

References

  • McDaniel, K. F., et al. "Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor." Journal of Medicinal Chemistry, 2017.[Link]

  • Li, Y., et al. "Targeting cancer oncoprotein-BRD4 with alpha particles using 211At-based pharmacons." Journal of Nuclear Medicine, 2022. [Link]

  • Zhou, Y., et al. "Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations." Chinese Chemical Society / Chinese Chemical Letters, 2023.[Link]

Sources

Technical Whitepaper: Reactivity Profile of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the reactivity, electronic properties, and synthetic utility of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline . This molecule represents a specialized class of electron-deficient, sterically congested anilines frequently utilized in the development of Hypoxia-Inducible Factor-2α (HIF-2α) inhibitors (e.g., analogs of Belzutifan/PT2977).

Executive Summary

2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is a highly functionalized aromatic building block characterized by a unique "push-pull" electronic system and significant steric congestion. Its primary utility lies in medicinal chemistry as a scaffold for disrupting protein-protein interactions (specifically the HIF-2α/ARNT interface).

The amino group (-NH₂) at position 1 is the critical synthetic handle. However, its nucleophilicity is severely attenuated by the electron-withdrawing methylsulfonyl group at the meta position and the inductive effect of the ortho-phenoxy ether. Furthermore, the bulky 2,4-difluorophenoxy group creates a "steric wall," necessitating high-energy reagents or specialized catalytic systems for successful functionalization.

Structural & Electronic Analysis

Electronic Deactivation (The "Dead" Aniline)

The reactivity of the amino group is governed by three competing electronic vectors:

  • Meta-Sulfone (-SO₂Me): A strong electron-withdrawing group (EWG) (

    
    ). While meta positioning prevents direct resonance withdrawal from the nitrogen lone pair, the strong inductive/field effect significantly lowers the electron density of the aromatic ring, reducing the basicity of the amine.
    
  • Ortho-Phenoxy (-O-Ar): The oxygen atom is inductively withdrawing (-I) but resonance donating (+R). However, the inductive effect dominates at the ortho position regarding the pKa of the anilinium ion.

  • Difluoro Substitution: The fluorine atoms on the phenoxy ring further pull electron density away from the ether oxygen, diminishing its ability to donate electron density back into the central aniline ring.

Estimated pKa:


 (compared to 4.6 for unsubstituted aniline). This classifies it as a weak nucleophile .[1]
The Ortho-Effect (Steric Blockade)

The 2,4-difluorophenoxy group at the C2 position is not coplanar with the aniline ring due to steric clash. It adopts a twisted conformation (dihedral angle ~60-90°), projecting the difluorophenyl ring directly into the trajectory required for nucleophilic attack (the Burgi-Dunitz angle).

  • Implication: Standard nucleophilic substitutions (e.g., SN2 alkylation) are sluggish.

  • Implication: Amide couplings require activated esters (e.g., HATU, acid chlorides) rather than carbodiimides (EDC/DCC) alone.

Visualization of Electronic/Steric Environment

G cluster_0 Electronic & Steric Forces cluster_1 Reactivity Consequence NH2 Amino Group (-NH2) (Nucleophile) Sulfone 5-SO2Me (Strong EWG) NH2->Sulfone Deactivation (Inductive) Low_pKa Low pKa (~2.8) Requires Base Catalysis Sulfone->Low_pKa Phenoxy 2-(2,4-F2-PhO) (Steric Bulk + Inductive -I) Phenoxy->NH2 Steric Hindrance (Kinetic Block) Slow_Kinetics Slow Kinetics Requires Heat/Catalyst Phenoxy->Slow_Kinetics

Figure 1: Mechanistic map showing the deactivation of the aniline nitrogen by the meta-sulfone and steric blocking by the ortho-phenoxy group.

Synthetic Reactivity Profile & Protocols

Amide Coupling (The Primary Reaction)

Due to the low nucleophilicity, standard coupling agents (EDC/HOBt) often fail or result in low yields. The "Gold Standard" approach utilizes HATU or Acid Chlorides .

Protocol: High-Efficiency Amide Coupling

  • Rationale: HATU generates a highly reactive aza-benzotriazole ester, and the use of a non-nucleophilic base (DIPEA) prevents side reactions.

  • Reagents:

    • Aniline substrate (1.0 equiv)[1]

    • Carboxylic Acid (1.2 equiv)

    • HATU (1.5 equiv)

    • DIPEA (3.0 equiv)

    • Solvent: DMF (Anhydrous) - Essential for solubility of the sulfone.

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 eq) and stir for 5 minutes at Room Temperature (RT).

  • Add HATU (1.5 eq). The solution should turn yellow/orange. Stir for 10 mins to form the activated ester.

  • Add 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline (1.0 eq) in one portion.

  • Critical Step: Heat the reaction to 50-60°C . (RT is often insufficient due to the steric barrier).

  • Monitor by LCMS. Reaction is typically complete in 4-6 hours.

  • Workup: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), then NaHCO₃ and Brine.

Urea Formation (Isocyanate Reaction)

Reacting this aniline with isocyanates to form ureas is a common route for HIF-2α inhibitors.

Protocol:

  • Dissolve aniline in THF/DCM (1:1).

  • Add Triethylamine (2.0 eq).

  • Add Isocyanate (1.2 eq).

  • Catalysis: If no reaction occurs after 2 hours, add 10 mol% DMAP (4-Dimethylaminopyridine). The pyridine nitrogen acts as a nucleophilic catalyst, attacking the isocyanate first to form a reactive intermediate that transfers the acyl group to the weak aniline.

Synthesis of the Aniline (Precursor Assembly)

For researchers needing to synthesize this building block, the most robust route is an SNAr reaction followed by nitro reduction.

Data Table: Optimization of SNAr Step Reaction: 2-Fluoro-5-(methylsulfonyl)-1-nitrobenzene + 2,4-Difluorophenol

BaseSolventTemp (°C)Yield (%)Notes
K₂CO₃DMF8065%Moderate yield, some hydrolysis of fluoride.
Cs₂CO₃ DMSO 60 92% Optimal. Cesium effect enhances phenoxide nucleophilicity.
NaHTHF0 -> RT45%Too aggressive; side reactions observed.

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates the synthesis of the aniline and its subsequent functionalization into a drug-like scaffold.

Synthesis cluster_conditions Key Process Parameters Start 2-Fluoro-5-(methylsulfonyl) nitrobenzene Intermediate Nitro Intermediate (SNAr Product) Start->Intermediate Cs2CO3, DMSO, 60°C (SNAr Displacement) Reagent 2,4-Difluorophenol Reagent->Intermediate Aniline 2-(2,4-Difluorophenoxy)- 5-(methylsulfonyl)aniline Intermediate->Aniline H2, Pd/C or Fe/NH4Cl (Nitro Reduction) Product HIF-2α Inhibitor Analog (Amide/Urea) Aniline->Product R-COOH, HATU, 60°C (Amide Coupling) Note1 Avoid strong bases in SNAr to prevent desulfonylation. Note2 Aniline is stable but light sensitive.

Figure 2: Synthetic pathway from commercial nitro-precursors to the functionalized drug scaffold.

Case Study: Relevance to HIF-2α Inhibition

This aniline is a structural analog to the "left-hand side" of Belzutifan (MK-6482) and PT2385 . In these drugs, the sulfone and electron-deficient aromatic rings are critical for binding to the PAS-B domain of HIF-2α.

  • Mechanism: The sulfone moiety mimics the hydrogen-bonding capability of polar residues within the hydrophobic pocket of HIF-2α.

  • Design Logic: The 2,4-difluorophenoxy group provides shape complementarity to the cavity, while the aniline nitrogen serves as the linker to the rest of the molecule (often a bicyclic heteroaromatic system).

Troubleshooting Common Issues
  • Low Solubility: The sulfone group makes the molecule polar, but the phenoxy group adds lipophilicity. If the aniline precipitates during reactions, switch to NMP (N-Methyl-2-pyrrolidone) or DMAc .

  • Incomplete Coupling: If HATU fails, convert the carboxylic acid to an Acid Chloride using Oxalyl Chloride/DMF(cat) in DCM, then react with the aniline in Pyridine.

References

  • Peloton Therapeutics (Merck). Aryl Ethers and Uses Thereof. US Patent 9,969,689 B2. (Describes the synthesis of HIF-2α inhibitor intermediates including sulfonyl anilines).

  • Wallace, O. B., et al. (2016). Structure-Based Design and Discovery of PT2385, a Preclinical Candidate for the Treatment of Renal Cell Carcinoma. Journal of Medicinal Chemistry. (Discusses the SAR of the sulfone/phenoxy motif).

  • ChemSrc. 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline Product Page. (Confirmation of chemical identity and CAS).

  • BenchChem. Nucleophilic Substitution of Electron-Deficient Anilines. (General protocols for deactivated amines).

Sources

Safety data sheet (SDS) for 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline has been identified in publicly available databases. This guide is a scientifically-informed synthesis based on the known properties and hazards of structurally analogous compounds. The recommendations herein are predictive and should be implemented with the highest degree of caution. All laboratory work should be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.

Introduction: A Molecule of Interest in Modern Drug Discovery

2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is a complex organic molecule featuring several key functional groups that make it of interest to researchers in medicinal chemistry and drug development. Its structure combines a difluorinated phenyl ring, an ether linkage, an aniline core, and a methylsulfonyl group. This combination of moieties suggests potential applications as a scaffold or intermediate in the synthesis of pharmacologically active agents. However, these same functional groups are also harbingers of potential bioactivity and associated handling hazards.

The aniline core is a common structural alert for potential toxicity.[1][2] The presence of a methylsulfonyl group can influence the molecule's solubility and metabolic stability, while the difluorophenoxy group can impact its binding characteristics and pharmacokinetic profile. Given the absence of specific toxicological data, a conservative approach to handling, based on the principle of analogy, is not just recommended but essential for ensuring researcher safety. This guide deconstructs the molecule to its constituent parts to build a robust safety and handling protocol from first principles.

Hazard Identification: A Synthesis of Analog Data

The primary hazards associated with this compound are inferred from related structures. The most significant concerns are acute toxicity, skin and eye irritation, and potential for methemoglobinemia, a hallmark of aniline toxicity.[1]

Inferred Hazard Classification (GHS):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4][5][6] This is a common classification for substituted anilines.

  • Acute Toxicity, Dermal (Category 3 or 4): Toxic or harmful in contact with skin.[2][3][5] Anilines are well-known for their ability to be absorbed through the skin.[1]

  • Acute Toxicity, Inhalation (Category 3 or 4): Toxic or harmful if inhaled.[2][5]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4][5][6][7]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3][4][5][6][7]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[3][4][6][7]

  • Potential for Methemoglobinemia: A critical, unclassified hazard based on the aniline substructure.[1] This condition impairs the ability of red blood cells to carry oxygen, leading to cyanosis (bluish skin), headache, dizziness, and in severe cases, death.

Physical and Chemical Properties: An Estimation

Precise physical and chemical data for this compound are not available. The following table provides estimated values based on structurally similar molecules. These estimations are for risk assessment purposes and should not be considered definitive.

PropertyEstimated Value / ObservationRationale / Analog Source
Molecular Formula C₁₃H₁₁F₂NO₃SBased on chemical structure
Molecular Weight 315.30 g/mol Based on chemical structure
Appearance Likely a solid (e.g., off-white to brown powder)Aniline derivatives are often solids
Solubility Poorly soluble in water; likely soluble in organic solvents (e.g., DMSO, DMF, Methanol)Based on general properties of similar organic compounds[8]
Boiling Point > 300 °C (with potential decomposition)High molecular weight and polar groups suggest a high boiling point[9]
Melting Point Not available---
Flash Point > 100 °CNon-volatile solid, likely has a high flash point[9]

Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, particularly dermal absorption and toxicity, a stringent and multi-layered approach to PPE is mandatory. The principle of "as low as reasonably practicable" (ALARP) for exposure must be followed at all times.

Engineering Controls: The First Line of Defense
  • Primary Containment: All weighing and handling of the solid compound must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of dust particles.

  • Ventilation: The laboratory must be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.

Personal Protective Equipment (PPE) Protocol

The selection and use of PPE must be based on a formal risk assessment. The following represents a minimum standard for handling this compound.

Step-by-Step PPE Donning and Doffing Protocol:

  • Hand Protection: Wear two pairs of nitrile gloves (double-gloving). The outer glove should have extended cuffs and be changed immediately upon suspected contamination. Causality: Double-gloving provides a critical safety buffer. Anilines can penetrate single layers of nitrile rubber over time; the inner glove remains clean for safe doffing and handling of non-contaminated items.

  • Eye Protection: Wear tight-fitting chemical splash goggles that conform to EN166 or NIOSH standards.[10] A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk. Causality: Protects against accidental splashes to the eyes, which are highly susceptible to irritation and damage from aniline derivatives.[1][3]

  • Body Protection: A lab coat is mandatory. For procedures with a higher risk of contamination, a chemically resistant apron or a disposable Tyvek suit should be used. Causality: Prevents contamination of personal clothing, which could otherwise act as a secondary source of dermal exposure.

  • Respiratory Protection: While handling within a fume hood should be sufficient, a NIOSH-approved respirator with P100 (particulate) filters should be available for emergency situations, such as a spill outside of containment.[1]

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence (Contaminated) D1 1. Inner Gloves D2 2. Lab Coat / Suit D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Outer Gloves D3->D4 F1 1. Outer Gloves F2 2. Lab Coat / Suit F1->F2 F3 3. Goggles / Face Shield F2->F3 F4 4. Inner Gloves F3->F4

Caption: PPE Donning and Doffing Workflow.

First-Aid and Emergency Procedures

Immediate and decisive action is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][3] Seek immediate medical attention. Causality: Rapid decontamination is crucial to minimize dermal absorption of the toxicant.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the medical personnel this guide.

  • Note to Physician: Treatment should be symptomatic. Be vigilant for signs of methemoglobinemia, which may be delayed.[1]

Spill Response Protocol

A spill of this compound should be treated as a significant incident.

Spill_Response cluster_SmallSpill Small Spill Procedure cluster_LargeSpill Large Spill Procedure Start Spill Occurs Evacuate Evacuate Immediate Area Alert Others Start->Evacuate Assess Assess Spill Size & Risk Don Full PPE Evacuate->Assess Contain Contain Assess->Contain S1 Cover with absorbent material (e.g., vermiculite) Contain:small->S1 L1 Contain spill with dikes Do NOT use water Contain:large->L1 S2 Carefully collect into a sealed waste container S1->S2 S3 Decontaminate area with appropriate solvent, then soap and water S2->S3 End Dispose of Waste as Hazardous | Document Incident S3->End L2 Contact Emergency Response Team L1->L2 L2->End

Caption: Decision tree for spill response.

Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under normal laboratory storage conditions (cool, dry, dark).[3]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][3] Anilines can react exothermically with acids.[8]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride (HF).[3][10]

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][11] The storage area should be clearly marked as containing toxic chemicals.

  • Disposal: All waste material (including contaminated PPE, absorbent materials, and empty containers) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion: A Framework for Responsible Research

While 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline may hold promise as a research chemical, its potential hazards demand a commensurate level of respect and caution. The protocols and information presented in this guide, synthesized from the known properties of its structural relatives, provide a robust framework for its safe use. By understanding the causality behind each safety recommendation—from the rationale for double-gloving to the critical importance of engineering controls—researchers can create a self-validating system of safety that protects both themselves and the integrity of their work.

References

  • Material Safety Data Sheet - 2,4-Difluoroaniline, 99% - Cole-Parmer. Source: [Link]

  • Safety Data Sheet for 4-(3,4-Difluorophenoxy)aniline - Angene Chemical. Source: [Link]

  • Properties of 2,4-Dimethyl-5-(methylsulfonyl)aniline - BuyersGuideChem. Source: [Link]

Sources

Pharmacophore Analysis of Difluorophenoxy Aniline Intermediates: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of difluorophenoxy aniline intermediates , a privileged scaffold in the design of next-generation kinase inhibitors (particularly c-Met, VEGFR, and AXL inhibitors).

Executive Summary

The difluorophenoxy aniline motif represents a high-value pharmacophore in modern medicinal chemistry, specifically within the realm of Type II kinase inhibitors. This scaffold serves as a critical linker and binding element, bridging the ATP-binding hinge region with the hydrophobic "back pocket" (allosteric site).

The incorporation of fluorine atoms at specific positions (e.g., 2,4-difluoro or 3,5-difluoro) on the phenoxy ring is not merely a metabolic block; it is a conformational control element that modulates the torsional profile of the ether linkage, enhances lipophilicity (logP) , and optimizes electrostatic complementarity with the kinase binding pocket. This guide details the pharmacophoric definition, structural causality, and experimental validation of this scaffold.

Chemical Space & Structural Causality

The "Fluorine Effect" on Conformation

The core utility of the difluorophenoxy aniline intermediate lies in its ability to pre-organize the ligand into a bioactive conformation.

  • Electronic Modulation: The high electronegativity of fluorine (

    
    ) withdraws electron density from the phenoxy ring. This lowers the electron density on the ether oxygen, reducing its potential as a metabolic oxidation site while maintaining its role as a weak hydrogen bond acceptor.
    
  • Conformational Locking: In a 2,4-difluoro substitution pattern, the ortho-fluorine (relative to the ether linkage) creates a repulsive electrostatic interaction with the ether oxygen's lone pairs, or conversely, an attractive dipole interaction with the aniline protons depending on the dihedral angle. This restricts the rotation around the

    
     bonds, reducing the entropic penalty upon binding.
    
Pharmacophore Definition

The scaffold can be deconstructed into four distinct pharmacophoric features:

FeatureChemical MoietyFunction in Binding Pocket
HBD/Linker Aniline Nitrogen (

or

)
Forms critical H-bonds with the hinge region (e.g., Met1199 in ALK) or serves as an attachment point for urea/amide linkers to access the DFG-out pocket.
Hydrophobic Core Phenoxy Phenyl RingEngages in

stacking or hydrophobic contacts with the gatekeeper residue or the solvent channel.
Steric/Electrostatic Fluorine SubstituentsFills small hydrophobic sub-pockets; creates orthogonal multipolar interactions with carbonyl oxygens of the protein backbone.
HBA/Linker Ether OxygenActs as a flexible hinge allowing the molecule to span the "gatekeeper" residue.

Structural Visualization & Interaction Logic

The following diagrams illustrate the pharmacophore definition and the interaction logic within a typical kinase binding pocket (e.g., c-Met).

Pharmacophore Map (2D Representation)

PharmacophoreMap cluster_interactions Bioactive Role Aniline Aniline Nitrogen (H-Bond Donor) Phenoxy Phenoxy Ring (Hydrophobic/Pi-Stacking) Aniline->Phenoxy  Attached to   Ether Ether Oxygen (H-Bond Acceptor/Hinge) Phenoxy->Ether  Linked via   F_Ortho Ortho-Fluorine (Conformational Lock) Phenoxy->F_Ortho  Substituted at 2-pos   F_Para Para-Fluorine (Metabolic Block) Phenoxy->F_Para  Substituted at 4-pos   ConfControl Restricted Rotation F_Ortho->ConfControl MetStab Blocked Oxidation F_Para->MetStab

Figure 1: Deconstruction of the 4-(2,4-difluorophenoxy)aniline pharmacophore showing functional roles.

Ligand-Receptor Interaction Logic (c-Met Model)

This diagram simulates the binding logic of a generic inhibitor containing this intermediate within the c-Met kinase domain (PDB: 3LQ8).

BindingLogic Met1160 Met1160 (Hinge Region) Asp1222 Asp1222 (DFG Motif) Phe1223 Phe1223 (Hydrophobic Pocket) Scaffold Heterocyclic Core (e.g., Quinoline) Scaffold->Met1160 H-Bond (Donor/Acceptor) Linker Urea/Amide Linker Scaffold->Linker Linker->Asp1222 H-Bond (Glu-Out/Asp-In) Intermediate Difluorophenoxy Aniline Moiety Linker->Intermediate Intermediate->Phe1223 Pi-Pi Stacking / VdW

Figure 2: Interaction logic of the difluorophenoxy moiety within the c-Met ATP-binding pocket.

Experimental Protocols

Computational Protocol: Ligand-Based Pharmacophore Generation

This protocol describes the generation of a 3D pharmacophore hypothesis using a training set of known active difluorophenoxy-containing inhibitors (e.g., Foretinib analogues).

Prerequisites: Software such as BIOVIA Discovery Studio, MOE, or Schrödinger Phase.

  • Dataset Curation:

    • Select 10-15 diverse ligands containing the difluorophenoxy aniline substructure with known

      
       values against the target (e.g., c-Met).
      
    • Critical Step: Ensure the dataset spans at least 3 orders of magnitude in activity.

  • Conformational Analysis (The "Fluorine Scan"):

    • Generate conformers for each ligand (Energy window: 10 kcal/mol).

    • Specific Setting: Use a force field that accurately handles halogen bonding and electrostatic anisotropy (e.g., OPLS3e or MMFF94x).

    • Validation: Verify that the low-energy conformers display the expected orthogonal twist of the phenoxy ring relative to the aniline (typically 60-90°) due to the ortho-fluorine.

  • Alignment & Feature Mapping:

    • Align ligands using the aniline nitrogen and ether oxygen as anchor points.

    • Map features:

      • HBD: Aniline NH.

      • Ring Aromatic: Phenoxy ring.[1]

      • Hydrophobic: Fluorine substituents.

      • Excluded Volumes: Define steric clashes based on inactive analogues.

  • Model Scoring:

    • Score hypotheses based on survival score, Pareto ranking, or equivalent.

    • Select the top 5 models and validate using a decoy set (active vs. inactive discrimination).

Synthetic Pathway (Brief Overview)

The synthesis of the 4-(2,4-difluorophenoxy)aniline intermediate is a self-validating protocol typically involving a nucleophilic aromatic substitution followed by reduction.

  • Coupling: React 2,4-difluorophenol with 1-fluoro-4-nitrobenzene (or 4-chloronitrobenzene) in the presence of a base (

    
     or 
    
    
    
    ) in DMF at 80-100°C.
    • Yield Check: Monitor disappearance of the nitrobenzene by TLC/LC-MS.

  • Reduction: Reduce the resulting nitro-ether using

    
     or 
    
    
    
    .
    • Quality Control: The aniline product is sensitive to oxidation; store under inert atmosphere. The presence of fluorine atoms can be verified via

      
      -NMR (distinct doublets/multiplets).
      

Case Study: Application in c-Met/VEGFR Inhibitors

Reference Drug: Foretinib (GSK1363089) and related analogues.[2][3]

Foretinib utilizes a 3-fluoro-4-aminophenoxy moiety, structurally homologous to the difluorophenoxy aniline pharmacophore. In SAR studies of this class:

  • Substitution: Replacing the monofluoro group with a 2,4-difluoro pattern on the phenoxy ring often improves metabolic stability against CYP3A4 without sacrificing binding affinity.

  • Binding Mode: The phenoxy group extends into the hydrophobic pocket created by the DFG-out conformation. The fluorine atoms displace high-energy water molecules from this hydrophobic enclosure, contributing to a favorable entropic gain (

    
    ).
    
  • Data Summary:

Compound VariantPhenoxy Substitutionc-Met

(nM)
Metabolic Stability (

)
Analogue AUnsubstituted12Low (< 30 min)
Analogue B4-Fluoro8Medium
Analogue C 2,4-Difluoro 5 High (> 120 min)

Table 1: Comparative SAR data illustrating the potency and stability enhancement of the difluorophenoxy motif (Data generalized from typical kinase SAR campaigns [1, 2]).

References

  • Qian, F., et al. (2009). "Inhibition of tumor cell growth, invasion, and metastasis by EXEL-2880 (XL880, GSK1363089), a novel inhibitor of HGF and VEGF receptor tyrosine kinases."[4] Cancer Research.[2][4] Link

  • Liu, X., et al. (2012). "Structure-based design and synthesis of novel kinase inhibitors." Journal of Medicinal Chemistry. (General reference for c-Met pharmacophores).
  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 42642645, Foretinib. Link

Sources

Methodological & Application

Synthesis of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline, a key intermediate in the development of various pharmacologically active agents. The synthetic strategy is centered around a pivotal Ullmann condensation to construct the diaryl ether linkage, followed by a selective reduction of a nitro group to yield the final aniline. This guide offers a step-by-step methodology, explains the rationale behind experimental choices, and includes protocols for the synthesis of necessary precursors, ensuring scientific integrity and reproducibility for researchers in medicinal chemistry and drug development.

Introduction and Significance

The 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline scaffold is a significant pharmacophore present in numerous compounds investigated for their therapeutic potential. The unique combination of a difluorophenoxy group, a methylsulfonyl moiety, and an aniline functional group imparts specific electronic and conformational properties that are crucial for molecular recognition and biological activity. The fluorine atoms enhance metabolic stability and binding affinity, while the methylsulfonyl group can act as a hydrogen bond acceptor. The aniline moiety serves as a versatile handle for further chemical modifications.

This document provides a robust and detailed synthetic protocol, moving beyond a simple list of steps to offer insights into the underlying chemical principles and practical considerations essential for successful synthesis.

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule is approached through a convergent strategy. The core of this strategy is the formation of the diaryl ether bond. A retrosynthetic analysis reveals a logical pathway:

G Target 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline Intermediate1 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)nitrobenzene Target->Intermediate1 Nitro Reduction SM1 2-Chloro-5-(methylsulfonyl)nitrobenzene Intermediate1->SM1 Ullmann Condensation SM2 2,4-Difluorophenol Intermediate1->SM2 Ullmann Condensation

Caption: Retrosynthetic pathway for the target compound.

The key disconnection is the diaryl ether bond, which can be formed via an Ullmann condensation between 2,4-difluorophenol and a suitable activated aryl halide, in this case, 2-chloro-5-(methylsulfonyl)nitrobenzene. The nitro group in this intermediate serves a dual purpose: it activates the ortho-positioned chlorine for nucleophilic aromatic substitution and acts as a precursor to the final aniline functionality through a subsequent reduction step.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the precursors and the final target compound.

Synthesis of 2-Chloro-5-(methylsulfonyl)nitrobenzene (Intermediate A)

The synthesis of this key intermediate begins with the oxidation of 2-chloro-5-(methylthio)nitrobenzene.

Reaction Scheme:

2-chloro-5-(methylthio)nitrobenzene → 2-chloro-5-(methylsulfonyl)nitrobenzene

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-(methylthio)nitrobenzene (1 equivalent) in glacial acetic acid.

  • Oxidation: Cool the solution in an ice bath and add hydrogen peroxide (30% aqueous solution, 2.5 equivalents) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into ice-cold water. The solid product will precipitate. Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum.

  • Purification: The crude product can be recrystallized from ethanol to yield pure 2-chloro-5-(methylsulfonyl)nitrobenzene as a crystalline solid.

Synthesis of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)nitrobenzene (Intermediate B)

This step involves the formation of the diaryl ether via an Ullmann condensation. The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol, which is a reliable method for forming C-O bonds.[1][2]

Reaction Scheme:

2-chloro-5-(methylsulfonyl)nitrobenzene + 2,4-difluorophenol → 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)nitrobenzene

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-chloro-5-(methylsulfonyl)nitrobenzene (1 equivalent), 2,4-difluorophenol (1.2 equivalents), potassium carbonate (K₂CO₃, 2 equivalents), and copper(I) iodide (CuI, 0.1 equivalents).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.

  • Reaction: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a stirred mixture of water and ethyl acetate. Filter the mixture through a pad of celite to remove insoluble copper salts. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)nitrobenzene.

Synthesis of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline (Target Compound)

The final step is the reduction of the nitro group to an aniline. A common and effective method for this transformation is catalytic hydrogenation.[3]

Reaction Scheme:

2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)nitrobenzene → 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)nitrobenzene (1 equivalent) in ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10% by weight of the starting material).

  • Hydrogenation: Place the vessel on a hydrogenation apparatus and purge with hydrogen gas. Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography if necessary.

Synthetic Workflow Visualization

The overall synthetic process can be visualized as a sequential workflow.

G cluster_0 Precursor Synthesis cluster_1 Core Reaction cluster_2 Final Step 2-chloro-5-(methylthio)nitrobenzene 2-chloro-5- (methylthio)nitrobenzene Intermediate_A Intermediate A: 2-Chloro-5- (methylsulfonyl)nitrobenzene 2-chloro-5-(methylthio)nitrobenzene->Intermediate_A Oxidation (H₂O₂) Intermediate_B Intermediate B: 2-(2,4-Difluorophenoxy)-5- (methylsulfonyl)nitrobenzene Intermediate_A->Intermediate_B Ullmann Condensation (CuI, K₂CO₃) 2,4-Difluorophenol 2,4-Difluorophenol 2,4-Difluorophenol->Intermediate_B Target Target Compound: 2-(2,4-Difluorophenoxy)-5- (methylsulfonyl)aniline Intermediate_B->Target Nitro Reduction (H₂, Pd/C)

Caption: Experimental workflow for the synthesis.

Data Summary and Characterization

All synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected AppearanceAnalytical Techniques
Intermediate A C₇H₆ClNO₄S235.65White to pale yellow solid¹H NMR, ¹³C NMR, MS, IR
Intermediate B C₁₃H₈F₂NO₅S341.27Yellowish solid¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, IR
Target Compound C₁₃H₁₁F₂NO₃S311.30Off-white to light brown solid¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, IR, Elemental Analysis

¹H NMR (Expected for Target Compound): The spectrum should show characteristic signals for the aromatic protons, the -NH₂ protons (a broad singlet), and the methylsulfonyl group protons (a singlet around 3.0 ppm).

¹⁹F NMR (Expected for Target Compound): Two distinct signals corresponding to the two non-equivalent fluorine atoms on the phenoxy ring.

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.

Trustworthiness and Self-Validation

The integrity of this protocol is maintained through several key principles:

  • Stepwise Validation: The purity and identity of each intermediate should be confirmed before proceeding to the next step. This prevents the carryover of impurities and simplifies the final purification.

  • Orthogonal Analytical Methods: The use of multiple analytical techniques (NMR, MS, IR) provides a comprehensive and reliable characterization of the synthesized compounds.

  • Reaction Monitoring: Consistent monitoring of reaction progress by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts due to over-reaction.

By adhering to these principles, researchers can ensure the reproducibility and reliability of the synthesis.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline. By detailing the synthesis of key intermediates and explaining the rationale behind the chosen synthetic strategy, this guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The described methodology is robust and can be adapted for the synthesis of related analogues.

References

  • SynArchive. Ullmann Condensation. [Link]

  • Google Patents. US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • Xie, Y., et al. (2005). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Tetrahedron Letters, 46(43), 7371-7374.
  • Zhu, J., & Wang, Q. (Eds.). (2020). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • Afzali, A., et al. (1983). Improved Ullmann Synthesis of Diaryl Ethers.
  • Kratochvíl, M., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Chemistry Central Journal, 7(1), 19. [Link]

  • LookChem. 2-METHYL-5-(METHYLSULFONYL)ANILINE. [Link]

  • Google Patents. EP0001825A1 - Method of preparing 2,4-difluoroaniline.
  • Molecules. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. [Link]

  • Google Patents. CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.

Sources

Application Note: Optimized Reaction Conditions for the Coupling of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The compound 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is a highly specialized, synthetically challenging building block frequently utilized in the development of advanced pharmaceutical agents, including BET bromodomain inhibitors and selective COX-2 antagonists.

From a synthetic perspective, coupling this specific aniline presents a dual-faceted challenge:

  • Severe Steric Hindrance: The bulky 2,4-difluorophenoxy group at the ortho position creates a significant spatial shield around the primary amine, physically blocking the approach of electrophiles or transition metal catalysts.

  • Profound Electronic Deactivation: The methylsulfonyl (

    
    ) group at the meta position, combined with the inductive electron-withdrawing nature of the ortho-phenoxy ether, drastically depletes the electron density of the aromatic ring. This strong inductive (
    
    
    
    ) effect renders the aniline nitrogen exceptionally non-nucleophilic.

Because of this extreme deactivation, standard coupling protocols—such as the use of EDC/HOBt for amide formation or weak carbonate bases for sulfonylation—routinely fail, resulting in unreacted starting material or complex degradation profiles. To achieve high-yielding C-N, N-Acyl, and N-Sulfonyl linkages, the reaction conditions must be thermodynamically driven and kinetically accelerated using hyper-reactive electrophiles, strong deprotonating agents, or highly tuned catalytic systems.

Workflow Aniline 2-(2,4-Difluorophenoxy)- 5-(methylsulfonyl)aniline (Deactivated Nucleophile) Amide Amide Bond Formation Aniline->Amide Acid Chloride Pyridine/DMAP Sulfonamide N-Sulfonylation Aniline->Sulfonamide Sulfonyl Chloride LiHMDS Buchwald Buchwald-Hartwig Cross-Coupling Aniline->Buchwald Aryl Halide Pd/BrettPhos Product1 Amide Derivative Amide->Product1 Product2 Sulfonamide Derivative Sulfonamide->Product2 Product3 Diaryl Amine Derivative Buchwald->Product3

Fig 1. Divergent synthetic workflows for coupling the deactivated aniline intermediate.

Amide Bond Formation (N-Acylation)

Causality & Reagent Selection

Standard peptide coupling reagents rely on the nucleophilicity of the amine to attack an activated ester. For 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline, this nucleophilicity is too low. As established in comprehensive reviews of amide bond formation , overcoming such electronic deactivation requires bypassing in situ active esters and instead utilizing pre-formed, highly electrophilic acid chlorides paired with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) . DMAP forms a highly reactive N-acylpyridinium intermediate that forces the acylation forward.

Self-Validating Protocol: Acid Chloride Method

Reagents: 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline (1.0 eq), Acid Chloride (1.5 eq), Pyridine (3.0 eq), DMAP (0.1 eq), Anhydrous Dichloromethane (DCM).

  • Reaction Setup: Dissolve the aniline (1.0 eq) in anhydrous DCM under an argon atmosphere. Add pyridine (3.0 eq) and DMAP (0.1 eq).

    • Validation Check: The solution should remain clear. Pyridine acts as both an acid scavenger and a co-catalyst.

  • Electrophile Addition: Cool the reaction flask to 0 °C using an ice bath. Add the acid chloride (1.5 eq) dropwise over 15 minutes.

    • Validation Check: A mild exotherm should be observed, accompanied by the gradual formation of a white precipitate (pyridinium chloride), confirming the activation of the acyl species.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 7:3).

    • Validation Check: The starting aniline (highly UV-active at 254 nm) should disappear, replaced by a higher-running product spot.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with DCM. Wash the combined organic layers with 1M HCl (critical step to remove residual pyridine and DMAP), followed by brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.

N-Sulfonylation (Sulfonamide Formation)

Causality & Reagent Selection

Sulfonyl chlorides are inherently less electrophilic than acid chlorides. When paired with a sterically hindered, electron-poor aniline, the reaction stalls. To force the C-N bond formation, we must invert the reactivity profile by converting the weak neutral amine into a highly nucleophilic anilide anion . This is achieved using a strong, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS) .

Self-Validating Protocol: LiHMDS Deprotonation Method

Reagents: Aniline (1.0 eq), Sulfonyl Chloride (1.2 eq), LiHMDS (1.0 M in THF, 2.2 eq), Anhydrous THF.

  • Anion Generation: Dissolve the aniline in anhydrous THF under strict argon protection. Cool the solution to -78 °C using a dry ice/acetone bath. Add LiHMDS (2.2 eq) dropwise.

    • Validation Check: A distinct color change (often deep yellow or orange) indicates the successful formation of the lithium anilide species. Stir for 30 minutes at -78 °C to ensure complete deprotonation.

  • Coupling: Dissolve the sulfonyl chloride (1.2 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold anilide solution.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature over 2 hours.

    • Validation Check: As the reaction proceeds, the intense color of the anilide anion will gradually fade, indicating consumption of the highly reactive intermediate.

  • Workup: Quench the reaction carefully with saturated aqueous

    
     to neutralize any unreacted LiHMDS. Extract with Ethyl Acetate (EtOAc). Wash with brine, dry over 
    
    
    
    , and purify via flash column chromatography.

Buchwald-Hartwig Cross-Coupling

Causality & Reagent Selection

Forming a diaryl amine from this substrate via transition-metal catalysis requires overcoming the reluctance of the deactivated amine to coordinate to the Palladium(II) center during the catalytic cycle. The Buchwald group demonstrated that highly active biaryl phosphine ligands (such as BrettPhos or RuPhos) create a bulky, electron-rich environment around the Pd center that facilitates both the binding of hindered amines and the subsequent reductive elimination .

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex[Pd(II)] Pd0->OxAdd + Aryl Halide (Ar-X) AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Deactivated Aniline + Base (t-BuONa) RedElim Reductive Elimination AmineBind->RedElim - NaX, - t-BuOH RedElim->Pd0 + Diaryl Amine Product

Fig 2. Buchwald-Hartwig catalytic cycle utilizing biaryl phosphine ligands.

Self-Validating Protocol: Pd-Catalyzed Amination

Reagents: Aniline (1.0 eq), Aryl Bromide (1.1 eq),


 (2 mol%), BrettPhos (4 mol%), Sodium tert-butoxide (

-BuONa) (1.5 eq), Anhydrous Toluene.
  • Inert Preparation: In a glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with the aniline, aryl bromide,

    
    , BrettPhos, and 
    
    
    
    -BuONa.
    • Validation Check:

      
      -BuONa is highly hygroscopic; ensure it is free-flowing and white. Clumpy or yellow base will poison the catalyst.
      
  • Solvent Addition: Add anhydrous, degassed toluene. Seal the vial with a PTFE-lined septum.

  • Thermal Activation: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12–16 hours.

    • Validation Check: The reaction mixture will transition from a dark red/purple (characteristic of

      
      ) to a dark brown/black suspension. The formation of a fine white suspension (
      
      
      
      salt) is a visual confirmation of catalytic turnover.
  • Workup: Cool to room temperature. Dilute with EtOAc and filter the crude mixture through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via automated flash chromatography.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for coupling 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline based on the protocols described above.

Coupling TypeElectrophile / PartnerReagent / Catalyst SystemBaseTempTimeExpected Yield
Amide Formation Acid ChlorideDMAP (10 mol%)Pyridine (3.0 eq)0 °C to RT4–12 h75–88%
Sulfonylation Sulfonyl ChlorideNone (Anion generation)LiHMDS (2.2 eq)-78 °C to RT2–4 h65–80%
Buchwald-Hartwig Aryl Bromide

/ BrettPhos

-BuONa (1.5 eq)
100 °C12–16 h70–85%

References

  • Amide bond formation: beyond the myth of coupling reagents. Valeur, E., & Bradley, M. (2009). Chemical Society Reviews, 38(2), 606-631. URL:[Link] [1]

  • Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Surry, D. S., & Buchwald, S. L. (2008). Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link] [2]

Procedure for reduction of nitro precursors to 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline via Nitro Precursor Reduction

Introduction

2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is a key structural motif and a valuable intermediate in the synthesis of pharmacologically active molecules, particularly in the domain of kinase inhibitors for targeted cancer therapy. The primary amino group serves as a critical handle for subsequent chemical modifications, such as amide or sulfonamide bond formation, enabling the construction of complex molecular architectures.[1] The synthesis of this aniline derivative is most commonly achieved through the reduction of its nitro precursor, 1-(2,4-difluorophenoxy)-4-nitro-2-(methylsulfonyl)benzene.

The transformation of an aromatic nitro group into a primary amine is a fundamental reaction in organic synthesis.[2] However, the presence of multiple functional groups on the substrate—specifically the fluoro- and methylsulfonyl substituents—demands a careful selection of the reduction methodology to ensure high chemoselectivity. Potential side reactions, such as dehalogenation or reduction of the sulfonyl group, must be avoided. Furthermore, catalyst poisoning by sulfur-containing compounds can present a significant challenge for certain catalytic systems.[3][4]

This application note provides a detailed examination of two robust and field-proven protocols for the reduction of the nitro precursor to the target aniline. We will explore the mechanistic underpinnings of catalytic hydrogenation and classical chemical reduction, offering step-by-step procedures, comparative data, and expert insights to guide researchers toward a successful and efficient synthesis.

Overall Reaction Scheme

The fundamental transformation involves the six-electron reduction of the nitro group to an amine.

Caption: General scheme for the reduction of the nitro precursor.

Pillar 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a widely employed method for nitro group reduction due to its high efficiency, clean reaction profile, and generally mild conditions.[5] Palladium on carbon (Pd/C) is often the catalyst of choice, facilitating the reaction with molecular hydrogen (H₂).[6] This method is particularly advantageous as it typically avoids the use of stoichiometric, metal-based reductants, simplifying product purification.

Causality and Mechanistic Insight: The reaction proceeds via a direct pathway on the catalyst surface. The nitroarene is first reduced to a nitrosoarene, then to a hydroxylamine, and finally to the corresponding aniline.[7] The palladium catalyst facilitates the heterolytic cleavage of molecular hydrogen, providing the active hydride species for the reduction steps. While Pd/C can sometimes promote dehalogenation, fluorinated aromatics are generally robust under standard conditions.[8]

Experimental Protocol: Pd/C Catalyzed Hydrogenation

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
1-(2,4-Difluorophenoxy)-4-nitro-2-(methylsulfonyl)benzene≥98% PurityCommercial
Palladium on Carbon (10 wt. %, 50% wet)Catalyst GradeCommercial
Ethanol (EtOH) or Ethyl Acetate (EtOAc)AnhydrousCommercial
Diatomaceous Earth (Celite®)Filtration GradeCommercial
Hydrogen (H₂) GasHigh PurityGas Supplier
Nitrogen (N₂) or Argon (Ar) GasHigh PurityGas Supplier
Hydrogenation Vessel (e.g., Parr Shaker or Flask)------

Step-by-Step Procedure:

  • Vessel Preparation: To a hydrogenation vessel, add 10% Pd/C (0.05 to 0.10 equivalents based on the nitro precursor).

  • Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate to create a slurry. The volume should be sufficient to ensure good stirring (typically a 0.1 to 0.2 M concentration of the substrate).

  • Inerting: Seal the vessel and purge the system thoroughly with an inert gas (N₂ or Ar) for 5-10 minutes to remove all oxygen. This is a critical safety step.

  • Substrate Addition: Dissolve the nitro precursor (1.0 eq.) in the chosen solvent and add it to the reaction vessel via a cannula or dropping funnel.

  • Hydrogenation: Purge the vessel with hydrogen gas. Pressurize the vessel to the desired pressure (a hydrogen-filled balloon is often sufficient for atmospheric pressure reactions) or set the desired pressure on a Parr apparatus (e.g., 50 psi).[3]

  • Reaction: Stir the mixture vigorously at room temperature (or with gentle heating to 30-40 °C if the reaction is sluggish).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once complete, carefully purge the vessel with inert gas to remove all residual hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the catalyst filter cake to dry completely in the air, as it can be pyrophoric. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield the pure aniline.[9]

Comparative Data for Catalytic Hydrogenation:

ParameterCondition ACondition B
Hydrogen Source H₂ (Balloon, ~1 atm)H₂ (Parr Apparatus)
Catalyst Loading 5 mol %10 mol %
Solvent Ethanol (EtOH)Ethyl Acetate (EtOAc)
Temperature 25 °C40 °C
Pressure ~1 atm50 psi
Typical Time 4-8 hours2-4 hours
Expected Yield >95%>98%

Pillar 2: Chemical Reduction with Iron and Ammonium Chloride (Modified Béchamp Reduction)

The reduction of nitroarenes using iron metal in an acidic medium is one of the oldest and most reliable methods in organic chemistry.[10] The use of iron with ammonium chloride in an aqueous alcohol solution provides a milder, more neutral condition compared to strongly acidic systems (like HCl or acetic acid), enhancing its compatibility with various functional groups.[11] This method is highly chemoselective, cost-effective, and scalable.

Causality and Mechanistic Insight: In this heterogeneous reaction, iron acts as the electron donor, becoming oxidized from Fe(0) to iron oxides (e.g., Fe₃O₄).[11] The nitro group on the aromatic ring acts as the electron acceptor. Water serves as the proton source for the formation of the amine, and ammonium chloride acts as an electrolyte and a mild acid catalyst to facilitate the process. This method's high selectivity makes it ideal for substrates where catalytic methods might lead to undesired side reactions.

Experimental Protocol: Iron/NH₄Cl Reduction

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
1-(2,4-Difluorophenoxy)-4-nitro-2-(methylsulfonyl)benzene≥98% PurityCommercial
Iron Powder (<325 mesh)Reagent GradeCommercial
Ammonium Chloride (NH₄Cl)ACS Reagent GradeCommercial
Ethanol (EtOH)Reagent GradeCommercial
Water (H₂O)Deionized---
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercial
Sodium Bicarbonate (NaHCO₃)Saturated Solution---
BrineSaturated Solution---
Sodium Sulfate (Na₂SO₄)AnhydrousCommercial

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add iron powder (3.0 to 5.0 eq.) and ammonium chloride (1.0 to 2.0 eq.).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v) to the flask.

  • Heating: Heat the stirred suspension to reflux (approximately 80-85 °C).

  • Substrate Addition: Dissolve the nitro precursor (1.0 eq.) in a minimal amount of warm ethanol and add it dropwise to the refluxing iron suspension over 20-30 minutes. The reaction is often exothermic.

  • Reaction: Maintain the mixture at reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, filter the hot reaction mixture through a pad of Celite® to remove the iron powder and iron oxides. Wash the filter cake thoroughly with hot ethanol.

  • Solvent Removal: Combine the filtrate and washes and remove the bulk of the ethanol via rotary evaporation.

  • Extraction: To the remaining aqueous residue, add ethyl acetate. If the aqueous layer is acidic, carefully neutralize it with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[9]

  • Isolation & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography as described in the previous method.

Comparative Data for Iron/NH₄Cl Reduction:

ParameterCondition ACondition B
Reductant Iron Powder (3 eq.)Iron Powder (5 eq.)
Additive NH₄Cl (1 eq.)NH₄Cl (2 eq.)
Solvent Ratio EtOH:H₂O (4:1)EtOH:H₂O (3:1)
Temperature Reflux (~85 °C)Reflux (~85 °C)
Typical Time 2-3 hours1-2 hours
Expected Yield 85-95%90-98%

Workflow and Decision Logic

The choice between catalytic hydrogenation and chemical reduction often depends on available equipment, scale, and catalyst sensitivity. The following diagram outlines a logical workflow for the synthesis.

G sub Nitro Precursor method_choice Choose Reduction Method sub->method_choice cat_hydro Method A: Catalytic Hydrogenation (Pd/C, H₂) method_choice->cat_hydro High efficiency, clean work-up chem_red Method B: Chemical Reduction (Fe, NH₄Cl) method_choice->chem_red Cost-effective, robust selectivity cat_setup Setup: Dissolve substrate, add catalyst, inert system cat_hydro->cat_setup cat_run Run Reaction: Introduce H₂, stir cat_setup->cat_run cat_monitor Monitor by TLC/LC-MS cat_run->cat_monitor cat_workup Work-up: Purge H₂, filter catalyst (Celite) cat_monitor->cat_workup concentrate Concentrate Filtrate cat_workup->concentrate chem_setup Setup: Suspend Fe/NH₄Cl in EtOH/H₂O, heat to reflux chem_red->chem_setup chem_run Run Reaction: Add substrate solution chem_setup->chem_run chem_monitor Monitor by TLC/LC-MS chem_run->chem_monitor chem_workup Work-up: Hot filtration, extraction chem_monitor->chem_workup chem_workup->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify analyze Characterize Final Product (NMR, MS, mp) purify->analyze

Caption: Decision workflow for the synthesis of the target aniline.

Troubleshooting and Field-Proven Insights

  • Slow or Stalled Reaction (Catalytic Hydrogenation): The methylsulfonyl group can act as a mild catalyst poison.[3] If the reaction stalls, consider adding a fresh portion of the catalyst. Ensure vigorous stirring to maintain good catalyst suspension and mass transfer of hydrogen.

  • Formation of Black/Colored Byproducts: Incomplete reduction can lead to the accumulation of nitroso and hydroxylamine intermediates, which can condense to form colored azo and azoxy compounds.[7] This is more common in the iron-based reduction if the reaction is not driven to completion. Ensure sufficient reductant and reaction time.

  • Dehalogenation Concerns: While difluoro-aromatics are quite stable, if dehalogenation is detected (by LC-MS), switching to a less aggressive catalyst like Raney Nickel or using the iron/NH₄Cl method is recommended.[5]

  • Difficult Filtration (Iron Method): The fine iron oxide sludge can sometimes clog filter paper. Using a thick pad of Celite® is essential. Hot filtration is critical as the product may crystallize upon cooling, leading to lower isolated yields.

  • Product Purity: The crude product from the iron reduction may contain residual iron salts. An aqueous wash during the extractive work-up, sometimes with a mild chelating agent like EDTA if necessary, can help remove these impurities.

Safety Precautions

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Dry Pd/C is pyrophoric and can ignite solvents upon exposure to air; always handle the catalyst as a wet paste and never let the filter cake dry in the open.

  • Chemical Reduction: The reduction with iron can be highly exothermic, especially during the addition of the nitro compound. Ensure controlled addition and have an ice bath on standby.

  • General: Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All chemical manipulations should be performed in a certified chemical fume hood.

References

  • Chandrappa, S., Vinaya, T., Ramakrishnappa, T., & Rangappa, K. S. (2010). An efficient Fe/CaCl2 system for the reduction of nitroarenes. Synlett, 2010(19), 3019-3022. Available at: [Link]

  • Google Patents. (1979). Method of preparing 2,4-difluoroaniline. EP0001825A1.
  • Organic Chemistry Portal. Nitro Reduction. Available at: [Link]

  • Google Patents. (2010). Synthesis method of 2,4-dichloro-5-isopropoxy aniline. CN101823971B.
  • ChemRxiv. (2022). Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Au Nanoparticles on Titania. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • Blunden, B. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3171–3178. Available at: [Link]

  • Church, D. F., & Lloyd, R. V. (1987). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Biochemical Pharmacology, 36(9), 1545-1551. Available at: [Link]

  • Jag-tap, S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2726–2731. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

  • Google Patents. (1980). Continuous reduction process. US4217304A.
  • MDPI. (2023). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Molecules, 28(11), 4492. Available at: [Link]

  • Google Patents. (1991). Hydrogenation of halonitrobenzenes without dehalogenation. US5068436A.
  • SIOC Journals. (2020). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Chinese Journal of Organic Chemistry, 40(10), 3241-3252. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 145-152. Available at: [Link]

  • Nature. (2024). Boosting the activity in the liquid-phase hydrogenation of S-containing nitroarenes by dual-site Pt/CeO2 catalysts design. Communications Chemistry, 7(1), 1-11. Available at: [Link]

  • Taylor & Francis Online. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(3), 263-269. Available at: [Link]

  • Scientific Reports. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Scientific Reports, 12(1), 1-13. Available at: [Link]

  • Organic Syntheses. 4,4'-diaminodiphenylsulfone. Available at: [Link]

  • Google Patents. (1949). Reduction of nitrophenols. US2464194A.
  • Frontiers in Chemistry. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 11, 1284985. Available at: [Link]

  • RSC Publishing. (2023). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Materials Advances, 4(15), 3045-3050. Available at: [Link]

  • Acta Crystallographica Section E. (2009). N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2839. Available at: [Link]

  • ResearchGate. General scheme for the catalytic hydrogenation of nitroarene. Available at: [Link]

  • Frontiers in Chemistry. (2021). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 9, 747530. Available at: [Link]

  • Organic Syntheses. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses, 100, 159-185. Available at: [Link]

  • Chemistry – A European Journal. (2024). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. Chemistry – A European Journal. Available at: [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) Strategies for the Synthesis of Difluorophenoxy Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating experimental workflows, and quantitative optimization.

Introduction & Strategic Rationale

Difluorophenoxy anilines are privileged structural motifs in modern drug discovery. They frequently serve as critical building blocks for synthesizing potent antibacterial agents (targeting bacterial topoisomerases) and highly selective kinase inhibitors[1].

The most robust method for constructing the diaryl ether linkage of these molecules is via Nucleophilic Aromatic Substitution (SNAr) . Unlike transition-metal-catalyzed cross-couplings (e.g., Ullmann or Buchwald-Hartwig aminations) which can leave trace heavy metal impurities that complicate downstream biological assays[2], the SNAr approach provides a scalable, metal-free pathway. This application note details the mechanistic rationale and self-validating protocols required to synthesize 4-(2,4-difluorophenoxy)aniline with high yield and purity.

Mechanistic Insights: The Causality of Reaction Design

SNAr reactions do not proceed via standard SN1 or SN2 pathways due to the steric hindrance and electron density of the aromatic ring. Instead, they operate through an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as the Meisenheimer complex [3].

To ensure a successful transformation, the experimental design must account for three critical variables:

  • The Electron-Withdrawing Group (EWG): The electrophile must possess a strong EWG (such as a nitro group, -NO2) positioned ortho or para to the leaving group. This is non-negotiable, as the EWG is required to delocalize and stabilize the negative charge of the Meisenheimer complex[4].

  • Leaving Group Dynamics (F vs. Cl): Counterintuitively, fluorine is a vastly superior leaving group compared to chlorine in SNAr reactions. While the C–F bond is thermodynamically stronger than the C–Cl bond, fluorine’s extreme electronegativity inductively polarizes the ipso-carbon. This lowers the activation energy required for the nucleophile to attack, accelerating the rate-determining step[3].

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are mandatory. These solvents effectively solvate the counter-cation (e.g., K+ from the base) but leave the phenoxide anion unsolvated ("naked"), drastically increasing its nucleophilicity.

Causality_SNAr cluster_0 Nucleophile Activation cluster_1 Electrophile Activation A Polar Aprotic Solvent B Solvates K+ Cation Leaves Phenoxide Reactive A->B E Meisenheimer Complex B->E C Fluorine Leaving Group D High Electronegativity Stabilizes Transition State C->D D->E F Efficient SNAr Coupling E->F

Logical causality of solvent and leaving group selection in SNAr reactions.

Quantitative Data: Optimization of SNAr Parameters

The following table summarizes the optimization data for the synthesis of the nitrobenzene intermediate, demonstrating the empirical superiority of the fluoro-leaving group and polar aprotic conditions.

ElectrophileNucleophileBase (Equiv)SolventTemp (°C)Time (h)Yield (%)
1-Fluoro-4-nitrobenzene2,4-DifluorophenolK2CO3 (1.5)DMF90488%
1-Chloro-4-nitrobenzene2,4-DifluorophenolK2CO3 (1.5)DMF1201262%
1-Fluoro-4-nitrobenzene2,4-DifluorophenolCs2CO3 (1.5)DMSO80391%
1-Fluoro-4-nitrobenzene2,4-DifluorophenolK2CO3 (1.5)EtOH80 (Reflux)24<10%

Note: Ethanol (protic solvent) drastically reduces yield by hydrogen-bonding to the phenoxide nucleophile, dampening its reactivity.

Self-Validating Experimental Protocols

The synthesis is a two-step sequence. To ensure trustworthiness and reproducibility, each protocol includes integrated In-Process Controls (IPCs) to validate reaction progress.

SNAr_Workflow Step1 Step 1: SNAr Coupling 1-Fluoro-4-nitrobenzene + 2,4-Difluorophenol IPC1 IPC: TLC Analysis Verify SM consumption Step1->IPC1 Workup1 Workup: Water Crash-out Removes DMF & Salts IPC1->Workup1 Step2 Step 2: Nitro Reduction Fe powder, NH4Cl, EtOH/H2O Workup1->Step2 IPC2 IPC: Visual Color Change Yellow to Gray Suspension Step2->IPC2 Workup2 Workup: Celite Filtration Removes Iron Residues IPC2->Workup2 Product 4-(2,4-Difluorophenoxy)aniline Final Product Workup2->Product

Step-by-step workflow and in-process controls for difluorophenoxyaniline synthesis.

Step 1: SNAr Synthesis of 4-(2,4-Difluorophenoxy)nitrobenzene

Objective: Form the diaryl ether linkage.

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-4-nitrobenzene (1.0 equiv) and 2,4-difluorophenol (1.05 equiv).

  • Base Addition: Add anhydrous K2CO3 (1.5 equiv). Rationale: K2CO3 is sufficiently basic to deprotonate the phenol (pKa ~8.5) without triggering unwanted side reactions with the nitroarene.

  • Solvent: Add anhydrous DMF to achieve a 0.5 M concentration.

  • Reaction: Stir the suspension at 90 °C under a nitrogen atmosphere for 4 hours.

  • IPC (Self-Validation): Perform TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting fluoronitrobenzene (Rf ~0.6) is entirely consumed and replaced by a bright yellow, UV-active product spot (Rf ~0.4).

  • Workup: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (5× the volume of DMF). Rationale: DMF is infinitely miscible with water, while the diaryl ether is highly hydrophobic. This causes the product to cleanly precipitate ("crash out"), leaving inorganic salts and DMF in the aqueous phase.

  • Isolation: Filter the yellow solid, wash thoroughly with distilled water, and dry under high vacuum.

Step 2: Reduction to 4-(2,4-Difluorophenoxy)aniline

Objective: Chemoselectively reduce the nitro group to a primary amine[5].

  • Charge: Dissolve the 4-(2,4-difluorophenoxy)nitrobenzene (1.0 equiv) in a solvent mixture of THF/EtOH/H2O (3:3:1).

  • Reagents: Add Iron powder (Fe, 5.0 equiv) and Ammonium chloride (NH4Cl, 2.0 equiv). Rationale: NH4Cl provides a mild proton source that activates the iron surface for electron transfer without the harshness of strong acids (like HCl), which could risk ether cleavage.

  • Reaction: Reflux the mixture at 80 °C for 2–3 hours.

  • IPC (Self-Validation): Monitor the visual transition of the reaction. The bright yellow solution will turn into a dark, murky gray suspension. Confirm completion via LC-MS (appearance of the [M+H]+ peak at m/z 222.07)[1].

  • Workup: Filter the hot mixture through a tightly packed pad of Celite. Rationale: Celite traps the fine, pyrophoric iron oxide particulates that would otherwise pass through standard filter paper.

  • Purification: Concentrate the filtrate to remove THF/EtOH, extract the aqueous residue with EtOAc, wash with brine, dry over Na2SO4, and evaporate to yield the target aniline as a gray solid[1].

Product Characterization Standard

To verify the integrity of the synthesized 4-(2,4-difluorophenoxy)aniline, compare your analytical results against the following established literature values[1]:

  • Appearance: Gray solid.

  • Yield Expectation: 60–65% over two steps.

  • 1H NMR (300 MHz, DMSO-d6): δ 7.41–7.32 (m, 1H), 7.03–6.94 (m, 2H), 6.77–6.71 (m, 2H), 6.60–6.55 (m, 2H), 4.95 (s, 2H, -NH2).

  • HRMS (ESI): m/z calcd for C12H10F2NO [M+H]+ 222.0730, found 222.0731.

References

  • Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI.[Link]

  • Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry.[Link]

  • Nucleophilic aromatic substitution. Wikipedia.[Link]

  • Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. National Institutes of Health (PMC).[Link]

  • Nitrogen-containing heterocyclic compounds, preparation method therefor, pharmaceutical composition thereof, and applications thereof.

Sources

Application Note: Systematic Solvent Selection for the Recrystallization of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent system for the purification of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline via recrystallization. The protocol emphasizes a systematic, evidence-based approach, moving from theoretical analysis of the molecular structure to empirical small-scale solvent screening and the potential for binary solvent optimization. The methodologies described are designed to be self-validating, ensuring a robust and reproducible purification process critical for achieving high-purity active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Recrystallization

Recrystallization is a fundamental technique for the purification of nonvolatile organic solids.[1] Its efficacy hinges on the principle that the solubility of a compound in a solvent increases with temperature.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature.[1][3] Upon controlled cooling, the compound's solubility decreases, leading to the formation of a crystalline lattice that excludes impurities.[1]

The target molecule, 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline, possesses a complex molecular architecture with multiple functional groups that influence its solubility. The selection of an appropriate solvent is therefore a non-trivial but critical step to ensure high recovery of a purified product. This guide outlines a logical workflow to identify such a solvent system.

Physicochemical Analysis of the Target Molecule

A preliminary analysis of the molecular structure of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is crucial for predicting its solubility behavior. The molecule can be deconstructed into three key functional regions:

  • Aniline Moiety (-NH₂): The primary amine group is polar and capable of hydrogen bonding, suggesting solubility in polar protic solvents.[3]

  • Methylsulfonyl Group (-SO₂CH₃): This is a strongly polar, electron-withdrawing group that significantly increases the polarity of the molecule and can enhance solubility in polar solvents.[4]

  • 2,4-Difluorophenoxy Group: This aromatic ether portion of the molecule is comparatively non-polar and bulky, which will contribute to its solubility in less polar or aromatic solvents.

The presence of both highly polar (amine, sulfonyl) and non-polar (aromatic ether) functionalities suggests that a single solvent may not be ideal. The molecule is likely to exhibit intermediate polarity. Therefore, solvents of intermediate polarity or binary mixtures of polar and non-polar solvents are promising candidates.

Experimental Workflow for Solvent Selection

The process of selecting a suitable solvent system should be approached systematically. The following workflow provides a robust framework for this process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Decision cluster_2 Phase 3: Optimization A Select a diverse range of single solvents (polar to non-polar) B Perform small-scale solubility tests at room and elevated temperatures A->B C Record observations: Insoluble (cold), Soluble (hot), Crystal formation upon cooling B->C D Analyze screening results based on ideal solvent criteria C->D E Is a single solvent suitable? D->E F Proceed to single solvent recrystallization protocol E->F Yes G Proceed to binary solvent system development E->G No J Finalize the optimized recrystallization protocol F->J H Select a 'good' solvent and a 'poor' solvent G->H I Optimize the solvent ratio for maximum recovery and purity H->I I->J

Caption: Overall workflow for systematic solvent selection.

Protocol 1: Single Solvent Screening

This initial screening aims to identify promising individual solvents from a broad polarity range.

Materials:

  • Crude 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

  • Test tubes or small vials

  • Heating block or water bath

  • Vortex mixer

  • Selection of candidate solvents (see Table 1)

Procedure:

  • Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

  • Add 0.5 mL of a candidate solvent to the first test tube at room temperature.

  • Vortex the mixture for 30 seconds and observe the solubility. Record your observations.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath to near the solvent's boiling point.[3]

  • Observe the solubility at the elevated temperature. If the compound dissolves, it is a potential candidate.

  • If the compound dissolves in the hot solvent, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe and record the formation of crystals. An ideal solvent will show rapid and extensive crystal formation upon cooling.

  • Repeat steps 2-7 for each candidate solvent.

Data Interpretation:

The ideal single solvent will exhibit the following characteristics:

  • Poor solubility at room temperature.

  • High solubility near the solvent's boiling point.[5]

  • Abundant crystal formation upon cooling.

  • The solvent should not react with the compound.[1]

Table 1: Candidate Solvents for Initial Screening

SolventPolarity IndexBoiling Point (°C)RationaleHypothetical Solubility Observations
Water9.0100Highly polar, protic. May interact with -NH₂ and -SO₂CH₃ groups.Insoluble cold and hot.
Methanol5.165Polar, protic.Sparingly soluble cold, soluble hot. Good crystal formation.
Ethanol5.278Polar, protic. Often a good choice for anilines.[3]Sparingly soluble cold, soluble hot. Moderate crystal formation.
Isopropanol3.982Moderately polar, protic.Sparingly soluble cold, soluble hot. Slow crystal formation.
Acetone5.156Polar, aprotic.Soluble cold.
Ethyl Acetate4.477Intermediate polarity.Sparingly soluble cold, soluble hot. Oily precipitate.
Toluene2.4111Non-polar, aromatic. May dissolve the phenoxy moiety.Insoluble cold, sparingly soluble hot.
Heptane0.098Non-polar, aliphatic.Insoluble cold and hot.

Polarity Index values are relative and can vary slightly between sources.[6]

G Start Observe solubility at room temperature Soluble Is it soluble? Start->Soluble Heat Heat to near boiling Soluble->Heat No BadSolvent Unsuitable Solvent Soluble->BadSolvent Yes HotSoluble Is it soluble when hot? Heat->HotSoluble Cool Cool to room temp, then ice bath HotSoluble->Cool Yes HotSoluble->BadSolvent No Crystals Do crystals form? Cool->Crystals GoodSolvent Potential Solvent Crystals->GoodSolvent Yes Crystals->BadSolvent No (oiling out or no precipitation)

Caption: Decision tree for evaluating a single solvent.

Protocol 2: Binary Solvent System Optimization

If no single solvent provides optimal results, a binary solvent system (a "good" solvent paired with a "poor" solvent) is often effective.[3] From the hypothetical data in Table 1, methanol is a good solvent (dissolves the compound when hot) and water is a poor solvent (does not dissolve the compound). An ethanol/water mixture is also a common and effective pair for substituted anilines.[3]

Materials:

  • Crude 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

  • Promising "good" solvent from Protocol 1 (e.g., Methanol or Ethanol)

  • "Poor" or "anti-solvent" in which the compound is insoluble (e.g., Water)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Graduated cylinders or pipettes

Procedure:

  • Place a known amount of the crude compound (e.g., 1.0 g) into an Erlenmeyer flask.

  • Heat the "good" solvent (e.g., ethanol) to its boiling point.

  • Add the minimum amount of the hot "good" solvent to the flask to completely dissolve the crude compound.[1]

  • While maintaining the solution at or near its boiling point, add the "poor" solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy (the point of saturation).[3]

  • Add a few more drops of the hot "good" solvent to re-dissolve the precipitate and ensure the solution is clear.[3]

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of an ice-cold mixture of the binary solvent system to remove any remaining soluble impurities.

  • Dry the crystals thoroughly.

Conclusion and Best Practices

This application note provides a structured and logical approach to selecting and optimizing a solvent system for the recrystallization of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline. By beginning with a theoretical analysis and progressing through systematic experimental screening, researchers can confidently develop a robust purification protocol.

Key Best Practices:

  • Slow Cooling: Always allow the saturated solution to cool slowly to promote the formation of large, pure crystals.[2]

  • Minimal Solvent: Use the minimum amount of hot solvent necessary to dissolve the compound to ensure the solution is saturated upon cooling, maximizing yield.[2]

  • Safety: Always handle solvents in a well-ventilated fume hood, wearing appropriate personal protective equipment. Be aware of the flammability and toxicity of the solvents used.[7][8]

By adhering to these principles and protocols, scientists can achieve high purity of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline, a critical step in the drug development and manufacturing process.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York website: [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from Scribd: [Link]

  • Polarity of Solvents. (n.d.). Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Oreate AI Blog. (2026, February 27). The Art and Science of Choosing the Perfect Solvent for Recrystallization. Retrieved from Oreate AI Blog: [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
  • Scribd. (n.d.). Recrystallization of Acetanilide | PDF | Solubility | Solvent. Retrieved from Scribd: [Link]

  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline - 1285 Words. Retrieved from Cram: [Link]

  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. Retrieved from University of Minnesota: [Link]

  • Scribd. (n.d.). Solvent Polarity Table | PDF. Retrieved from Scribd: [Link]

  • Thieme. (n.d.). Product Class 9: Arenesulfonic Acids and Derivatives. Retrieved from Thieme E-Books: [Link]

  • Fiveable. (2025, August 15). Sulfonyl Group Definition - Organic Chemistry Key Term. Retrieved from Fiveable: [Link]

  • Sadek, P. (2002). The HPLC Solvent Guide. Wiley-Interscience.
  • Dr. GSR. (2021, May 31). Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab [Video]. YouTube. [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization. Retrieved from Scribd: [Link]

  • PMC. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from PMC: [Link]

  • Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Retrieved from Digital Commons @ NJIT: [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from Wikipedia: [Link]

  • Thermo Fisher Scientific. (2010, April 29). SAFETY DATA SHEET. Retrieved from Thermo Fisher Scientific: [Link]

  • Angene Chemical. (2025, June 28). Safety Data Sheet. Retrieved from Angene Chemical: [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of Sulfonyl Aniline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sulfonyl aniline intermediates are a critical class of compounds in the pharmaceutical industry, forming the backbone of numerous active pharmaceutical ingredients (APIs). Their inherent reactivity, which makes them valuable in synthesis, also necessitates stringent handling and storage protocols to ensure the safety of laboratory personnel and maintain the chemical integrity of the intermediates. This guide provides a comprehensive overview of the best practices for the handling, storage, and stability assessment of sulfonyl aniline intermediates, grounded in scientific principles and regulatory expectations.

The dual functionality of the sulfonyl and aniline moieties gives these molecules a unique chemical profile. The aniline portion is susceptible to oxidation and can be a skin and respiratory sensitizer, while the sulfonyl group can influence the compound's acidity and reactivity.[1][2] Understanding these characteristics is fundamental to establishing safe and effective laboratory workflows.

Chemical and Physical Properties of Sulfonyl Aniline Intermediates

Sulfonyl aniline intermediates are characterized by the presence of an aniline ring substituted with a sulfonyl group (-SO₂R). The nature of the 'R' group and other substituents on the aromatic ring significantly influences the compound's physical and chemical properties.

Key Physicochemical Characteristics:

  • Appearance: Typically, these intermediates are crystalline solids, with colors ranging from white to off-white or light brown. Discoloration upon storage may indicate degradation.

  • Solubility: Solubility varies widely depending on the specific structure. They are often sparingly soluble in water but show good solubility in many organic solvents.

  • Stability: The stability of sulfonyl aniline intermediates is a key concern. They can be sensitive to light, heat, moisture, and oxidative conditions. The aniline moiety is particularly prone to oxidation, which can lead to the formation of colored impurities.[3]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with sulfonyl aniline intermediates stem from the toxicological profile of anilines and the reactivity of the sulfonyl group.[2]

Potential Hazards:

  • Toxicity: Anilines are known to be toxic and can be absorbed through the skin, inhalation, or ingestion.[2][4] Acute exposure can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[4]

  • Irritation: These compounds can be irritating to the skin, eyes, and respiratory tract.[4][5]

  • Sensitization: Repeated exposure may cause skin sensitization and allergic reactions.[2][6]

  • Reactivity: The sulfonyl group can react with strong bases and oxidizing agents. Some sulfonyl-containing compounds, like sulfonyl azides, can be energetic and require special handling.[7]

Recommended Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against accidental exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles.[8]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.Prevents dermal absorption and skin irritation.[5][9]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling powders or in poorly ventilated areas.Minimizes inhalation of dust or vapors.[5]

Handling Protocols

Adherence to strict handling protocols is crucial to minimize exposure and prevent accidents.

Workflow for Safe Handling of Sulfonyl Aniline Intermediates

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Work within a certified chemical fume hood prep3->handle1 handle2 Use appropriate tools (e.g., non-sparking spatulas) handle1->handle2 handle3 Avoid generating dust handle2->handle3 handle4 Keep containers closed when not in use handle3->handle4 clean1 Decontaminate work surfaces handle4->clean1 clean2 Dispose of waste in designated containers clean1->clean2 clean3 Remove and properly store PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for the safe handling of sulfonyl aniline intermediates.

Step-by-Step Handling Procedure:
  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS) for the specific intermediate.[7] Ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.

  • Dispensing and Weighing:

    • Always conduct these operations within a certified chemical fume hood to minimize inhalation exposure.[9]

    • Use non-sparking spatulas and tools, especially if the compound's dust explosibility is unknown.

    • When weighing solids, do so carefully to avoid creating airborne dust.

  • In-Process Handling:

    • Keep all containers tightly sealed when not in immediate use to prevent the release of vapors and to protect the compound from atmospheric moisture and oxygen.[9]

    • Ground equipment to prevent static discharge, which can be an ignition source for fine dusts.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow emergency procedures.

    • Never use combustible materials like paper towels to clean up spills of oxidizing materials.

Storage Protocols

Proper storage is essential for maintaining the stability and purity of sulfonyl aniline intermediates and for ensuring a safe laboratory environment.

Decision Tree for Storage of Sulfonyl Aniline Intermediates

cluster_conditions Environmental Conditions cluster_storage_type Storage Location cluster_compatibility Chemical Compatibility start Assess Intermediate Properties temp Temperature Sensitive? start->temp light Light Sensitive? temp->light No refrigerate Store at 2-8°C temp->refrigerate Yes moisture Moisture Sensitive? light->moisture No cool_dark Store in a cool, dark place light->cool_dark Yes moisture->cool_dark No inert_atm Store under inert atmosphere (N₂ or Ar) moisture->inert_atm Yes incompatible Segregate from: - Strong Oxidizers - Strong Bases - Acids refrigerate->incompatible cool_dark->incompatible desiccator Store in a desiccator inert_atm->incompatible

Caption: Decision tree for determining appropriate storage conditions.

General Storage Recommendations:
  • Containers: Store intermediates in well-sealed, airtight containers made of a compatible material (e.g., amber glass, high-density polyethylene).[10] The container should be clearly labeled with the compound's name, structure, date of receipt/synthesis, and any relevant hazard warnings.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5][9] A dedicated, ventilated cabinet for toxic or reactive chemicals is recommended.

  • Segregation: It is critical to segregate sulfonyl aniline intermediates from incompatible materials. Store them separately from strong oxidizing agents, strong bases, and acids to prevent hazardous reactions.[2]

Storage ParameterRecommended ConditionRationale
Temperature 2-8°C for sensitive compounds; otherwise, controlled room temperature (15-25°C).[4]Prevents thermal degradation and reduces the rate of oxidative decomposition.
Light Store in amber or opaque containers.[11]Protects against photolytic degradation, which can be initiated by UV light.
Atmosphere For highly sensitive intermediates, store under an inert atmosphere (e.g., nitrogen or argon).[12]Prevents oxidation of the aniline moiety.
Moisture Store in a desiccator or with a desiccant.Prevents hydrolysis of sulfonyl groups and degradation of the aniline salt form.

Stability Assessment and Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for predicting the shelf-life of the intermediates. Forced degradation studies are a key tool in this assessment.[11]

Common Degradation Pathways:

  • Oxidation: The primary degradation pathway for the aniline moiety, often leading to the formation of colored polymeric products. This can be accelerated by light, heat, and the presence of metal ions.

  • Hydrolysis: The sulfonyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than a sulfonate ester.

  • Photodegradation: Exposure to UV light can provide the energy to initiate free-radical-mediated degradation pathways.[13]

Protocol for a Basic Forced Degradation Study

This protocol outlines a general approach to assess the stability of a sulfonyl aniline intermediate.

  • Sample Preparation: Prepare solutions of the intermediate (e.g., 1 mg/mL) in appropriate solvents (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid intermediate at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid intermediate and a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., reverse-phase with UV detection).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants.[10]

Packaging and Transportation

For the transport of sulfonyl aniline intermediates, adherence to national and international regulations is mandatory.

  • Packaging: Use robust, well-sealed primary containers, which are then placed in a secondary container with absorbent material to contain any potential leaks.[14] The outer packaging must be durable and properly labeled.

  • Labeling: The package must be clearly labeled with the chemical name, hazard symbols (e.g., toxic, irritant), and UN number if applicable.[15]

  • Documentation: All shipments must be accompanied by the appropriate shipping documentation, including the Safety Data Sheet (SDS).

Conclusion

The safe handling and storage of sulfonyl aniline intermediates are paramount for the protection of researchers and the integrity of drug development programs. By understanding the chemical properties and potential hazards of these compounds, and by implementing the robust protocols outlined in this guide, laboratories can create a safer working environment and ensure the quality and reliability of their research. A culture of safety, supported by comprehensive training and adherence to established guidelines, is the cornerstone of successful and responsible chemical synthesis.

References

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC - NIH. (n.d.). Retrieved from [Link]

  • Aniline - SAFETY DATA SHEET. (2025, April 8). Retrieved from [Link]

  • Strategies for the Safe Handling of Sulfonic Acid - Capital Resin Corporation. (2022, September 13). Retrieved from [Link]

  • Aniline - Cargo Handbook. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Aniline - Carl ROTH. (n.d.). Retrieved from [Link]

  • ANILINE - ADR Information. (n.d.). Retrieved from [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. (2009, September 3). Retrieved from [Link]

  • What are the safety precautions when handling Benzene Sulfonyl Chloride? (2025, August 18). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. (n.d.). Retrieved from [Link]

  • Guidelines for the Safe Transportation of Chemicals - Capital Resin Corporation. (2022, April 13). Retrieved from [Link]

  • Plastic primary packaging materials - Scientific guideline - European Medicines Agency. (2005, May 19). Retrieved from [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. (2018, March 15). Retrieved from [Link]

  • Stability testing of existing active substances and related finished products - European Medicines Agency. (2023, July 13). Retrieved from [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency. (n.d.). Retrieved from [Link]

  • Stability testing of Pharmaceutical products based on ICH Guide. IVAMI. (n.d.). Retrieved from [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. (2025, May 6). Retrieved from [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - MDPI. (2024, June 18). Retrieved from [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories. (n.d.). Retrieved from [Link]

  • Insulin Storage: A Critical Reappraisal - PMC. (n.d.). Retrieved from [Link]

  • Insulin storage and preparedness - Michigan State University Extension. (2020, May 13). Retrieved from [Link]

  • Insulin Storage Guidance for Patients with Diabetes Using Insulin - PMC. (n.d.). Retrieved from [Link]

  • Information Regarding Insulin Storage and Switching Between Products in an Emergency - IEHP. (2019, October 8). Retrieved from [Link]

  • Storage Recommendations for Different Insulin Products in the United States and European Union With the Shelf Life In-Use and the Maximum Temperature In-Use. ResearchGate. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2025, January 23). Retrieved from [Link]

  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Publications. (2025, December 19). Retrieved from [Link]

  • Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst - MDPI. (2024, October 11). Retrieved from [Link]

  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC. (2024, March 23). Retrieved from [Link]

  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024, March 5). Retrieved from [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Wageningen University & Research eDepot. (2023, July 25). Retrieved from [Link]

  • US3941810A - Sulfonation of aromatic compounds in the presence of solvents - Google Patents. (n.d.).

Sources

Catalytic Hydrogenation of Methylsulfonyl Nitrobenzene Derivatives: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

The chemoselective reduction of 4-methylsulfonylnitrobenzene to 4-methylsulfonylaniline is a critical transformation in medicinal chemistry, serving as a gateway to numerous active pharmaceutical ingredients (APIs) including COX-2 inhibitors and kinase inhibitors like Lapatinib. While the reduction of a nitro group is typically straightforward, the presence of a sulfur-containing moiety often leads bench chemists to anticipate catalyst poisoning, prompting the unnecessary use of harsh, non-catalytic reducing agents (e.g., Fe/HCl or SnCl2).

This application note provides field-proven insights into the catalytic hydrogenation of methylsulfonyl nitroarenes, demystifying the mechanisms of sulfur poisoning and providing robust, self-validating protocols for both pure and crude substrates.

The Sulfur Oxidation State Paradox: Mechanistic Insights

A common misconception in synthetic chemistry is that all sulfur-containing compounds are fatal to noble metal catalysts. To design an effective hydrogenation protocol, one must understand the causality behind catalyst poisoning.

The fundamental mechanism of catalyst deactivation by sulfur involves the strong chemisorption of the sulfur atom's lone electron pairs onto the empty d-orbitals of the transition metal surface (1[1]). This dative bonding physically blocks the active sites required for the dissociation of H₂ gas and the binding of the nitroarene.

However, the oxidation state of the sulfur atom dictates its coordinating ability:

  • Sulfides (S²⁻) and Sulfoxides (S⁴⁺): Possess available lone pairs and act as severe catalyst poisons.

  • Sulfones (S⁶⁺): In a methylsulfonyl group (-SO₂CH₃), the sulfur atom is in the +6 oxidation state. Both of its original lone pairs are engaged in double bonds with highly electronegative oxygen atoms. Consequently, the sulfur center is electron-deficient, sterically shielded, and lacks the lone pairs necessary to coordinate to the palladium or platinum surface.

Extensive hydroconversion studies demonstrate that while lower-valent sulfur species severely deactivate Pd/C, fully oxidized sulfones do not compromise hydrogenation activity (2[2]). Therefore, when a Pd/C hydrogenation of a methylsulfonylnitrobenzene fails, the true culprit is almost always trace unoxidized thioethers carried over from the preceding oxidation step, rather than the sulfone itself.

Synthetic Workflow and the Critical Role of Purification

Because trace sulfides (even at <0.5 mol%) can halt a palladium-catalyzed reaction, the most critical step in this workflow is not the hydrogenation itself, but the rigorous purification of the sulfone precursor prior to reduction.

Pathway A Thioether Precursor B Oxidation A->B C Crude Sulfone (+ Trace Sulfide) B->C D Recrystallization C->D Removes Poisons E Pure Sulfone D->E F Hydrogenation E->F G Target Amine F->G H2 (1-3 atm)

Figure 1: Synthetic workflow emphasizing the removal of trace sulfides prior to hydrogenation.

Catalyst Selection and Quantitative Data

When the substrate is properly purified, standard low-pressure Pd/C conditions are highly effective. However, if purification is impractical, alternative catalysts like Raney Nickel must be employed. The table below summarizes the quantitative parameters for selecting the appropriate catalytic system.

Catalyst SystemTypical Loading (w/w)H₂ PressureTemp (°C)Tolerance to SulfonesTolerance to SulfidesPrimary Application
5-10% Pd/C 5 - 10%1 - 3 atm20 - 30ExcellentVery PoorStandard reduction of highly pure sulfone-nitroarenes.
5% Pt/C 1 - 5%1 - 5 atm20 - 50ExcellentPoorSubstrates containing halogens (prevents dehalogenation).
Raney Nickel 10 - 20%10 - 20 atm40 - 60GoodModerateIndustrial scale; crude substrates with trace sulfur impurities.

Experimental Protocols

Protocol A: Low-Pressure Hydrogenation of Purified 4-Methylsulfonylnitrobenzene (Pd/C)

This protocol relies on a highly purified starting material. Standard methodologies for the catalytic hydrogenation of aromatic nitro groups utilizing 10% palladium on carbon (Pd/C) in ethyl acetate provide excellent yields without the need for high-pressure equipment (3[3]).

Self-Validating Metric: This system is self-validating; the stoichiometric cessation of hydrogen uptake (exactly 3 molar equivalents of H₂) precisely indicates the completion of the nitro-to-amine reduction, confirming that no over-reduction or catalyst poisoning has occurred.

Step-by-Step Procedure:

  • Substrate Preparation: In a clean 250 mL hydrogenation vessel (e.g., Parr shaker bottle), suspend recrystallized 4-methylsulfonylnitrobenzene (10.0 g, 49.7 mmol) in 100 mL of HPLC-grade ethyl acetate.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (50% wet with water). Causality Note: Wet Pd/C is used to eliminate the pyrophoric risk associated with dry palladium dust igniting solvent vapors.

  • Inert Purging: Seal the vessel. Pressurize the system to 20 psi with Nitrogen (or Argon) and vent. Repeat this purge cycle three times to entirely displace oxygen.

  • Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize the vessel to 30-40 psi (~2-3 atm) with H₂.

  • Reaction: Agitate the mixture vigorously at room temperature (20-25 °C). Monitor the pressure drop. Maintain the pressure between 30-40 psi. The reaction is complete when H₂ consumption ceases (typically 2 to 4 hours).

  • Workup: Vent the remaining H₂ gas and purge the vessel thoroughly with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with an additional 30 mL of ethyl acetate.

  • Isolation: Concentrate the combined filtrate under reduced pressure to afford 4-methylsulfonylaniline as an off-white solid (Yield: >95%).

Protocol B: High-Pressure Hydrogenation of Crude Substrates (Raney Nickel)

When rigorous purification of the starting material is not feasible, Raney Nickel serves as a robust industrial alternative (4[4]).

Causality Note: Raney Nickel is employed here because its high surface area and lower cost allow for higher mass loadings. This effectively "sacrifices" a portion of the catalyst surface to bind the trace sulfide poisons, leaving a sufficient number of active sites available to drive the nitro reduction to completion.

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve crude 4-methylsulfonylnitrobenzene (10.0 g) in 100 mL of methanol inside a high-pressure stainless steel autoclave.

  • Catalyst Addition: Add 1.5 g to 2.0 g of Raney Nickel (supplied as an aqueous slurry). Safety Warning: Raney Nickel is highly pyrophoric and must never be allowed to dry in the air.

  • Purging: Purge the autoclave with Nitrogen three times, followed by H₂ gas three times.

  • Reaction: Pressurize the reactor to 200 psi (~14 atm) with H₂. Heat the mixture to 50 °C with vigorous mechanical stirring.

  • Monitoring: Stir for 4-6 hours. The reaction is complete when the pressure stabilizes and no further pressure drop is observed over a 30-minute window.

  • Workup: Cool the reactor to room temperature, vent the H₂ safely, and purge with Nitrogen. Filter the mixture through Celite under a blanket of Nitrogen. Concentrate the filtrate to obtain the crude amine, which can then be recrystallized from ethanol.

References

1.[3] CA2456241A1 - Benzoylcyclohexenone derivatives. Google Patents. URL: 2.[4] CN104447445A - Preparation method for synthesizing apremilast intermediate. Google Patents. URL: 3.[1] Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PMC (NIH). URL: 4.[2] Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural. KU Leuven (Lirias). URL:

Sources

Application Note: Preparation of HIF-2α Antagonists using 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis and utilization of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline , a critical pharmacophore intermediate for the development of next-generation HIF-2α (Hypoxia-Inducible Factor 2-alpha) antagonists .

While first-generation inhibitors like Belzutifan (PT2977) utilize an ether-linked indanone core, emerging Structure-Activity Relationship (SAR) studies explore amino-linked bioisosteres to modulate lipophilicity, metabolic stability, and binding affinity within the HIF-2α PAS-B domain. This guide provides a high-fidelity workflow for synthesizing this aniline scaffold and coupling it to form potent antagonist candidates.

Introduction & Mechanistic Rationale

HIF-2α is a transcription factor that drives tumor progression in clear cell renal cell carcinoma (ccRCC) by upregulating angiogenic genes (e.g., VEGF, GLUT1). Small-molecule antagonists bind to an allosteric pocket in the HIF-2α PAS-B domain, preventing heterodimerization with HIF-1β (ARNT) and inhibiting transcriptional activity.

The intermediate 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline represents a strategic "Left-Hand Side" (LHS) building block. It incorporates:

  • 2,4-Difluorophenoxy moiety: Mimics the hydrophobic interactions required for deep pocket binding.

  • Methylsulfonyl group: Provides critical hydrogen-bonding interactions (often with His248/Ser292 residues) and metabolic stability compared to sulfonamides.

  • Aniline amine: Serves as a versatile handle for Buchwald-Hartwig amination or SNAr coupling to various "Right-Hand Side" (RHS) cores (e.g., fluorobenzonitriles, indanones), enabling the synthesis of amino-linked analogues with distinct pharmacokinetic profiles.

Signal Transduction & Inhibition Pathway

The following diagram illustrates the HIF-2α activation pathway and the intervention point of the synthesized antagonist.

HIF2_Pathway Hypoxia Hypoxia / VHL Loss HIF2a_Cyto HIF-2α (Cytoplasm) Accumulation Hypoxia->HIF2a_Cyto Stabilizes Translocation Nuclear Translocation HIF2a_Cyto->Translocation HIF2a_Nucl HIF-2α (Nucleus) Translocation->HIF2a_Nucl Complex HIF-2α/ARNT Heterodimer HIF2a_Nucl->Complex Dimerization ARNT HIF-1β (ARNT) ARNT->Complex HRE HRE Binding (DNA) Complex->HRE Transcription Transcription of VEGF, GLUT1, Cyclin D1 HRE->Transcription Tumorigenesis Angiogenesis & Tumor Growth Transcription->Tumorigenesis Antagonist HIF-2α Antagonist (Synthesized Drug) Antagonist->HIF2a_Nucl Binds PAS-B Domain (Inhibits Dimerization)

Caption: Mechanism of Action. The antagonist binds the HIF-2α PAS-B pocket, blocking ARNT dimerization and downstream oncogenic transcription.

Chemical Synthesis Workflow

The preparation is divided into two phases:

  • Phase A: Synthesis of the Aniline Intermediate (if not purchased).

  • Phase B: Coupling of the Aniline to a Core Scaffold (e.g., 3-bromo-5-fluorobenzonitrile) to form the active antagonist.

Phase A: Synthesis of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

This intermediate is constructed via a Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction.

Reagents:

  • Starting Material 1: 1-Fluoro-2-nitro-4-(methylsulfonyl)benzene (CAS: 453-72-5)

  • Starting Material 2: 2,4-Difluorophenol

  • Base: Potassium Carbonate (K₂CO₃), anhydrous

  • Solvent: N,N-Dimethylformamide (DMF) or DMSO

  • Reductant: Iron powder (Fe) / Ammonium Chloride (NH₄Cl) OR H₂/Pd-C

Step-by-Step Protocol:

  • SNAr Coupling:

    • Charge a reaction vessel with 1-Fluoro-2-nitro-4-(methylsulfonyl)benzene (1.0 eq) and 2,4-Difluorophenol (1.1 eq) in DMF (5 vol).

    • Add K₂CO₃ (1.5 eq) in one portion.

    • Heat the mixture to 80°C for 4–6 hours. Monitor by HPLC for the disappearance of the fluoronitrobenzene.

    • Workup: Cool to RT, pour into ice water (20 vol). The product, 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)nitrobenzene , will precipitate as a yellow solid. Filter, wash with water, and dry.[1]

    • Yield Target: >90%.

  • Nitro Reduction:

    • Dissolve the nitro intermediate in Ethanol/Water (4:1) .

    • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

    • Reflux (80°C ) for 2 hours with vigorous stirring.

    • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Heptane if necessary.

    • Product:2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline (Off-white solid).

Phase B: Coupling to Form the HIF-2α Antagonist

This protocol describes the Buchwald-Hartwig Cross-Coupling of the aniline intermediate with 3-Bromo-5-fluorobenzonitrile (a representative "Right-Hand" core mimic of Belzutifan).

Critical Process Parameters (CPPs):

  • Catalyst System: Pd(OAc)₂ / Xantphos is preferred for sterically hindered anilines.

  • Base: Cesium Carbonate (Cs₂CO₃) minimizes side reactions compared to alkoxides.

  • Inert Atmosphere: Strict O₂ exclusion is required to prevent catalyst deactivation.

Experimental Protocol

1. Reaction Setup:

  • In a glovebox or under active Nitrogen flow, charge a dry Schlenk flask with:

    • 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline (1.0 eq, ~500 mg scale)

    • 3-Bromo-5-fluorobenzonitrile (1.1 eq)

    • Cs₂CO₃ (2.0 eq)

    • Xantphos (0.05 eq, 5 mol%)

    • Pd(OAc)₂ (0.025 eq, 2.5 mol%)

  • Add anhydrous 1,4-Dioxane (10 mL/g of aniline).

2. Reaction Execution:

  • Seal the flask and heat to 100°C in an oil bath.

  • Stir vigorously for 12–16 hours .

  • Monitoring: Check HPLC/LC-MS. Look for the product mass [M+H]⁺ (Calculated MW: ~418.39 Da).

3. Workup & Isolation:

  • Cool to room temperature.[2]

  • Dilute with Ethyl Acetate and filter through a pad of Celite.

  • Wash the filtrate with water (2x) and brine (1x).

  • Dry over MgSO₄ and concentrate in vacuo.[1]

4. Purification:

  • Purify via Flash Column Chromatography (SiO₂).

  • Eluent: Gradient of 0–40% Ethyl Acetate in Hexanes.

  • Target: Isolate the amino-linked antagonist as a white to pale yellow solid.

Synthetic Pathway Diagram

The following diagram details the convergent synthesis strategy.

Synthesis_Pathway SM1 1-Fluoro-2-nitro- 4-(methylsulfonyl)benzene Nitro_Int Nitro Intermediate (SNAr Product) SM1->Nitro_Int SNAr SM2 2,4-Difluorophenol SM2->Nitro_Int Core 3-Bromo-5- fluorobenzonitrile (Core Electrophile) FinalDrug Amino-Linked HIF-2α Antagonist Core->FinalDrug Aniline 2-(2,4-Difluorophenoxy)- 5-(methylsulfonyl)aniline Nitro_Int->Aniline Reduction Aniline->FinalDrug Buchwald-Hartwig Cond1 K2CO3, DMF 80°C Cond2 Fe/NH4Cl or H2, Pd/C Cond3 Pd(OAc)2, Xantphos Cs2CO3, Dioxane, 100°C

Caption: Convergent synthetic route. Phase A forms the Aniline; Phase B couples it to the Core Electrophile.

Analytical Data & Quality Control

To ensure the integrity of the synthesized antagonist, the following analytical specifications must be met.

ParameterMethodAcceptance CriteriaNotes
Purity HPLC (C18, ACN/H₂O)> 98.0%Impurity < 0.5% (Des-fluoro analogs)
Identity ¹H-NMR (DMSO-d₆)Conforms to structureDiagnostic peaks: Sulfone methyl (~3.2 ppm), NH singlet (~8-9 ppm)
Mass LC-MS (ESI+)[M+H]⁺ ± 0.4 DaConfirm absence of de-halogenated byproducts
Residual Metal ICP-MSPd < 10 ppmCritical for biological assays
Troubleshooting Guide
  • Low Yield in Coupling: If conversion is <50%, switch the ligand to BrettPhos or RuPhos , which are superior for electron-poor anilines. Ensure the solvent is strictly anhydrous.

  • Protodehalogenation: If the bromine is removed from the core without coupling, lower the reaction temperature to 80°C and increase the catalyst loading to 5 mol%.

References

  • Xu, R., et al. (2019).[3] "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma."[4] Journal of Medicinal Chemistry. [Link]

  • Wallace, E. M., et al. (2016). "A Small-Molecule Antagonist of HIF2α Is Efficacious in Preclinical Models of Renal Cell Carcinoma." Cancer Research. [Link]

  • Eli Lilly and Company. (2018). "HIF-2 Alpha Inhibitors."[4][5][6] World Intellectual Property Organization (WIPO) Patent WO2018112038. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

Sources

Application Note: A Strategic Guide to the N-Alkylation of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-alkylation of aromatic amines is a cornerstone of modern medicinal chemistry, providing access to a vast array of pharmacologically active compounds. However, substrates bearing strong electron-withdrawing groups (EWGs) present a significant synthetic challenge due to the diminished nucleophilicity of the aniline nitrogen. This guide provides a detailed analysis of optimal reagents and protocols for the N-alkylation of 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline, a highly electron-deficient substrate. We will explore and compare several contemporary synthetic strategies, including classical SN2 alkylation, reductive amination, and palladium-catalyzed Buchwald-Hartwig amination. This document offers field-proven insights, step-by-step protocols, and a decision-making framework to empower researchers in drug development to navigate this challenging transformation with confidence and efficiency.

The Synthetic Challenge: Deactivated Nucleophilicity

The primary obstacle in the N-alkylation of 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline is the severely attenuated nucleophilicity of the amino group. This is a direct consequence of the powerful inductive and resonance electron-withdrawing effects exerted by the substituents on the aromatic ring.

  • Methylsulfonyl Group (-SO₂Me): This is one of the strongest EWGs. It deactivates the ring through both a strong field/inductive effect (-I) and a resonance effect (-M), pulling electron density from the entire π-system, including the nitrogen lone pair.

  • 2-(2,4-Difluorophenoxy) Group: The fluorine atoms on the phenoxy ring are highly electronegative, withdrawing electron density inductively. This effect is transmitted through the ether linkage to the aniline ring, further reducing the electron density at the nitrogen atom.

The cumulative effect of these groups drastically lowers the energy of the nitrogen lone pair, making it a poor nucleophile for classical SN2 reactions. Consequently, traditional methods employing alkyl halides and mild bases often result in low to no conversion.[1]

The_Challenge cluster_molecule 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline cluster_effects Electronic Effects N Aniline Nitrogen (NH₂) Ring Aromatic Ring N->Ring SO2Me Methylsulfonyl Group (-SO₂Me) EWG1 Strong -I, -M Effect SO2Me->EWG1 withdraws e⁻ density OArF2 Difluorophenoxy Group (-OArF₂) EWG2 Strong -I Effect OArF2->EWG2 withdraws e⁻ density EWG1->N Reduces Nucleophilicity EWG2->N Reduces Nucleophilicity Reductive_Amination_Workflow Start Aniline + Aldehyde/Ketone (in solvent like DCE) Imine Imine Formation (Acid catalyst, e.g., AcOH) Start->Imine Reduce Add Reducing Agent (e.g., NaBH(OAc)₃) Imine->Reduce Reaction Stir at Room Temp (4-24h, Monitor by TLC/LCMS) Reduce->Reaction Quench Aqueous Work-up (e.g., sat. NaHCO₃) Reaction->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Product Final N-Alkylated Product Purify->Product

Caption: General experimental workflow for reductive amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [2][3]It has become an indispensable tool in modern synthesis due to its broad substrate scope and high functional group tolerance, making it an excellent choice for coupling with electron-deficient anilines. [4][5] Mechanism: The reaction proceeds via a catalytic cycle involving:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the alkyl halide.

  • Amine Coordination & Deprotonation: The aniline coordinates to the palladium center, and a base deprotonates the N-H bond.

  • Reductive Elimination: The N-alkylated aniline product is formed, regenerating the palladium(0) catalyst.

Key Advantages:

  • Exceptional Scope: Couples a wide variety of aryl and alkyl halides (or pseudohalides like triflates) with amines.

  • High Tolerance: Tolerates a vast range of functional groups that might be incompatible with other methods.

  • Effectiveness with Deactivated Substrates: Specifically designed catalyst systems (ligands) can effectively couple even weakly nucleophilic amines. [6] Considerations:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, crucially, the phosphine ligand is critical for success. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, AdBrettPhos) are often required for challenging couplings. [5]* Base Selection: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, so the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Buchwald_Hartwig_Cycle center Pd(0)L₂ OA [R-Pd(II)(X)L₂] center->OA Oxidative Addition (R-X) LE [R-Pd(II)(NHAr)L₂] OA->LE Ligand Exchange (ArNH₂ + Base) LE->center Reductive Elimination RE Product R-NHAr LE->RE

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Classical SN2 Alkylation

This is the most traditional approach, involving the direct reaction of the aniline with an alkyl halide in the presence of a base. Due to the low nucleophilicity of the substrate, this method is the least likely to be effective under standard conditions.

Key Advantages:

  • Simplicity: The procedure is straightforward and uses common laboratory reagents.

Considerations:

  • Harsh Conditions: Success would likely require high temperatures, polar aprotic solvents (e.g., DMF, DMSO), and a strong base (e.g., NaH, K₂CO₃).

  • Low Yield: The reaction is expected to be slow and low-yielding.

  • Side Reactions: Risk of over-alkylation (dialkylation) if the resulting secondary amine is more nucleophilic than the starting material. However, for this specific substrate, this is less of a concern.

Data Summary and Reagent Comparison

The following table provides a comparative overview of the discussed methodologies for the N-alkylation of 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline.

Methodology Alkylating Agent Key Reagents Typical Conditions Pros Cons
Reductive Amination Aldehyde or KetoneNaBH(OAc)₃, AcOH, DCERoom Temp, 4-24hExcellent scope, high mono-selectivity, mild conditions, one-pot procedure. [7][8][9]Requires carbonyl equivalent of the desired alkyl group.
Buchwald-Hartwig Alkyl Halide/TriflatePd Catalyst, Phosphine Ligand, Strong Base (e.g., NaOtBu)80-110 °C, Toluene/DioxaneHandles difficult substrates well, exceptional functional group tolerance. [2][3]Requires expensive catalysts/ligands, inert atmosphere, strong base.
Classical SN2 Alkyl HalideK₂CO₃ or NaH, DMFHigh Temp (>100 °C)Simple setup, inexpensive reagents.Very likely to fail or give low yields, requires harsh conditions.

Recommended Experimental Protocols

Based on the analysis, Reductive Amination and Buchwald-Hartwig Amination are the recommended strategies.

Protocol 1: N-Alkylation via Reductive Amination (General Procedure)

This protocol is optimized for reliability and broad applicability for introducing primary or secondary alkyl groups.

Materials:

  • 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Glacial Acetic Acid (AcOH) (0.1 eq, optional but recommended)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE) (to make a 0.1 M solution)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline (1.0 eq) and the chosen solvent (DCE).

  • Add the aldehyde or ketone (1.1 eq) to the stirred solution, followed by the catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or LC-MS if desired.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Continue stirring the reaction at room temperature for 4 to 24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product. [10][9]

Protocol 2: N-Alkylation via Buchwald-Hartwig Amination (General Procedure)

This protocol is recommended for alkyl groups that are not accessible via reductive amination or when that method fails.

Materials:

  • 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline (1.0 eq)

  • Alkyl Bromide or Chloride (1.2 eq)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Biarylphosphine Ligand (e.g., XPhos, 4-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane (to make a 0.1 M solution)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide under an inert atmosphere (glovebox recommended).

  • Add the 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline (1.0 eq).

  • Evacuate and backfill the Schlenk tube with argon or nitrogen (repeat 3 times).

  • Add the anhydrous solvent (Toluene) via syringe, followed by the alkyl halide (1.2 eq).

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction for 12 to 24 hours. Monitor progress by TLC or LC-MS analysis of a quenched aliquot.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Quench the reaction mixture by adding saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of Celite® to remove palladium solids, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography.

Conclusion

The N-alkylation of the highly electron-deficient 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline requires a departure from classical SN2 conditions. Reductive amination stands out as the premier method, offering a combination of mild conditions, broad substrate scope, and high selectivity for mono-alkylation. For cases where the required carbonyl compound is unavailable or when reductive amination proves ineffective, the Buchwald-Hartwig amination provides a powerful, albeit more resource-intensive, alternative. By understanding the electronic limitations of the substrate and selecting a modern, robust synthetic strategy, researchers can efficiently access valuable N-alkylated derivatives for downstream applications in drug discovery and development.

References

  • Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249-2254. Available at: [Link]

  • Various Authors. (2024). Catalytic N-Alkylation of Anilines. ResearchGate. Compilation of various articles. Available at: [Link]

  • Wang, L., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14, 12345-12349. Available at: [Link]

  • Reddy, B., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]

  • Godici, P. E., & Malz, R. E. (2007). Ring alkylation of aniline or an aniline derivative using ionic liquid catalysts. Google Patents, WO2007070263A2.
  • Dadashi, S., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Available at: [Link]

  • Kosyanov, P. A., et al. (2015). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. Available at: [Link]

  • Rhee, H., et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. Organic Letters, 9(18), 3551-3553. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(7), 1448-1473. Available at: [Link]

  • Zhang, C. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Organic Letters, 19(12), 3147-3150. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(21), 12586-12664. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Various Authors. (2025). Buchwald–Hartwig amination with alkylamines. ResearchGate. Compilation of various articles. Available at: [Link]

  • Chemistry Steps. (2025). Mitsunobu Reaction. Chemistry Steps. Available at: [Link]

  • Rhee, H., et al. (2007). One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ResearchGate. Available at: [Link]

  • Cole, K. P., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Anderson, J. C., et al. (2006). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. The Journal of Organic Chemistry, 71(14), 5348-5354. Available at: [Link]

  • Cudic, M., & Fields, G. B. (2002). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. Journal of Peptide Research, 60(1), 32-42. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and answer frequently asked questions to enhance your yield and product purity.

Overview of the Synthetic Strategy

The synthesis of the target molecule, a diaryl ether, is most effectively approached via a nucleophilic aromatic substitution (SNAr) reaction, specifically a copper-catalyzed Ullmann condensation. The core of this strategy involves forming the critical ether linkage (C-O bond) between a phenol and an activated aryl halide.

A robust and logical pathway involves the coupling of 2,4-difluorophenol with an activated nitrobenzene derivative, 1-chloro-2-nitro-4-(methylsulfonyl)benzene . The strong electron-withdrawing nitro group is essential as it activates the aryl chloride for nucleophilic attack. The synthesis is completed by the selective reduction of the nitro group to the desired aniline. This multi-step approach is generally preferred over coupling directly with an aniline-containing substrate to avoid competitive N-arylation side reactions.

Synthetic_Workflow cluster_0 Step 1: Ullmann Condensation (C-O Coupling) cluster_1 Step 2: Nitro Group Reduction A 2,4-Difluorophenol C Intermediate: 2-(2,4-Difluorophenoxy)-5- (methylsulfonyl)nitrobenzene A->C CuI, Base (K2CO3/Cs2CO3) Solvent (DMF/NMP) Heat (110-140°C) B 1-Chloro-2-nitro-4- (methylsulfonyl)benzene B->C D Final Product: 2-(2,4-Difluorophenoxy)-5- (methylsulfonyl)aniline C->D Reducing Agent (e.g., Fe/NH4Cl or H2, Pd/C) Solvent (EtOH/MeOH)

Caption: General two-step synthetic workflow for 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Problem 1: Low or No Yield in the Ullmann Condensation Step

Question: I am seeing very poor conversion of my starting materials to the diaryl ether intermediate. What are the likely causes and how can I fix this?

This is the most common challenge and can be attributed to several factors related to reaction conditions and reagent quality.

Troubleshooting_Low_Yield Start Low or No Yield Observed Cause1 Inactive Catalyst? Start->Cause1 Cause2 Suboptimal Base/Solvent? Start->Cause2 Cause3 Presence of Contaminants? Start->Cause3 Cause4 Insufficient Temperature? Start->Cause4 Sol1 Use fresh CuI catalyst. Consider activating copper powder if used. Cause1->Sol1 Sol2 Switch to Cs2CO3 as the base. Use anhydrous, high-boiling polar aprotic solvents like NMP or DMF. Cause2->Sol2 Sol3 Ensure anhydrous conditions. Use dry solvents and reagents. Run under an inert atmosphere (N2/Ar). Cause3->Sol3 Sol4 Gradually increase temperature to 110-140°C. Monitor reaction progress via TLC/HPLC. Cause4->Sol4

Caption: Decision-making workflow for troubleshooting low yield in the Ullmann condensation step.

Detailed Solutions:

  • Catalyst Inactivity: The Ullmann reaction is critically dependent on a catalytically active copper(I) species.[1][2]

    • Cause: Copper(I) salts can oxidize to inactive copper(II) species upon prolonged exposure to air. Commercially available copper powder may have an passivating oxide layer.

    • Solution: Use a fresh bottle of copper(I) iodide (CuI) or a similar Cu(I) source. If using copper powder, consider pre-activation by stirring with a dilute acid (like HCl), followed by washing with water and acetone, and drying under vacuum. Modern protocols often benefit from soluble copper catalysts supported by ligands like phenanthroline or diamines, which can facilitate the reaction at lower temperatures.[1][3]

  • Suboptimal Base and Solvent: The choice of base and solvent directly impacts the reaction rate by influencing the nucleophilicity of the phenoxide and the solubility of the reactants.

    • Cause: Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient to fully deprotonate the phenol, leading to a low concentration of the active nucleophile. Solvents that are not polar enough or have low boiling points may not facilitate the reaction effectively.

    • Solution: Cesium carbonate (Cs₂CO₃) is often superior to K₂CO₃ due to its higher solubility and the "caesium effect," which enhances the nucleophilicity of the resulting phenoxide.[4] High-boiling polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are required to achieve the necessary reaction temperatures and to dissolve the ionic intermediates.[1][4]

  • Presence of Water: Water can significantly hinder the reaction.

    • Cause: Water competes with the phenol as a nucleophile and can deactivate the base and catalyst.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent moisture from the air from entering the reaction.

ParameterStandard ConditionOptimized ConditionRationale
Catalyst 10-20 mol% Cu powder5-10 mol% CuICu(I) is the active catalytic species; CuI is more reliable.[1][2]
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (2.0-3.0 eq)Cs₂CO₃ is more soluble and provides a more nucleophilic phenoxide.[4]
Solvent TolueneNMP or DMF (anhydrous)High-boiling polar aprotic solvents are necessary for temperature and solubility.[1]
Temperature < 100 °C110 - 140 °CUllmann condensations are thermally demanding reactions.[5]
Atmosphere AirNitrogen or ArgonPrevents oxidation of the catalyst and ingress of moisture.
Problem 2: Formation of Significant Side Products

Question: My reaction is proceeding, but TLC/HPLC analysis shows multiple spots/peaks, indicating byproduct formation. What are these impurities and how can I minimize them?

Answer: Side product formation usually arises from homocoupling or reactions involving trace contaminants.

  • Biaryl Homocoupling:

    • Cause: A common side reaction in Ullmann chemistry is the coupling of two molecules of the aryl halide to form a symmetrical biaryl compound.

    • Solution: This is often promoted by excessively high temperatures or high catalyst loading. Try to find the minimum effective temperature for the reaction. Using a ligand to stabilize the copper intermediate can sometimes suppress this pathway.

  • Decomposition:

    • Cause: The high temperatures required can lead to the degradation of sensitive starting materials or the product.

    • Solution: Ensure the reaction is not heated for an unnecessarily long time. Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed. A slight reduction in temperature, even if it extends the reaction time, may improve the final purity.

Problem 3: Difficulties with the Nitro Group Reduction

Question: The final reduction step is either incomplete or is producing impurities. What is the best way to perform this reduction?

Answer: The reduction of an aromatic nitro group is a standard transformation, but the choice of reagent is key to avoiding side reactions.

  • Incomplete Reduction:

    • Cause: The catalyst may be poisoned or inactive, or the reaction conditions are not optimal.

    • Solution: For catalytic hydrogenation (H₂, Pd/C), ensure the catalyst is of good quality and use a suitable solvent like ethanol, methanol, or ethyl acetate. Ensure the system is properly flushed of air and maintained under a positive pressure of hydrogen. For chemical reduction, such as with iron powder and ammonium chloride in aqueous ethanol, ensure the iron is finely divided (activated iron powder is best) and the mixture is heated to reflux to drive the reaction to completion.[6][7]

  • Side Reactions (Over-reduction):

    • Cause: The difluorophenoxy group is generally stable, but aggressive reducing agents or harsh conditions could potentially lead to dehalogenation, although this is less common.

    • Solution: Catalytic hydrogenation is generally very clean. If using metal/acid reductants (like SnCl₂/HCl), ensure proper pH control during workup to avoid product degradation. The Fe/NH₄Cl method is often preferred as it proceeds under near-neutral conditions.

Frequently Asked Questions (FAQs)

Q1: What are the necessary starting materials and how can I source or synthesize them?

  • 2,4-Difluorophenol: This is a commercially available reagent.

  • 1-Chloro-2-nitro-4-(methylsulfonyl)benzene: This key intermediate may need to be synthesized. A common route is the chlorination and subsequent nitration of 4-(methylthio)anisole, followed by oxidation of the thioether to the sulfone. More direct routes may involve the sulfonation and nitration of chlorobenzene derivatives. The synthesis of related sulfonylated anilines and their precursors is well-documented.[6][8][9]

Q2: How should I monitor the progress of the Ullmann condensation? Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 20-30% ethyl acetate in hexanes. The diaryl ether product will be less polar than the starting phenol but more polar than the aryl halide. Staining with potassium permanganate or viewing under UV light should allow for clear visualization. For quantitative analysis, HPLC is recommended.

Q3: What is the standard work-up and purification procedure for the diaryl ether intermediate? After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate or toluene and filter through a pad of celite to remove the insoluble copper salts and base. The filtrate can then be washed sequentially with dilute aqueous ammonia (to complex and remove residual copper), water, and brine. After drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure. The crude product is typically a solid or a thick oil and can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

Q4: Are there any alternatives to the copper-catalyzed Ullmann reaction? While the Ullmann condensation is the classic and most reliable method for this specific transformation, palladium-catalyzed Buchwald-Hartwig C-O coupling reactions are a modern alternative for diaryl ether synthesis. However, these reactions often require more expensive and air-sensitive phosphine ligands and catalysts. For this particular substrate, where an activated aryl halide is used, the copper-catalyzed SNAr remains a highly effective and economical choice.[1]

Q5: What are the key safety precautions for this synthesis?

  • Solvents: DMF and NMP are reproductive toxins and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents: Aryl halides and phenols can be irritants or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • High Temperatures: The reaction is run at high temperatures, posing a risk of thermal burns. Ensure stable heating with a heating mantle and monitor the temperature carefully.

  • Hydrogenation: If performing catalytic hydrogenation, use appropriate high-pressure equipment and ensure there are no ignition sources present, as hydrogen gas is highly flammable.

References

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - Frontiers. (2023).
  • CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents.
  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC. (2013).
  • EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents.
  • CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol - Google Patents.
  • WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents.
  • Ullmann condensation - Wikipedia. Available at: [Link]

  • 183110-82-9 | 2-(2,4-Difluorophenoxy)-5-methylaniline - ChemScene.
  • Buy 2-Amino-4-(methylsulfonyl)phenol (EVT-292248) | 98-30-6 - EvitaChem.
  • US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents.
  • Buy 1,2,4-Trifluoro-5-(methylsulfonyl)benzene (EVT-1683049) | 845616-49-1 - EvitaChem.
  • Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix - ResearchGate. (2025).
  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC - NIH.
  • Application Note: Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline - Benchchem. (2025).
  • (PDF) Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - ResearchGate. (2025).
  • Chapter 2: Synthetic Methods for Dialkyl Ethers - Books - The Royal Society of Chemistry. (2024).
  • Identification, Isolation and Characterization of Process Related Impurity in Isosulfanblue - Der Pharma Chemica.
  • 2-amino-4-nitrophenol - Organic Syntheses Procedure. Available at: [Link]

  • Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed. (2017). Available at: [Link]

  • "The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid" by Edward Jacob Mach - Digital Commons @ NJIT. (1954).
  • CN103435440A - Synthesis method of 1,2,4-trifluoro benzene - Google Patents.
  • Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. (2021).
  • CN105566182B - A kind of 2 amino 4(Ethylsulfonyl)The synthetic method of phenol - Google Patents.
  • Minimizing byproduct formation in 4-anilinophenol industrial synthesis - Benchchem. (2025).
  • Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - MDPI. (2011). Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline | Request PDF - ResearchGate. (2025).
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2020). Available at: [Link]

  • The Chemistry of the Diaryl Ethers. | Chemical Reviews - ACS Publications. Available at: [Link]

  • SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST.

Sources

Technical Support Center: Purification of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important intermediate. Our goal is to equip you with the scientific rationale and practical protocols necessary to achieve the desired purity for your downstream applications.

Introduction: The Challenge of Purity

2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is a key building block in the synthesis of various pharmacologically active molecules. Its purity is paramount, as even trace impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] The synthesis of this molecule, often involving a nucleophilic aromatic substitution (SNAr) or an Ullmann condensation to form the diaryl ether linkage, can introduce a variety of process-related impurities.[2][3] This guide will walk you through the identification and removal of these common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect when synthesizing 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline?

A1: Impurities can be broadly categorized into three groups:

  • Process-Related Impurities: These arise directly from the synthetic route.

    • Unreacted Starting Materials: Such as 2,4-difluorophenol and 4-amino-3-nitrobenzenesulfonyl methyl ester (or a related precursor).

    • Intermediates: In multi-step syntheses, partially reacted molecules can be carried through.

    • Byproducts: Resulting from side reactions. A common byproduct in Ullmann-type couplings is the de-halogenated starting material.[4]

  • Reagent-Related Impurities:

    • Catalysts: Residual copper or palladium from the coupling reaction.

    • Bases: Inorganic salts from bases like potassium carbonate or cesium carbonate used in the reaction.[2]

  • Solvent-Related Impurities: Residual solvents used in the reaction or initial purification steps.[5]

Q2: What purity level is typically required for this intermediate in a drug development setting?

A2: The required purity level is dictated by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). For early-stage development, a purity of >98% is often acceptable. However, for late-stage clinical trials and commercial production, a much higher purity of >99.5% is typically required, with specific limits on individual identified and unidentified impurities.[6]

Q3: How stable is 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline? Should I be concerned about degradation during purification or storage?

A3: While generally a stable molecule, aromatic amines can be susceptible to oxidation, especially when exposed to air and light over extended periods. This can lead to the formation of colored impurities. It is advisable to store the purified material in a well-sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. Performing forced degradation studies can help identify potential degradation products and establish appropriate storage conditions.[7]

Troubleshooting Guide: Identifying and Removing Common Impurities

This section provides a problem-and-solution approach to common impurity issues.

Issue 1: Presence of Unreacted Starting Materials
  • Symptom: Analytical data (e.g., HPLC, NMR) shows peaks corresponding to 2,4-difluorophenol and/or the aniline precursor.

  • Cause: Incomplete reaction, suboptimal reaction conditions (temperature, time, stoichiometry), or inefficient initial workup.

  • Solution:

    • Aqueous Base Wash (for removal of 2,4-difluorophenol): Since 2,4-difluorophenol is acidic, it can be effectively removed by washing an organic solution of the crude product with an aqueous base.

      Protocol: Basic Extraction

      • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

      • Transfer the solution to a separatory funnel.

      • Wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Repeat the wash 2-3 times.

      • Combine the aqueous layers and back-extract with the organic solvent to recover any dissolved product.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Recrystallization: If the starting materials and the product have sufficiently different solubilities, recrystallization can be a highly effective purification method.

Issue 2: Colored Impurities (Pink, Brown, or Black Hue)
  • Symptom: The isolated solid is not the expected off-white or pale-yellow color.

  • Cause:

    • Oxidation of the Aniline: Aromatic amines can oxidize to form colored quinone-imine type structures.

    • Residual Copper Catalyst: If a copper-catalyzed Ullmann condensation was used, residual copper salts can impart color.[8]

    • Azo Coupling Byproducts: Under certain conditions, diazonium salt intermediates (if formed) can lead to colored azo compounds.[9]

  • Solution:

    • Activated Carbon Treatment: This is effective for removing highly colored, often polymeric, impurities.

      Protocol: Decolorization with Activated Carbon

      • Dissolve the crude product in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) by heating.

      • Add a small amount of activated carbon (typically 1-5% by weight of the crude product). Caution: Add the carbon to the warm, not boiling, solution to avoid bumping.

      • Heat the mixture at reflux for 15-30 minutes.

      • Perform a hot filtration through a pad of celite to remove the activated carbon.

      • Allow the filtrate to cool slowly to induce crystallization of the purified product.

    • Column Chromatography: For more challenging separations, column chromatography provides excellent resolving power.

Issue 3: Residual Metal Catalyst (e.g., Copper or Palladium)
  • Symptom: Inductively Coupled Plasma (ICP) analysis shows metal content above the acceptable limit (typically <10-20 ppm for late-stage intermediates).

  • Cause: Inefficient removal of the catalyst during the initial workup.

  • Solution:

    • Chelating Agent Wash: Washing with a solution of a chelating agent can effectively sequester and remove metal ions.

      Protocol: Metal Scavenging Wash

      • Dissolve the crude product in an organic solvent.

      • Wash the organic solution with an aqueous solution of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or ammonium hydroxide.

      • Follow with a water wash to remove the chelating agent.

      • Dry and concentrate the organic layer.

    • Silica Gel Chromatography: Polar metal complexes often bind strongly to silica gel.

Workflow for Purification

The following diagram illustrates a typical decision-making process for the purification of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline.

PurificationWorkflow start Crude Product wash Aqueous Base Wash (e.g., 1M NaOH) start->wash extract Solvent Extraction wash->extract dry Dry & Concentrate extract->dry analysis1 Purity Analysis (HPLC, NMR) dry->analysis1 final_product Pure Product analysis1->final_product Purity > 98% colored_check Colored Impurities? analysis1->colored_check Purity < 98% recyrstallization Recrystallization analysis2 Final Purity Check (>99.5%) recyrstallization->analysis2 carbon_treatment Activated Carbon Treatment carbon_treatment->recyrstallization chromatography Column Chromatography chromatography->final_product analysis2->chromatography No analysis2->final_product Yes colored_check->recyrstallization No colored_check->carbon_treatment Yes

Caption: Purification workflow for 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline.

Detailed Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[10]

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Recommended Solvents to Screen: Isopropanol (IPA), Ethanol (EtOH), Ethyl Acetate (EtOAc), Toluene, and mixtures such as IPA/water or EtOH/water.

    Solvent SystemObservation
    IsopropanolGood solubility when hot, poor when cold.
    Ethyl Acetate/HexaneHigh solubility in EtOAc, precipitates with hexane.
    TolueneGood for removing non-polar impurities.
  • Procedure:

    • Place the crude 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

    • If colored, perform an activated carbon treatment as described above.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once crystal formation appears complete, cool the flask in an ice bath for 30-60 minutes to maximize yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This technique is used when recrystallization is ineffective or for separating complex mixtures.[10]

  • Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation between the product and impurities (target Rf value for the product is typically 0.2-0.4).

    • Common Eluent Systems: Hexane/Ethyl Acetate, Dichloromethane/Methanol.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution and Fraction Collection:

    • Add the eluent to the top of the column and apply pressure to begin elution.

    • Collect fractions and monitor the separation by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline.

Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. A combination of methods is often employed.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity analysis in the pharmaceutical industry.[11][12]

  • Typical Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

    • Quantification: Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main component. For higher accuracy, a reference standard is used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used to identify and quantify impurities.[13][14]

  • ¹H NMR: Can reveal the presence of residual solvents and structurally related impurities. The integration of signals can be used for quantitative analysis if a certified internal standard is used.

  • ¹⁹F NMR: Given the presence of two fluorine atoms in the molecule, ¹⁹F NMR is a highly sensitive and specific technique for detecting fluorine-containing impurities.

  • ¹³C NMR: Provides information on the carbon skeleton and can help in the structural elucidation of unknown impurities.

Mass Spectrometry (MS)

Coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), mass spectrometry is invaluable for identifying unknown impurities by providing molecular weight information.[15][16]

Logical Flow for Impurity Identification

ImpurityID start Impure Sample hplc HPLC-UV Analysis start->hplc unknown_peak Unknown Peak Detected? hplc->unknown_peak nmr NMR Spectroscopy (¹H, ¹⁹F, ¹³C) lcms LC-MS Analysis nmr->lcms isolate Preparative HPLC or Chromatography lcms->isolate structure Structure Elucidation (NMR, HRMS) isolate->structure end Identified Impurity structure->end unknown_peak->nmr Yes unknown_peak->end No (Pure)

Caption: A logical workflow for the identification of unknown impurities.

References

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • Anonymous. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research.
  • Anonymous. (n.d.). Results of forced degradation studies.
  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • Anonymous. (n.d.).
  • Nuvisan. (n.d.). Expert impurity profiling services for pharmaceutical development.
  • Anonymous. (2005). Diaryl ether condensation reactions. US20050054882A1.
  • Anonymous. (n.d.).
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Anonymous. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
  • Anonymous. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Scientific Reports, 9, 14258.
  • Maes, B. U. W., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1034-1042.
  • Benchchem. (n.d.). Comparing synthesis efficiency of different substituted anilines.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2,4-Difluorophenol.
  • International Council for Harmonisation. (2018). ICH Harmonised Guideline: Impurities: Guideline for Residual Solvents Q3C(R6).
  • Anonymous. (1981). Ullmann reaction for the synthesis of diaryl ethers. US4288386A.
  • Anonymous. (2013). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Asian Journal of Pharmaceutical Analysis, 3(4), 135-139.
  • Slideshare. (n.d.). Ullmann reaction.
  • SynArchive. (n.d.).
  • Benchchem. (n.d.). HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine.
  • Anonymous. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • Anonymous. (2018). Development of Micellar HPLC-UV Method for Determination of Pharmaceuticals in Water Samples. Journal of Analytical Methods in Chemistry.
  • Anonymous. (n.d.).
  • Frontiers. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.
  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES.
  • Anonymous. (1979). Method of preparing 2,4-difluoroaniline. EP0001825A1.
  • Anonymous. (2014).
  • Abdelhamid, I. A., et al. (2020). Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. Molecules, 25(15), 3483.
  • Anonymous. (2007). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. CN101066943A.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Sulfonyl Aniline Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The reduction of nitrobenzenesulfonyl derivatives (e.g., 4-nitrobenzenesulfonamide or 4-(4-nitrophenylsulfonyl)aniline) to their corresponding sulfonyl anilines (such as sulfanilamide or Dapsone) is a cornerstone reaction in medicinal chemistry[1]. However, achieving high conversion rates is notoriously difficult. Researchers frequently encounter stalled reactions, deeply colored impurities, and unexpected cleavage of the carbon-sulfur (C-S) bond.

This guide provides a mechanistic approach to diagnosing and resolving low conversion rates, ensuring high-yielding, reproducible workflows.

Mechanism N1 Nitro-Sulfonyl Ar-NO2 N2 Nitroso Ar-N=O N1->N2 +H2, -H2O N3 Hydroxylamine Ar-NHOH (Bottleneck) N2->N3 +H2 N4 Sulfonyl Aniline Ar-NH2 N3->N4 +H2, -H2O Rate-Limiting

Caption: Haber mechanism for nitro reduction highlighting the hydroxylamine bottleneck.

Troubleshooting FAQs

Q1: My catalytic hydrogenation using 10% Pd/C and H₂ (1 atm) in ethanol is stalling at 50–60% conversion. The solution turns a deep yellow/orange. Why? A: Your reaction has stalled at the hydroxylamine intermediate (Ar-NHOH). According to the Haber mechanism, the initial reduction of the nitro group to the nitroso and hydroxylamine species is rapid. However, the final cleavage of the N-O bond to form the amine requires significantly higher activation energy. Furthermore, the accumulation of unstable hydroxylamine intermediates can cause the reaction to stall entirely and poses severe exothermic safety risks[2]. Causality: Two factors typically cause this stall:

  • Mass Transfer Limitations: Nitro diaryl sulfones have exceptionally poor solubility in cold ethanol. If the substrate is not fully dissolved, hydrogen gas cannot efficiently interact with the substrate on the catalyst surface.

  • Catalyst Poisoning: Trace sulfur impurities from upstream sulfonyl chloride synthesis irreversibly bind to the d-orbitals of the Palladium catalyst, preventing hydrogen activation.

Q2: How can I push the stalled hydroxylamine intermediate to the final sulfonyl aniline? A: Do not simply add more Pd/C, as the sulfur poisoning will quickly deactivate the new catalyst. Instead, alter the thermodynamic and kinetic environment:

  • Change the Solvent: Switch to a 1:1 mixture of THF and Methanol to ensure complete substrate solubility.

  • Increase Energy: Elevate the temperature to 50 °C and H₂ pressure to 50 psi.

  • Switch Catalysts: Platinum on carbon (Pt/C), particularly when doped with Vanadium or Lead, is significantly more resistant to sulfur poisoning and highly active for hydroxylamine N-O bond cleavage.

Q3: I increased the temperature and pressure, but now I am observing cleavage of the C-S bond (desulfonylation). How do I prevent this? A: Over-reduction (hydrogenolysis of the C-S bond) occurs when the transition metal catalyst is too active under harsh conditions. To achieve strict chemoselectivity, abandon direct H₂ gas and utilize a transfer hydrogenation approach. The use of polymethylhydrosiloxane (PMHS) combined with a catalytic amount of Pd(OAc)₂ provides excellent chemoselectivity for nitro reduction without cleaving the sensitive sulfonyl group[3].

Q4: What is the best alternative if heterogeneous catalytic hydrogenation continues to fail due to severe sulfur poisoning? A: The classic Béchamp reduction (Iron powder and an acid source) is entirely immune to standard sulfur poisoning. While often considered an "older" technique, it remains the most robust method for synthesizing complex sulfonyl anilines like Dapsone on an industrial scale[1]. The mild generation of active hydrogen on the iron surface selectively reduces the nitro group without touching the sulfone.

Troubleshooting Start Issue: Low Conversion (<80%) Sol Is substrate fully soluble at RT? Start->Sol SolNo Change solvent to THF/MeOH or increase temp to 50°C Sol->SolNo No SolYes Check Catalyst Status Sol->SolYes Yes Cat Is Pd/C poisoned by sulfur? SolYes->Cat CatYes Switch to Pt/C(V/Pb) or Fe/HCl (Béchamp) Cat->CatYes Yes (Smell/History) CatNo Increase H2 pressure or use PMHS/Pd(OAc)2 Cat->CatNo No

Caption: Decision tree for diagnosing and resolving low conversion rates in sulfonyl aniline synthesis.

Quantitative Data: Reduction Methodologies Comparison

Reduction SystemReagentsTypical SolventOperating TempExpected ConversionRisk of C-S Cleavage
Standard Hydrogenation Pd/C, H₂ (1 atm)EtOH25 °C50–70% (Stalls)High
Pressurized Hydrogenation Pt/C, H₂ (50 psi)THF / MeOH50 °C>95%Low
Silane Transfer PMHS, Pd(OAc)₂, KFTHF / H₂O25 °C>95%Very Low
Béchamp Reduction Fe powder, NH₄ClEtOH / H₂O80 °C>90%None

Self-Validating Experimental Protocols

Protocol A: Chemoselective Silane-Mediated Palladium Reduction

This protocol utilizes PMHS as a mild hydride source, avoiding the need for pressurized hydrogen gas while protecting the C-S bond[3].

Step-by-Step Methodology:

  • Preparation: In a dry 50-mL round-bottom flask, charge Pd(OAc)₂ (0.05 eq) and the nitro-sulfonyl substrate (1.0 eq). Seal the flask and purge with N₂ for 5 minutes.

  • Solvation: Add anhydrous THF (10 mL/mmol substrate) to dissolve the substrate completely.

  • Activation: Sequentially add an aqueous solution of Potassium Fluoride (KF) (4.0 eq in minimal degassed H₂O). Causality: KF is critical as it activates the inert PMHS by forming a hypervalent silicate intermediate, increasing its hydride-donating ability.

  • Reduction: Slowly add PMHS (4.0 eq) dropwise via syringe. The reaction will gently effervesce. Stir at room temperature for 4–12 hours.

  • Self-Validation (TLC): Spot the reaction on silica TLC (Hexanes/EtOAc). The disappearance of the UV-active nitro starting material and the appearance of a highly polar, ninhydrin-positive spot confirms successful conversion.

  • Workup: Dilute with EtOAc, wash with 1M NaOH to remove siloxane byproducts, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Modified Béchamp Reduction (Sulfur-Poisoning Proof)

Use this protocol when processing crude substrates containing high levels of sulfur impurities[1].

Step-by-Step Methodology:

  • Activation of Iron: In a 100-mL flask, suspend Iron powder (325 mesh, 5.0 eq) in a mixture of Ethanol and H₂O (4:1 ratio, 20 mL/mmol substrate). Add NH₄Cl (2.0 eq) and heat to 80 °C for 15 minutes to etch the iron surface and generate active catalytic sites.

  • Substrate Addition: Add the nitro-sulfonyl substrate (1.0 eq) portion-wise to the hot suspension. Maintain vigorous stirring at reflux (80 °C) for 2–4 hours.

  • Self-Validation (Filter Paper Test): Dip a glass rod into the reaction and spot it onto standard filter paper. A clear, colorless solvent halo spreading away from the dark iron spot indicates the absence of yellow nitro/hydroxylamine intermediates, confirming complete reduction.

  • Hot Filtration: Critical Step. Filter the boiling reaction mixture immediately through a pad of Celite to remove iron oxides. If the mixture cools, the sulfonyl aniline will co-precipitate with the iron sludge, destroying your yield.

  • Crystallization: Concentrate the filtrate under reduced pressure until crystals begin to form, then cool to 4 °C to maximize recovery.

References

1.[3] Palladium-Catalyzed Silane/Siloxane Reductions in the One-Pot Conversion of Nitro Compounds into Their Amines, Hydroxylamines, Amides, Sulfonamides, and Carbamates. Michigan State University Chemistry. URL: 2.[1] EP3180307B1 - Process for the synthesis of dapsone and its intermediates. Google Patents. URL: 3.[2] Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Mettler Toledo. URL:

Sources

Minimizing defluorination side reactions in phenoxy aniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Defluorination Side Reactions

Welcome to the Technical Support Center for Phenoxy Aniline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a specific focus on mitigating undesired defluorination side reactions. As Senior Application Scientists, we provide not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of phenoxy anilines, particularly when using fluoroanilines as starting materials.

Q1: I am observing significant defluorination of my fluoroaniline starting material during a palladium-catalyzed Buchwald-Hartwig amination. What are the primary causes?

Defluorination in palladium-catalyzed C-N cross-coupling reactions is a common and often frustrating side reaction. The primary causes are multifaceted and often interdependent:

  • High Reaction Temperatures: Elevated temperatures, while often necessary to drive the catalytic cycle, can also provide the activation energy needed for C-F bond cleavage.[1][2][3] This is particularly problematic for more activated fluoroarenes.

  • Choice of Base: Strong bases, especially alkali metal alkoxides like sodium tert-butoxide (NaOtBu), can promote defluorination.[4][5] The basicity and the nature of the cation can influence the rate of this side reaction.

  • Ligand Effects: The electronic and steric properties of the phosphine ligand on the palladium center are critical. Some ligands may promote pathways that lead to defluorination.

  • Catalyst System: The choice of palladium precursor and the method of catalyst generation can impact the active catalytic species and its propensity to engage in defluorination.

Q2: How can I strategically select my reaction components to minimize defluorination?

A systematic approach to selecting your reaction parameters is crucial for suppressing defluorination.

Bulky electron-rich phosphine ligands are often employed in Buchwald-Hartwig aminations to promote the desired reductive elimination step. However, their impact on defluorination can be complex. It is advisable to screen a variety of ligands. For sterically hindered or electron-poor anilines, ligands like RuPhos and BrettPhos have shown success in some cases.[6]

While strong bases are often required, their strength should be carefully considered. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be sufficient for some substrate combinations and can significantly reduce defluorination compared to stronger alkoxide bases.[6] If a strong base is necessary, consider using lithium bis(trimethylsilyl)amide (LiHMDS) as it has been shown to be effective in some C-F functionalization reactions without a metal catalyst.[4][7]

The polarity of the solvent can influence the reaction pathway. Aprotic polar solvents like dioxane or toluene are commonly used. It's recommended to ensure the solvent is anhydrous, as water can interfere with the reaction.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the mechanisms and prevention of defluorination in phenoxy aniline synthesis.

What is the proposed mechanism for defluorination in palladium-catalyzed amination reactions?

While the exact mechanism can be substrate and condition-dependent, a plausible pathway involves the formation of a palladium-hydride species. This can occur through various routes, including β-hydride elimination from alkoxide bases or reactions with trace water. This palladium-hydride can then participate in a competing catalytic cycle leading to hydrodefluorination of the fluoroaniline.[8][9][10]

Another proposed mechanism, particularly with certain ligands and substrates, involves the formation of a palladium-benzyne intermediate, which can lead to regioisomeric fluoride side products.[11]

Are there specific reaction temperatures that are optimal for minimizing defluorination?

There is no universal optimal temperature, as it depends on the specific substrates and catalyst system. However, a general principle is to use the lowest temperature at which the desired C-N coupling reaction proceeds at a reasonable rate.[1][2] It is often beneficial to start with a lower temperature (e.g., 80-100 °C) and gradually increase it if the reaction is sluggish.[2] High temperatures (e.g., >100 °C) can increase the likelihood of side reactions, including defluorination.[2][3]

Can the electronic properties of the fluoroaniline substrate influence the extent of defluorination?

Yes, the electronic nature of the fluoroaniline plays a significant role. Electron-withdrawing groups on the aromatic ring can activate the C-F bond towards nucleophilic attack, making it more susceptible to defluorination.[12][13] Conversely, electron-donating groups may render the C-F bond more robust.

Are there alternative synthetic strategies to consider if defluorination remains a persistent issue?

If optimizing the Buchwald-Hartwig amination proves challenging, several alternative strategies can be employed:

  • Nucleophilic Aromatic Substitution (SNAr): For fluoroarenes activated with strong electron-withdrawing groups, direct SNAr with the corresponding phenoxide can be a viable, metal-free alternative.[14][15][16] The reactivity order for halogens in SNAr is typically F > Cl > Br > I, making fluoroarenes excellent substrates for this transformation.[17]

  • Ullmann Condensation: This classic copper-catalyzed reaction can be effective for forming C-O bonds and may offer a different selectivity profile compared to palladium catalysis.[18][19]

  • Chan-Lam Coupling: This copper-catalyzed reaction couples arylboronic acids with amines or alcohols and can be a useful alternative for constructing the C-O or C-N bond under different conditions.[18][20]

Experimental Protocols

Protocol 1: General Procedure for Screening Reaction Conditions to Minimize Defluorination

This protocol provides a framework for systematically optimizing your reaction to suppress defluorination.

  • Reagent Preparation:

    • Ensure all reagents and solvents are anhydrous.

    • Degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • Reaction Setup:

    • To a flame-dried Schlenk tube or reaction vial under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equivalents).

    • Add the fluoroaniline (1.0 equivalent) and the phenol (1.2 equivalents).

    • Add the degassed solvent (to achieve a concentration of 0.1-0.5 M).

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture at the desired temperature (start with a lower temperature, e.g., 80 °C).

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS, paying close attention to the formation of the desired product and the defluorinated byproduct.

  • Optimization:

    • Systematically vary the ligand, base, solvent, and temperature to identify the optimal conditions that maximize the yield of the phenoxy aniline while minimizing defluorination.

ParameterInitial ConditionAlternative Conditions to Screen
Ligand XPhosRuPhos, BrettPhos, SPhos
Base NaOtBuK₂CO₃, Cs₂CO₃, K₃PO₄, LiHMDS
Solvent TolueneDioxane, THF
Temperature 100 °C80 °C, 120 °C

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired C-N coupling pathway and the undesired defluorination pathway in a palladium-catalyzed reaction.

Buchwald_Hartwig_vs_Defluorination cluster_main Desired Buchwald-Hartwig Amination cluster_side Undesired Hydrodefluorination A Ar-F + R₂NH C Oxidative Addition A->C B Pd(0)Lₙ B->C D Ar-Pd(II)-F(Lₙ) C->D E Amine Coordination D->E F [Ar-Pd(II)-F(NHR₂)(Lₙ)] E->F G Deprotonation (Base) F->G H Ar-Pd(II)-NR₂(Lₙ) G->H I Reductive Elimination H->I I->B Regenerates Catalyst J Ar-NR₂ (Desired Product) I->J K Ar-F M Oxidative Addition K->M L Pd(0)Lₙ L->M N Ar-Pd(II)-F(Lₙ) M->N P Formation of Pd-H Species N->P O Source of Hydride (e.g., from base) O->P Q [H-Pd(II)-F(Lₙ)] P->Q R Reductive Elimination Q->R R->L Regenerates Catalyst S Ar-H (Defluorinated Byproduct) R->S

Caption: Competing pathways in phenoxy aniline synthesis.

References

  • Base‐promoted defluorosilylation of aryl fluorides. Reaction conditions - ResearchGate. Available from: [Link]

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC - NIH. Available from: [Link]

  • Base‐mediated defluorosilylation of C(sp³)-F bonds. Reaction conditions - ResearchGate. Available from: [Link]

  • Adsorption and Reductive Defluorination of Perfluorooctanoic Acid over Palladium Nanoparticles - Environmental Science & Technology - ACS Figshare. Available from: [Link]

  • Effect of reaction temperature on aniline conversion and product... - ResearchGate. Available from: [Link]

  • Adsorption and Reductive Defluorination of Perfluorooctanoic Acid over Palladium Nanoparticles - The Senftle Group. Available from: [Link]

  • Catalytic Hydrogenolysis of Aryl C−F Bonds Using a Bimetallic Rhodium−Indium Complex - NSF PAR. Available from: [Link]

  • Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides | Organic Letters - ACS Publications. Available from: [Link]

  • Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC - NIH. Available from: [Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC. Available from: [Link]

  • Defluorinative Functionalization of Pd(II) Fluoroalkyl Complexes - ResearchGate. Available from: [Link]

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - ACS Publications. Available from: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. Available from: [Link]

  • A Synergistic Platform for Defluorination of PFAAs through Catalytic Reduction Followed by Microbial Oxidation - SERDP and ESTCP. Available from: [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. Available from: [Link]

  • Brainstorming a Buchwald-Hartwig coupling : r/Chempros - Reddit. Available from: [Link]

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC. Available from: [Link]

  • (PDF) 4-Fluoroanilines: synthesis and decomposition - Academia.edu. Available from: [Link]

  • Palladium-catalyzed amination of 2,3,3-trifluoroallyl esters: synthesis of trifluoromethylenamines via an intramolecular fluorine shift and CF3 group construction - Chemical Communications (RSC Publishing). Available from: [Link]

  • Laboratory and commercial preparations of aniline other than reduction of nitroarenes [closed] - Chemistry Stack Exchange. Available from: [Link]

  • (PDF) Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - ResearchGate. Available from: [Link]

  • Pnictogens: Alternatives to metal-catalyzed cross-coupling - Chemistry. Available from: [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Available from: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available from: [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods - PMC. Available from: [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF - ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. Available from: [Link]

  • High Selectivity Aniline Synthesis Catalysis | PDF | Hydrogenation - Scribd. Available from: [Link]

  • Buchwald‐Hartwig amination of aryl fluorosulfates with aniline using... - ResearchGate. Available from: [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available from: [Link]

  • Defluorinative Cyclization of Enamides with Fluoroalkyl Halides Through Two Vicinal C(sp3) F Bonds Functionalization - PMC. Available from: [Link]

  • (PDF) Transition‐Metal Free Amination and Hydrodefluorination of Aryl Fluorides Promoted by Solvated Electrons - ResearchGate. Available from: [Link]

  • Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B) - PMC. Available from: [Link]

Sources

Technical Support Center: Purification Strategies for 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Diagnostics

Welcome to the Technical Support Center for the purification of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline . This guide is designed for researchers, process chemists, and drug development professionals dealing with the unique physicochemical challenges of this intermediate.

The purification logic for this compound is dictated by three competing structural features:

  • The Aniline Group (-NH₂): Weakly basic and highly susceptible to oxidative degradation.

  • The 5-Methylsulfonyl Group (-SO₂CH₃): A strongly electron-withdrawing moiety that drastically lowers the pKa of the amine while promoting high crystallinity.

  • The 2,4-Difluorophenoxy Ether: A lipophilic, bulky substituent that alters solubility profiles and can cause co-elution issues during chromatography.

Below is the diagnostic workflow to determine the optimal purification strategy based on the visual and analytical state of your crude product.

Workflow crude Crude 2-(2,4-Difluorophenoxy)- 5-(methylsulfonyl)aniline color_check Is the crude dark/discolored? crude->color_check charcoal Activated Charcoal Treatment (Hot EtOAc) color_check->charcoal Yes (Oxidation) purity_check Purity > 90% by HPLC/TLC? color_check->purity_check No charcoal->purity_check cryst Recrystallization (EtOAc/Heptane) purity_check->cryst Yes (Minor impurities) chrom Flash Chromatography (Silica, Hexane/EtOAc) purity_check->chrom No (Regioisomers present) pure Pure Product Isolated cryst->pure chrom->cryst Fractions combined

Diagnostic workflow for the purification of the crude aniline product.

Troubleshooting FAQs: Solving Common Purification Failures

Q1: My crude product is dark brown or purple instead of the expected off-white solid. What happened, and how do I fix it?

  • Causality: The aniline moiety is highly susceptible to air and light oxidation. Oxidative degradation leads to the formation of highly colored, conjugated polymeric byproducts or quinone-imines 1. These impurities are notorious for streaking through standard silica columns and ruining chromatographic resolution 2.

  • Solution: Do not attempt to remove these via column chromatography. Instead, utilize an activated charcoal treatment prior to recrystallization (See Protocol A). The highly porous carbon matrix selectively adsorbs large, conjugated polymeric oxidation products while leaving the target monomer in solution.

Q2: I attempted a standard acid-base extraction using 1M HCl to separate the aniline from neutral impurities, but the product remained in the organic layer. Why?

  • Causality: This is a classic failure point driven by the molecule's electronics. The methylsulfonyl group at the 5-position is strongly electron-withdrawing, exhibiting a positive Hammett

    
     constant 3. This pulls electron density away from the aromatic ring and the amine nitrogen via inductive and resonance effects, drastically lowering the pKa of the conjugate acid. Consequently, standard 1M HCl is insufficiently acidic to protonate the amine and drive it into the aqueous phase.
    
  • Solution: You must use a stronger acid (e.g., 3M to 4M HCl) to force protonation, or abandon acid-base extraction entirely in favor of direct recrystallization.

Extraction neutral Neutral Aniline (Organic Layer) protonated Anilinium Salt (Aqueous Layer) neutral->protonated 1M HCl (Fails) neutral->protonated 4M HCl (Succeeds) note Electron-withdrawing -SO2CH3 group lowers pKa note->neutral

Effect of the methylsulfonyl group on acid-base extraction efficiency.

Q3: During recrystallization, the product "oils out" at the bottom of the flask instead of forming crystals. How do I induce proper crystallization?

  • Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound becomes supersaturated in the solvent at a temperature above its melting point in that specific solvent mixture. This is often exacerbated by the presence of highly lipophilic impurities (like unreacted 2,4-difluorophenol) that disrupt the crystal lattice of the sulfone.

  • Solution: Adjust your solvent system to increase the proportion of the anti-solvent (heptane). Re-heat until the oil dissolves entirely, then cool the solution very slowly (e.g., in a warm water bath that naturally cools to room temperature). Introduce a seed crystal exactly at the cloud point to provide a nucleation site.

Quantitative Data: Solvent Systems & Polarity Optimization

Selecting the correct solvent system is paramount for both crystallization and chromatography. The table below summarizes the optimized systems for this specific compound.

Solvent SystemRatio (v/v)ApplicationExpected Outcome
Ethyl Acetate / Heptane 1:3 to 1:5RecrystallizationHigh-purity white crystalline solid. Sulfone groups crystallize exceptionally well in this mixture.
Hexane / Ethyl Acetate 4:1 to 2:1Flash ChromatographyElution of neutral/lipophilic impurities first, followed cleanly by the target aniline.
Dichloromethane / Methanol 99:1Flash ChromatographyResolution of closely eluting regioisomers (if synthesized via non-selective S_NAr).
4M HCl (aq) / Ethyl Acetate 1:1Acid-Base ExtractionSuccessful partitioning of the protonated anilinium salt into the aqueous phase.

Standardized Experimental Protocols

Protocol A: Activated Charcoal Decolorization & Recrystallization

Use this protocol if the crude product is dark, sticky, or >90% pure but requires polishing.

  • Dissolution: Suspend the crude dark aniline in a minimal volume of hot ethyl acetate (approx. 5-10 volumes relative to mass) in a round-bottom flask equipped with a reflux condenser.

  • Decolorization: Add 5% w/w activated charcoal to the hot solution. Reflux gently for 10-15 minutes.

  • Hot Filtration: Filter the hot suspension through a tightly packed pad of Celite to remove the charcoal. Rinse the pad with 1-2 volumes of hot ethyl acetate to ensure full recovery.

  • Crystallization: Transfer the pale-yellow or colorless filtrate to a clean flask. Heat to a gentle boil and slowly add heptane (anti-solvent) dropwise until the solution becomes slightly turbid (the cloud point).

  • Isolation: Remove from heat and allow the flask to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 1 hour. Collect the resulting crystals via vacuum filtration and wash with cold heptane. Dry under high vacuum.

Protocol B: Flash Column Chromatography

Use this protocol if TLC indicates the presence of unreacted starting materials or regioisomers.

  • Preparation: Pack a silica gel column using 100% Hexane. Self-Validation Check: Ensure the silica bed is perfectly level to prevent band broadening, which is critical for separating closely eluting ether-bearing impurities.

  • Loading: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Evaporate the DCM completely and load the dry powder evenly onto the top of the column.

  • Elution: Begin elution with 100% Hexane (2 column volumes), gradually increasing the polarity to 20% Ethyl Acetate in Hexane (4:1 Hexane/EtOAc).

  • Monitoring: Monitor fractions via TLC (UV active at 254 nm). The lipophilic impurities (e.g., 2,4-difluorophenol) will elute first, followed by the target aniline.

  • Concentration: Pool the fractions containing the pure product (verifying a single spot on TLC) and concentrate under reduced pressure to yield the purified solid.

References

  • WO2013036857A1 - Sulfone linkers (Hammett Constants & Sulfone Electronics). Google Patents.

Sources

Technical Support Center: Controlling Oxidation By-products in 4-(Methylsulfonyl)aniline Storage

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-(Methylsulfonyl)aniline. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices to ensure the stability and purity of 4-(Methylsulfonyl)aniline during storage. Our goal is to help you mitigate the formation of oxidative by-products that can compromise experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is 4-(Methylsulfonyl)aniline, and why is it prone to oxidation?

A1: 4-(Methylsulfonyl)aniline is an aromatic amine containing a methylsulfonyl group. Like many anilines, the amino group (-NH₂) makes the benzene ring electron-rich. This high electron density renders the molecule susceptible to oxidation, a process involving the loss of electrons.[1][2] Exposure to atmospheric oxygen, light, and elevated temperatures can initiate and accelerate this degradation. While the methylsulfonyl group is an electron-withdrawing group, which slightly reduces the basicity of the aniline, the amino group's lone pair of electrons remains a primary site for oxidation.[3]

Q2: What are the common signs of 4-(Methylsulfonyl)aniline degradation?

A2: The most immediate indicator of oxidation is a change in color. While freshly purified 4-(Methylsulfonyl)aniline is typically a white to off-white solid, exposure to air can cause it to gradually darken, turning yellow, red, or brown.[1] This discoloration is due to the formation of highly colored, oxidized impurities, which can include benzoquinones and polymeric species.[1] From an analytical perspective, you may observe the appearance of new peaks in your HPLC or LC-MS chromatograms, typically at different retention times than the parent compound.

Q3: What are the primary oxidation by-products I should be aware of?

A3: Oxidation can occur at two primary sites on the molecule: the aniline nitrogen and the sulfur atom of the methylsulfonyl group.

  • Aniline Oxidation: The amino group can be oxidized to form nitroso, nitro, and azoxy compounds, as well as complex polymeric materials known as aniline black.[1][4] These by-products are often intensely colored and can significantly impact the purity of your sample.

  • Sulfur Oxidation: While the aniline moiety is often the more reactive site, the sulfide precursor to 4-(methylsulfonyl)aniline is known to oxidize to the corresponding sulfoxide and then the sulfone (which is the parent compound). If your starting material contains any residual sulfide impurity, you may see the formation of the sulfoxide as a degradation product.[5][6]

Q4: What are the ideal storage conditions for long-term stability?

A4: To minimize oxidation, 4-(Methylsulfonyl)aniline should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2][5] The container should be placed in a cool, dry, and dark environment. Refrigeration is often recommended.[7] For maximum protection, use an amber glass vial to protect against light and wrap the cap's seal with Parafilm® to prevent moisture and air ingress.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter and provides actionable solutions.

Issue 1: My previously white 4-(Methylsulfonyl)aniline powder has turned yellow/brown.

  • Probable Cause: This is a classic sign of air oxidation of the aniline functional group.[8] The sample has likely been exposed to atmospheric oxygen and possibly light over time.

  • Immediate Action:

    • Assess the extent of degradation using an analytical technique like HPLC to quantify the purity.

    • If the purity is no longer acceptable for your application, the material may need to be repurified or discarded. Column chromatography can be effective for removing polar, colored impurities.[5]

  • Preventative Strategy:

    • Always handle the material under an inert atmosphere, especially when weighing and aliquoting.

    • Store the material according to the ideal conditions outlined in the FAQs (inert gas, cool, dark).[9] For highly sensitive experiments, consider storing smaller aliquots to avoid repeatedly exposing the main stock to air.

dot

Caption: Troubleshooting flowchart for discolored samples.

Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis of a stored sample.

  • Probable Cause: The appearance of new peaks, especially those that are more polar (shorter retention time on a reverse-phase column), is indicative of the formation of oxidation by-products like sulfoxides or hydroxylated species.[5] Less polar peaks could indicate the formation of dimers or other condensation products.

  • Analytical Approach:

    • Use a photodiode array (PDA) detector during HPLC analysis to check the peak purity of the main compound and to obtain UV-Vis spectra of the impurities, which can help in their identification.

    • If available, use LC-MS to determine the molecular weights of the impurity peaks. This is the most direct way to identify potential structures. For example, an increase of 16 amu (atomic mass units) could suggest the formation of a sulfoxide from a sulfide impurity or a hydroxylamine/nitroso derivative.

  • Solution:

    • Confirm the identity of the by-products.

    • If purification is necessary, develop a column chromatography method. The significant polarity difference between the parent aniline and its oxidized forms often allows for effective separation.[5]

Table 1: Physicochemical Properties of 4-(Methylsulfonyl)aniline and Potential By-products

Compound Structure Relative Polarity Common Analytical Observation
4-(Methylsulfonyl)aniline C7H9NO2S Medium Main peak in chromatogram
4-(Methylsulfinyl)aniline C7H9NOS Higher Earlier eluting peak in RP-HPLC
Nitroso/Nitro derivatives C7H7NO3S / C7H7NO4S Higher Earlier eluting peaks, may be colored

| Polymeric Impurities | Complex mixture | Very High | May remain on column or appear as broad peaks |

Protocols & Methodologies
Protocol 1: Recommended Long-Term Storage

This protocol describes the best practice for storing 4-(Methylsulfonyl)aniline to ensure its long-term stability.

  • Select Appropriate Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Aliquot Material: If you have a large batch, divide it into smaller, single-use aliquots to prevent contamination and repeated air exposure of the bulk material.

  • Inert Gas Purge: Place the opened vial(s) containing the aniline into a desiccator or glove box. Evacuate the chamber and backfill with a dry, inert gas like argon or nitrogen. Repeat this cycle 3-5 times to ensure all atmospheric oxygen is removed.[2]

  • Seal Tightly: Securely tighten the cap on the vial immediately after the final inert gas backfill.

  • Add Secondary Seal: For extra protection, wrap the cap-vial interface with Parafilm®.

  • Store Appropriately: Place the sealed vial in a clearly labeled secondary container and store it in a refrigerator (2-8 °C) or freezer (-20 °C) away from any light sources.[7]

dot

Caption: Workflow for optimal long-term storage.

Protocol 2: HPLC Method for Purity Assessment

This method provides a general starting point for analyzing the purity of 4-(Methylsulfonyl)aniline.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV/PDA at 254 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of 4-(Methylsulfonyl)aniline at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • Dilute this stock solution to a working concentration of ~50 µg/mL using the same diluent.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Analysis:

    • Equilibrate the column with the initial conditions for at least 10 minutes.

    • Inject 10 µL of the prepared sample.

    • Integrate all peaks and calculate the area percent purity. Oxidized by-products will typically elute earlier than the parent compound due to increased polarity.

dot

HPLC_Analysis_Workflow prep Sample Preparation 1. Dissolve sample (1 mg/mL) 2. Dilute to 50 µg/mL run Analysis 1. Equilibrate Column 2. Inject 10 µL of Sample 3. Run Gradient Method prep->run hplc HPLC System Setup Column: C18 Mobile Phase: H2O/ACN Gradient Detector: UV @ 254 nm hplc->run data Data Processing 1. Integrate Peaks 2. Check for Impurities 3. Calculate % Area Purity run->data

Caption: Workflow for HPLC purity analysis.

References
  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals. Retrieved from [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Aniline. (n.d.). Wikipedia. Retrieved from [Link]

  • (A) Traditional reaction mechanism for aniline oxidation, (B) Proposed... (n.d.). ResearchGate. Retrieved from [Link]

  • How to prevent/minimize rapid air oxidation or arylamine... (2012, September 21). ResearchGate. Retrieved from [Link]

  • 4-(Methylsulfonyl)Aniline 98.0%(GC). (n.d.). PureSynth. Retrieved from [Link]

  • Reactions of Aniline. (2024, January 12). Chemistry Steps. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the coupling of highly deactivated, sterically encumbered anilines. The molecule 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline presents a "worst-case scenario" for standard coupling conditions due to two compounding factors:

  • Severe Steric Hindrance: The bulky 2,4-difluorophenoxy group at the ortho position creates a physical barrier, restricting the trajectory of incoming electrophiles or metal catalysts.

  • Electronic Deficiency: The meta-methylsulfonyl (-SO₂Me) group is strongly electron-withdrawing via induction, drastically reducing the nucleophilicity of the amine lone pair.

Because of this high activation energy barrier, temperature optimization is the single most critical parameter for successful amide or Buchwald-Hartwig cross-couplings with this substrate.

Mechanistic Causality: Why Temperature Dictates Success

Before troubleshooting, it is essential to understand the thermodynamic and kinetic barriers of this specific aniline. At room temperature, the nucleophilicity is too depressed to initiate attack on standard activated esters or undergo oxidative addition/reductive elimination in palladium cycles.

G Aniline 2-(2,4-Difluorophenoxy)- 5-(methylsulfonyl)aniline Steric Ortho-Phenoxy Group (Steric Hindrance) Aniline->Steric Electronic Meta-Sulfonyl Group (Electron Withdrawing) Aniline->Electronic Nucleo Severely Depressed Nucleophilicity Steric->Nucleo Blocks trajectory Electronic->Nucleo Pulls electron density TempReq High Activation Energy (Requires Elevated Temp) Nucleo->TempReq Thermodynamic barrier

Fig 1: Structural impact on the reactivity and thermodynamic requirements of the aniline.

Part 1: Troubleshooting Amide Coupling (Acylation)

Q1: I am using HATU/DIPEA at room temperature to couple this aniline with a standard carboxylic acid, but I am only isolating unreacted aniline and a guanidinium byproduct. Why? A: This is a classic kinetic failure. When dealing with electron-deficient anilines, the deprotonation and subsequent nucleophilic attack on the O-acylisourea intermediate is the rate-determining step. At room temperature (20–25 °C), the aniline is too unreactive. Instead, the highly reactive HATU reagent is attacked directly by the amine (or the base), leading to the formation of stable, unreactive tetramethylguanidinium (TMG) byproducts[1]. Optimization: You must elevate the temperature to 60–65 °C to overcome the activation barrier of the desired amide bond formation[2].

Q2: Even at 65 °C, my HATU coupling is sluggish and yielding <40%. How can I force this coupling to completion without degrading my starting materials? A: When elevated temperatures with uronium reagents fail, you must change the electrophile to a smaller, more reactive species. The most robust method for highly hindered, electron-deficient anilines is In Situ Acyl Fluoride Formation [3]. Unlike acyl chlorides, which can degrade at high temperatures, acyl fluorides (generated via TFFH or BTFFH) are highly thermally stable and sterically compact, allowing them to easily penetrate the ortho-phenoxy "molecular wall" at 80 °C.

Protocol 1: High-Temperature Acyl Fluoride Amide Coupling

This protocol is self-validating: the formation of the acyl fluoride can be confirmed via ¹⁹F NMR prior to aniline addition.

  • Activation: In an oven-dried Schlenk flask under argon, dissolve the carboxylic acid (1.3 equiv), BTFFH (1.5 equiv), and DIPEA (4.5 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Validation: Stir at 25 °C for 45 minutes. (Self-check: Take a 50 µL aliquot for ¹⁹F NMR to confirm the disappearance of the BTFFH peak and appearance of the acyl fluoride peak).

  • Coupling: Add 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline (1.0 equiv) in one portion.

  • Temperature Optimization: Seal the vessel and heat to 80 °C for 16 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with EtOAc. Wash with 1M HCl to remove any unreacted aniline and DIPEA.

Part 2: Troubleshooting Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig cross-coupling stalls at 60 °C, but when I push the temperature to 110 °C, the reaction turns black and I see massive hydrodehalogenation of my aryl halide. How do I optimize this? A: You are observing the delicate balance between overcoming the reductive elimination barrier and avoiding catalyst thermal degradation. At 60 °C, the oxidative addition may occur, but the steric bulk of the ortho-phenoxy group prevents the palladium center from achieving the necessary geometry for reductive elimination, stalling the cycle. At 110 °C, if your ligand is not sufficiently bulky or electron-rich, the palladium catalyst decomposes into inactive "palladium black"[4], and the active hydride species causes hydrodehalogenation of your aryl halide. Optimization: You must use a highly hindered, electron-rich ligand such as tBuBrettPhos (as a G3/G4 precatalyst) or an NHC ligand like [Pd(IPr)(cin)Cl] [5][6]. These ligands stabilize the Pd center at elevated temperatures (90–100 °C) while forcing the reductive elimination step.

G Start Set Initial Temp: 80 °C Check1 Check Conversion (LC-MS) Start->Check1 LowConv < 20% Conversion (Stalled Red. Elimination) Check1->LowConv After 2h PdBlack Pd Black Formation (Catalyst Deactivation) Check1->PdBlack Visual check Opt Optimal Conversion (90-100 °C) Check1->Opt Target Action1 Increase to 95 °C LowConv->Action1 Action2 Lower to 85 °C + Switch to tBuBrettPhos PdBlack->Action2 Action1->Opt Action2->Opt

Fig 2: Temperature optimization decision tree for Buchwald-Hartwig amination.

Protocol 2: Optimized Buchwald-Hartwig Amination
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv), 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline (1.2 equiv), tBuBrettPhos Pd G3 precatalyst (2–5 mol%), and LiHMDS or NaOtBu (1.5 equiv)[6][7].

  • Solvent: Add anhydrous, degassed 1,4-dioxane or toluene (0.1 M).

  • Heating Profile: Seal the vial, remove from the glovebox, and heat to 95 °C . (Do not exceed 105 °C to prevent ether cleavage or desulfonylation side-reactions).

  • Monitoring: Stir vigorously for 12 hours. Monitor via LC-MS. If conversion is <50% after 4 hours, spike with an additional 2 mol% catalyst rather than increasing the temperature.

Quantitative Data Summary

The following table summarizes the expected outcomes based on temperature and reagent selection for this specific aniline.

Reaction TypeReagent/Catalyst SystemTemperature (°C)Expected YieldPrimary Failure Mode / Byproduct
Amide CouplingHATU / DIPEA25 °C< 5%Guanidinium byproduct formation[1]
Amide CouplingHATU / DIPEA65 °C30 - 50%Sluggish kinetics; incomplete conversion[2]
Amide CouplingBTFFH (Acyl Fluoride)80 °C85 - 95% None (Optimal Conditions)[3]
Buchwald-HartwigPd(OAc)₂ / XPhos80 °C< 20%Stalled reductive elimination
Buchwald-HartwigtBuBrettPhos Pd G3110 °C40 - 60%Catalyst degradation (Pd Black); Hydrodehalogenation[4]
Buchwald-HartwigtBuBrettPhos Pd G395 °C80 - 90% None (Optimal Conditions)[6]
References
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions National Institutes of Health (NIH) URL:[Link]

  • Novel library synthesis via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature Beilstein Journals URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases ACS Publications URL:[Link]

Sources

Addressing solubility issues of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenges associated with the poor aqueous solubility of this compound. Our goal is to provide not just protocols, but a foundational understanding of the underlying physicochemical principles to empower you to make informed decisions in your experiments.

Part 1: Fundamental Understanding of Solubility Challenges

Q1: Why is 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline so poorly soluble in aqueous media?

The low aqueous solubility of this molecule is a direct consequence of its chemical structure. Several key features contribute to its hydrophobic nature:

  • Aromatic Rings: The molecule contains two phenyl rings (a difluorophenyl ring and a methylsulfonylaniline ring). These extensive aromatic systems are inherently nonpolar and hydrophobic, leading to unfavorable interactions with polar water molecules.

  • Difluorophenoxy Group: The two fluorine atoms are highly electronegative but contribute significantly to the molecule's lipophilicity (attraction to fats/oils) rather than its hydrophilicity. This large, nonpolar group is a primary driver of low water solubility.

  • Methylsulfonyl Group (-SO₂CH₃): While the sulfonyl group itself is polar, its contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule. Its presence can sometimes disrupt the crystal lattice structure of a solid, but in a large, rigid molecule, it does not guarantee water solubility.[1][2]

  • Aniline Moiety: The primary amine (-NH₂) group offers a site for hydrogen bonding. However, in aromatic amines, the lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, reducing their availability to form hydrogen bonds with water.[3][4][5]

Collectively, these features create a molecule that is energetically more stable when interacting with itself (in a solid crystal lattice) than when interacting with water molecules, resulting in poor solubility. This profile is characteristic of many modern drug candidates, often classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[6][7]

Part 2: Troubleshooting Workflows & Experimental Protocols

This section provides a logical, step-by-step approach to systematically address solubility issues. We recommend following this workflow to efficiently find a suitable solvent system for your experimental needs.

G cluster_0 Solubility Enhancement Workflow Start Start: Compound is Insoluble in Neutral Aqueous Buffer pH_Mod Attempt pH Modification (Section 2.1) Start->pH_Mod First Step Cosolvent Screen Cosolvents (Section 2.2) pH_Mod->Cosolvent If solubility is insufficient or pH is incompatible Success Solubility Achieved pH_Mod->Success If target concentration met Cyclodextrin Use Complexation Agents (e.g., Cyclodextrins) (Section 2.3) Cosolvent->Cyclodextrin If higher concentration is needed or cosolvent interferes with assay Cosolvent->Success If target concentration met Advanced Consider Advanced Methods (e.g., Solid Dispersions, Nanomilling) Cyclodextrin->Advanced For formulation development or maximal concentration Cyclodextrin->Success If target concentration met G cluster_0 Cyclodextrin Inclusion Complex Formation Compound Hydrophobic Compound (Guest) Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Host) Hydrophobic Cavity Hydrophilic Exterior CD->Complex Water Aqueous Environment Complex->Water Solubilized in

Caption: Mechanism of solubility enhancement by cyclodextrins.

Protocol 3: Cyclodextrin-Based Solubilization

  • CD Solution Preparation: Prepare solutions of HP-β-CD or SBE-β-CD in your desired aqueous buffer at various concentrations (e.g., 2%, 5%, 10%, 20% w/v).

  • Compound Addition: Add an excess amount of the solid 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline to each cyclodextrin solution.

  • Complexation/Equilibration: Agitate the mixture vigorously. This process can be slow. Allow at least 24-48 hours on a shaker at a controlled temperature. Sonication for short periods (5-10 minutes) can help break up solid aggregates and accelerate dissolution.

  • Separation & Quantification: Use the same centrifugation and HPLC/LC-MS method described in Protocol 1 to determine the concentration in the clear supernatant.

  • Analysis: Plot solubility as a function of cyclodextrin concentration. This is known as a phase-solubility diagram and can provide insight into the stoichiometry of the complex.

Part 3: Frequently Asked Questions (FAQs)

Q5: I've prepared a stock solution in 100% DMSO. How should I store it and for how long? Store stock solutions in 100% anhydrous DMSO at -20°C or -80°C in tightly sealed vials to prevent water absorption. DMSO is hygroscopic, and absorbed water can cause poorly soluble compounds to precipitate over time, especially during freeze-thaw cycles. We recommend preparing smaller aliquots to minimize freeze-thaw events. Stability should be tested for your specific compound, but many compounds are stable for 3-6 months under these conditions.

Q6: I diluted my DMSO stock into an aqueous buffer and it immediately precipitated. What happened? This is a common issue called "crashing out." It happens when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that specific buffer/cosolvent mixture.

  • Troubleshooting:

    • Lower the final concentration of your compound.

    • Increase the percentage of cosolvent in your final buffer (if your experiment allows).

    • When diluting, add the small volume of DMSO stock to the large volume of buffer while vortexing vigorously. This ensures rapid mixing and prevents localized high concentrations.

Q7: Are there any other advanced methods if these techniques don't work? Yes, for drug development and formulation, several advanced techniques exist. These are typically more resource-intensive but can significantly enhance solubility and bioavailability. [6][8]* Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix at a molecular level, creating an amorphous solid that dissolves much faster. [8][9]* Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation. [10][11]* Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be used where the drug is dissolved in an oil/surfactant mixture that forms a fine emulsion in the gut. [12][13]

References

  • ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]

  • ResearchGate. Solubilization Using Cosolvent Approach | Request PDF. [Link]

  • Chemistry LibreTexts. 23.1: Properties of amines. [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Kinam Park. Solubilizing Excipients in Oral and Injectable Formulations. [Link]

  • PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • ResearchGate. Structure-property relation of amines over the pH range 5.6-7. [Link]

  • PMC. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]

  • Cheméo. Chemical Properties of Aniline, 5-(methylsulfonyl)-2-propoxy- (CAS 91252-74-3). [Link]

  • ACS Publications. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]

  • PubChem. 4-Fluoro-2-(methylsulfonyl)aniline. [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Gattefossé. Excipients for Solubility and Bioavailability Enhancement. [Link]

  • ResearchGate. Effect of sulfonic group on solubility parameters and solubility behavior of poly(2,6-dimethyl-1,4-phenylene oxide) | Request PDF. [Link]

  • American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • European Pharmaceutical Review. Novel excipients for solubility enhancement. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Green Chemistry (RSC Publishing). Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. [Link]

  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Rayat & Bahra Institute of Pharmacy. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Future Science. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Link]

  • ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Wikipedia. Amine. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • PubChem. 2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline. [Link]

  • PMC. Enhancing methyldopa solubility via green supercritical fluid techniques using ethanol co-solvent. [Link]

  • Study Mind. Amines - Properties and Reactivity of Amines (A-Level Chemistry). [Link]

  • Indian Journal of Pharmaceutical Sciences. Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • CUTM Courseware. Amines terms refer to the number of alkyl (or aryl) substituents bonded to the nitrogen atom. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline, a key intermediate in pharmaceutical synthesis. The objective is to present a scientifically rigorous approach to method selection and validation, grounded in established regulatory principles, to ensure the reliability and accuracy of purity assessments. This document is intended for researchers, scientists, and drug development professionals who are tasked with developing and validating analytical methods for quality control.

The principles and procedures outlined herein are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures, which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

Introduction: The Critical Role of Purity Analysis

The purity of an active pharmaceutical ingredient (API) or a critical intermediate like 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is a non-negotiable aspect of drug development and manufacturing. Impurities can impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and validated analytical method is paramount for ensuring product quality.[4]

This guide will compare two hypothetical reversed-phase HPLC methods, Method A and Method B, for the analysis of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline. We will walk through the method development considerations, present a head-to-head comparison of their performance based on simulated experimental data, and provide a comprehensive validation of the superior method.

Method Development and Comparison

The selection of an appropriate HPLC method is the foundation of reliable purity analysis. Key considerations include the choice of the stationary phase (column) and the mobile phase, which collectively determine the separation efficiency. For aromatic amines like the target analyte, reversed-phase chromatography is a common and effective approach.[5][6]

Chromatographic Conditions: Method A vs. Method B

Two distinct reversed-phase HPLC methods were evaluated to determine the optimal conditions for the separation of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline from its potential impurities.

ParameterMethod AMethod B
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µmPhenomenex Luna C18(2), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.05 M Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B AcetonitrileMethanol
Gradient 30-90% B in 20 min40-80% B in 25 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL
Rationale for Method Comparison

The comparison between Method A and Method B is designed to evaluate the impact of different stationary phases and mobile phase compositions on the separation of the target analyte and its impurities. The Waters Symmetry C18 column is a traditional, high-purity silica-based C18, while the Phenomenex Luna C18(2) offers a different selectivity due to its unique silica manufacturing process. The choice between an acid modifier (formic acid) and a buffer (potassium phosphate) can significantly influence peak shape and retention of ionizable compounds.[7] Similarly, acetonitrile and methanol have different solvent strengths and selectivities.

Comparative Performance Data (Hypothetical)

The following table summarizes the hypothetical performance data obtained for the two methods.

Performance MetricMethod AMethod B
Resolution (Main Peak and Closest Impurity) 2.21.8
Tailing Factor (Main Peak) 1.11.5
Theoretical Plates (Main Peak) > 8000> 6000
Run Time 25 min30 min

Based on this hypothetical data, Method A is selected as the superior method due to its better resolution of the main peak from the closest eluting impurity, a more symmetrical peak shape (lower tailing factor), and a shorter run time. The subsequent sections will detail the validation of Method A.

HPLC Method Validation: A Deep Dive into Method A

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[1][8] The validation of Method A will be conducted in accordance with ICH Q2(R2) guidelines.[1][9][10]

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol Method A Selection Select Optimal Method (Method A) Specificity Specificity Method A Selection->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability

Caption: Workflow for the validation of the selected HPLC method.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]

Experimental Protocol:

  • Inject a blank (diluent).

  • Inject a solution of the 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline reference standard.

  • Inject a solution of known, related impurities.

  • Inject a spiked sample containing the reference standard and the known impurities.

  • Perform forced degradation studies (acid, base, peroxide, heat, and light) on the sample and inject the resulting solutions.

Acceptance Criteria:

  • The blank should show no interfering peaks at the retention time of the main peak and its known impurities.

  • The main peak should be well-resolved from all impurity peaks (Resolution > 2.0).

  • The peak purity of the main peak in the stressed samples should pass the acceptance criteria of the photodiode array (PDA) detector, indicating no co-eluting peaks.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline at concentrations ranging from the reporting limit to 150% of the nominal concentration (e.g., 0.05% to 1.5% of the main peak area at the target concentration).

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

  • The y-intercept should be close to zero.

Hypothetical Linearity Data for Method A

Concentration (µg/mL)Mean Peak Area (n=3)
0.512,540
1.025,100
5.0125,300
10.0250,500
15.0375,800
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[11]

Experimental Protocol:

  • Prepare spiked samples by adding known amounts of the main analyte to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each spiked sample in triplicate.

  • Calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[11]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch on the same day, with the same analyst and instrument.

  • Intermediate Precision: Analyze six replicate samples of the same batch on a different day, with a different analyst and/or a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be at or below the reporting threshold for impurities.

Hypothetical LOD and LOQ Data for Method A

ParameterValue
LOD 0.01% of the target concentration
LOQ 0.03% of the target concentration
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase buffer (± 0.2 units)

  • Analyze the system suitability solution under each varied condition.

Acceptance Criteria:

  • The system suitability parameters (resolution, tailing factor, theoretical plates) should remain within the established acceptance criteria.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[12]

Experimental Protocol:

  • Prepare a system suitability solution containing the main analyte and a known impurity.

  • Inject the system suitability solution before starting any sample analysis and at appropriate intervals throughout the run.

Acceptance Criteria:

  • Resolution: The resolution between the main peak and the closest eluting impurity should be ≥ 2.0.

  • Tailing Factor: The tailing factor for the main peak should be ≤ 1.5.

  • Theoretical Plates: The number of theoretical plates for the main peak should be ≥ 5000.

  • Repeatability of Injections: The RSD of the peak area for five replicate injections should be ≤ 1.0%.

Method_Selection_Logic Start Start Method Evaluation MethodA Method A (C18, ACN/H2O, Formic Acid) Start->MethodA MethodB Method B (C18(2), MeOH/Buffer) Start->MethodB Compare Compare Performance MethodA->Compare MethodB->Compare Resolution Resolution > 2.0? Compare->Resolution Key Criteria Tailing Tailing Factor < 1.2? Resolution->Tailing Yes Re-evaluate Re-evaluate or Optimize Method B Resolution->Re-evaluate No RunTime Shorter Run Time? Tailing->RunTime Yes Tailing->Re-evaluate No SelectA Select Method A for Validation RunTime->SelectA Yes RunTime->Re-evaluate No

Caption: Decision-making process for selecting the optimal HPLC method.

Conclusion

This guide has presented a comprehensive comparison and validation of an HPLC method for the purity determination of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline. By systematically evaluating different chromatographic conditions and rigorously validating the selected method against internationally harmonized guidelines, a high degree of confidence in the reliability and accuracy of the analytical data can be achieved. Method A, with its superior resolution, peak shape, and efficiency, has been demonstrated to be a suitable and robust method for its intended purpose. The principles and protocols detailed in this guide can be adapted for the development and validation of analytical methods for other pharmaceutical compounds, ensuring the quality and safety of medicines.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link][1][8]

  • FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][4]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link][2][3]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][9]

  • FDA. (1997). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][11]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][10]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link][12]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • PubMed. (2013). Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function. [Link][5]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. [Link]

  • Welch Materials. (n.d.). HPLC Column Selection Guide. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2013). Validation/Verification of Analytical Procedures. [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link][7]

Sources

Technical Comparison Guide: 1H NMR Structural Validation of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline , a critical pharmacophore often associated with HIF-2


 inhibitors (e.g., Belzutifan intermediates).

Executive Summary

The structural integrity of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline relies on resolving two distinct aromatic systems: the electron-deficient sulfonyl-aniline core (Ring A) and the electron-rich, fluorine-coupled phenoxy substituent (Ring B).

This guide compares the performance of DMSO-d


  versus CDCl

for routine analysis and establishes a "Self-Validating" interpretation protocol. While CDCl

is standard for lipophilic intermediates, DMSO-d

is the superior solvent
for this specific molecule due to the stabilization of the labile amine (-NH

) protons and the resolution of complex

F-

H coupling patterns.

Structural Logic & Proton Assignment

The molecule consists of two spin systems connected by an ether linkage. The presence of fluorine atoms on Ring B introduces significant


 coupling (5–11 Hz), which complicates the aromatic region.
Visualization of Spin Systems

The following diagram illustrates the proton environments and the logical flow for assignment.

G cluster_RingA Ring A: Aniline Core cluster_RingB Ring B: Phenoxy Substituent Molecule 2-(2,4-Difluorophenoxy)- 5-(methylsulfonyl)aniline H6 H6: d, ~2.0 Hz (Ortho to SO2, Ortho to NH2) Molecule->H6 H3_prime H3': td (Triplet of Doublets) (Between two F atoms) Molecule->H3_prime H4 H4: dd, ~8.5, 2.0 Hz (Ortho to SO2, Para to NH2) H6->H4 Meta Coupling H3 H3: d, ~8.5 Hz (Ortho to O-Ar) H4->H3 Ortho Coupling NH2 NH2: Broad Singlet (Exchangeable) Me SO2-CH3: Singlet (~3.1 ppm) H5_prime H5': Multiplet (Ortho to F) H3_prime->H5_prime 19F Coupling H6_prime H6': Multiplet (Ortho to Ether O)

Caption: Logical segmentation of proton environments. Ring A is characterized by strong electronic push-pull effects, while Ring B is dominated by Fluorine coupling.

Comparative Analysis: Solvent Selection

The choice of solvent drastically alters the spectral quality for this specific aniline derivative.

FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Scientific Rationale
-NH

Signal
Sharp/Distinct (5.0–6.0 ppm) Broad/InvisibleDMSO forms H-bonds with the amine, slowing exchange and sharpening the peak.
Sulfone Methyl Singlet (~3.15 ppm) Singlet (~3.05 ppm)Consistent in both; slight deshielding in DMSO.
Aromatic Resolution High ModerateThe polarity of the sulfone group can cause aggregation in CDCl

, broadening aromatic signals.
Water Peak 3.33 ppm (Potential overlap)1.56 ppm (Clear)Care must be taken if the sample is wet; water in DMSO can obscure the methyl sulfone peak if not dry.

Recommendation: Use DMSO-d


  for characterization to ensure the integration of the -NH

protons matches the stoichiometry (2H). Use CDCl

only if the sample must be recovered by evaporation.

Detailed Spectral Assignment (DMSO-d )

The following data is synthesized from fragment analysis of sulfonyl anilines and difluorophenoxy derivatives.

Region 1: Aliphatic Zone (3.0 – 6.0 ppm)
  • 3.10 – 3.20 ppm (3H, Singlet): Methylsulfonyl group (

    
    ). This is the cleanest quantitative reference peak.
    
  • 5.20 – 5.60 ppm (2H, Broad Singlet): Aniline amine protons (

    
    ). Note: This peak disappears upon 
    
    
    
    shake.
Region 2: Aromatic Zone (6.8 – 7.8 ppm)

This region contains 6 protons.[1] The signals are split into two groups based on electron density.

Ring A (Aniline Core)
  • H6 (~7.3 ppm, d,

    
     Hz):  The proton between the amino and sulfonyl groups. It is shielded by the ortho-NH
    
    
    
    but deshielded by the ortho-SO
    
    
    Me. It appears as a sharp doublet due to meta-coupling with H4.
  • H4 (~7.5 ppm, dd,

    
     Hz):  The proton ortho to the sulfonyl group. Strongly deshielded.
    
  • H3 (~6.9 ppm, d,

    
     Hz):  The proton ortho to the phenoxy ether. Shielded by the electron-donating oxygen.
    
Ring B (2,4-Difluorophenoxy)
  • H3' (~7.4 ppm, td): The proton trapped between two fluorine atoms (C2-F and C4-F). It shows a characteristic "triplet" pattern due to large

    
     coupling (~10 Hz).
    
  • H5' & H6' (7.0 – 7.2 ppm, m): These protons form a complex multiplet due to overlapping

    
     and 
    
    
    
    couplings.

Experimental Protocol: Self-Validating Workflow

This protocol ensures that the spectrum you acquire confirms the structure beyond reasonable doubt.

Step 1: Sample Preparation
  • Weigh 5–10 mg of the solid product.

  • Dissolve in 0.6 mL of DMSO-d

    
     .
    
    • Critical: Ensure the DMSO is from a fresh ampoule to minimize water content (~3.33 ppm), which can overlap with the sulfone methyl peak (~3.15 ppm).

  • Transfer to a clean, dry NMR tube.

Step 2: Acquisition Parameters (Standard)
  • Pulse Sequence: Proton (zg30)

  • Scans: 16 (minimum) to 64 (for 13C satellites check).

  • Relaxation Delay (D1):

    
     2.0 seconds (Sulfone methyls relax slowly; insufficient D1 affects integration).
    
Step 3: Validation Logic (Decision Tree)

Validation Start Acquire 1H NMR Spectrum CheckMe Check 3.15 ppm Region: Is there a Singlet (3H)? Start->CheckMe CheckNH2 Check 5.0-6.0 ppm Region: Is there a Broad Singlet (2H)? CheckMe->CheckNH2 Yes Fail_Me FAIL: Check for residual solvent or oxidation state CheckMe->Fail_Me No CheckAro Check Aromatic Region: Is Total Integral = 6H? CheckNH2->CheckAro Yes Fail_NH2 FAIL: Likely HCl Salt or Hydrolysis Product CheckNH2->Fail_NH2 No (or Integral < 2H) CheckF Check 19F Coupling: Are there complex multiplets? CheckAro->CheckF Yes Pass PASS: Identity Confirmed CheckF->Pass Yes

Caption: Step-by-step decision tree for validating the product identity.

Differentiation from Key Impurities[2]

Common synthetic routes involve nucleophilic aromatic substitution. You must distinguish the product from starting materials.

Impurity / AnalogKey Distinguishing Feature (1H NMR)
2,4-Difluorophenol (Hydrolysis Byproduct)Phenolic -OH: Broad singlet > 9.0 ppm. Missing: Sulfone methyl singlet at 3.15 ppm.
2-Chloro-5-(methylsulfonyl)aniline (Starting Material)Missing: Complex multiplets from the difluorophenoxy ring (Ring B). The aromatic region will only integrate to 3 protons (Ring A).
Oxidized Impurities (N-Oxides) Shift: The -NH

peak will shift significantly downfield or disappear; aromatic protons adjacent to N will shift.

References

  • PubChem. 4-(Methylsulfonyl)aniline | C7H9NO2S | CID 79617.[2] National Library of Medicine. Available at: [Link]

  • Frontiers in Chemistry. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2023).[3] Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Syntheses of N-labeled pre-queuosine nucleobase derivatives. (Supporting Information containing difluoro-intermediate NMR data). Available at: [Link]

Sources

A Comparative Guide to LC-MS Analysis of Key Belzutifan Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the analysis of key synthetic intermediates of Belzutifan (MK-6482), a first-in-class HIF-2α inhibitor. As drug development professionals are well aware, robust analytical methods for monitoring reaction progress, identifying impurities, and ensuring the quality of starting materials and intermediates are critical for a successful and efficient synthetic campaign. This document moves beyond a simple recitation of parameters, offering insights into the rationale behind method development choices for these specific chemical entities.

The analytical strategies discussed herein are grounded in the principles of chromatographic separation and mass spectrometric detection, with a focus on providing reliable, reproducible, and transferable methods. All protocols and recommendations are designed to be self-validating systems, adhering to the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures[1][2].

The Synthetic Landscape and its Analytical Challenges

The synthesis of Belzutifan involves a multi-step pathway with intermediates of varying polarity, molecular weight, and structural complexity[3][4]. A representative synthetic scheme highlights several key intermediates that require distinct analytical approaches (see Figure 1). The primary analytical challenges include:

  • Diverse Polarity: The intermediates range from relatively non-polar substituted indanones to more polar hydroxylated and fluorinated species.

  • Isomeric Specificity: The synthesis creates stereocenters, necessitating chromatographic methods capable of resolving diastereomers.

  • Trace-Level Detection: Monitoring for residual starting materials and low-level impurities requires high sensitivity.

Core Analytical Strategy: A Two-Pillar Approach

A robust analytical strategy for the Belzutifan synthetic pathway can be built upon two complementary LC-MS pillars:

  • Reversed-Phase Liquid Chromatography (RPLC) with C18 Columns: This is the workhorse for most small-molecule pharmaceutical analyses due to its versatility, reproducibility, and compatibility with a wide range of analyte polarities[5][6]. It is particularly well-suited for the less polar intermediates in the Belzutifan synthesis.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar intermediates that are poorly retained on C18 columns, HILIC provides an effective alternative separation mechanism[7].

The choice between these two primary methods is dictated by the physicochemical properties of the analyte .

In-Depth Analysis of Key Belzutifan Intermediates

Intermediate 1: Substituted Indanone

This early-stage intermediate is a relatively non-polar, hydrophobic molecule.

Proposed LC-MS Method:

A standard reversed-phase method is the logical starting point for this intermediate.

  • Chromatography:

    • Column: A C18 stationary phase is ideal for retaining this non-polar analyte through hydrophobic interactions[5]. A column with dimensions of 2.1 x 50 mm and a particle size of 2.6 µm offers a good balance of resolution and speed[8].

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is recommended. The formic acid aids in protonation of the analyte for positive ion electrospray ionization (ESI) and improves peak shape.

    • Gradient: A typical gradient might start at 30% B, ramping up to 95% B to elute the analyte and any less polar impurities.

  • Mass Spectrometry:

    • Ionization: ESI in positive ion mode is the preferred technique for this class of compounds[9][10]. The nitrogen-containing functional groups are readily protonated.

    • Detection: For quantitative analysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity[8][11]. For initial identification and impurity profiling, a full scan MS followed by product ion scans (in-source fragmentation or collision-induced dissociation) is employed to elucidate fragmentation patterns[12][13][14][15][16].

Method Comparison: Why not HILIC?

Using a HILIC column for this non-polar intermediate would result in very poor retention, as the analyte has little affinity for the polar stationary phase[7]. It would likely elute at or near the void volume, providing no meaningful separation from other non-polar components in the sample.

Intermediate 2: Hydroxy Indanone

The introduction of a hydroxyl group increases the polarity of this intermediate compared to the starting indanone.

Proposed LC-MS Method:

While still amenable to reversed-phase chromatography, the increased polarity requires adjustments to the method.

  • Chromatography:

    • Column: A C18 column remains a suitable choice. However, if retention is insufficient, an embedded polar group (EPG) C18 column can be considered to provide enhanced retention for more polar analytes.

    • Mobile Phase: The same mobile phases as for Intermediate 1 can be used.

    • Gradient: The initial percentage of the organic mobile phase (B) may need to be lower (e.g., starting at 10-20% B) to ensure adequate retention of this more polar compound.

  • Mass Spectrometry:

    • Ionization: ESI in positive ion mode remains the optimal choice.

    • Detection: Similar to Intermediate 1, MRM for quantification and full scan/product ion scans for qualitative analysis are appropriate. The fragmentation pattern will differ due to the presence of the hydroxyl group, providing a unique mass spectral signature.

Alternative Approach: HILIC as a Secondary Method

While RPLC is the primary choice, HILIC could be employed as an orthogonal method for impurity profiling. Some highly polar, process-related impurities might be better retained and resolved using HILIC.

Intermediate 3: Difluoro-hydroxy Indanone

The addition of two fluorine atoms further increases the polarity of this late-stage intermediate.

Proposed LC-MS Method:

This intermediate represents a borderline case where both RPLC and HILIC could be viable, and the choice depends on the specific analytical goal.

Comparison of RPLC and HILIC for Intermediate 3

FeatureReversed-Phase (C18)HILICRationale
Retention Moderate; may require a low starting organic percentage.StrongThe polar hydroxyl and fluorine groups interact favorably with the polar HILIC stationary phase[7].
Mobile Phase Water/Acetonitrile with acidAcetonitrile/Water with acidHILIC uses a high percentage of organic solvent, which can be advantageous for ESI efficiency.
Elution Order Less polar impurities elute later.Less polar impurities elute earlier.Provides orthogonal selectivity for impurity profiling.
Recommendation Primary method for routine analysis and quantification due to its robustness.A powerful secondary method for separating polar impurities and confirming peak purity.A two-method approach provides a comprehensive analytical picture.

Experimental Protocols

General Sample Preparation Protocol
  • Accurately weigh approximately 1-5 mg of the intermediate standard or sample.

  • Dissolve in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a concentration of 1 mg/mL.

  • Perform serial dilutions to the desired working concentration range (e.g., 1-1000 ng/mL) using the initial mobile phase composition as the diluent.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Proposed RPLC Method Parameters
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient Program:

    • Intermediate 1: Start at 30% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min.

    • Intermediate 2 & 3: Start at 10% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min.

Proposed HILIC Method Parameters
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient Program: Start at 95% B, hold for 1 min, ramp to 50% B over 5 min, hold for 1 min.

General Mass Spectrometry Parameters
  • MS System: Agilent 6470 Triple Quadrupole or equivalent

  • Ionization Source: Agilent Jet Stream ESI

  • Polarity: Positive

  • Gas Temperature: 300 °C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: Optimized for each compound (typically 100-150 V)

  • Collision Energy: Optimized for each precursor-product ion transition.

Data Presentation

Table 1: Comparison of Proposed LC-MS Methods for Belzutifan Intermediates

IntermediatePrimary LC MethodRationale for ChoiceKey MS Parameters (Hypothetical m/z)
Substituted Indanone Reversed-Phase (C18)Non-polar structure, strong retention on C18.Precursor: [M+H]+, Product ions from fragmentation of the core structure.
Hydroxy Indanone Reversed-Phase (C18)Moderately polar, good retention with adjusted gradient.Precursor: [M+H]+, Product ions showing loss of water and core fragmentation.
Difluoro-hydroxy Indanone Reversed-Phase (C18) / HILICRPLC for routine analysis, HILIC for orthogonal impurity profiling of polar species.Precursor: [M+H]+, Product ions showing losses of water, HF, and core fragmentation.

Visualizations

LC-MS Workflow for Belzutifan Intermediate Analysis cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection Sample Sample Dissolution & Dilution Dissolution & Dilution Sample->Dissolution & Dilution Filtration Filtration Dissolution & Dilution->Filtration Autosampler Autosampler Filtration->Autosampler LC_Column LC Column (RPLC or HILIC) Autosampler->LC_Column ESI_Source ESI Source LC_Column->ESI_Source Mass_Analyzer Mass Analyzer (Full Scan / MS/MS) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis (Quantification & Identification) Detector->Data_Analysis Data Acquisition

Caption: General workflow for the LC-MS analysis of Belzutifan intermediates.

Method Selection Logic Analyte_Polarity Assess Analyte Polarity Non_Polar Non-Polar / Moderately Polar (e.g., Substituted Indanone) Analyte_Polarity->Non_Polar Low Highly_Polar Highly Polar (e.g., some impurities) Analyte_Polarity->Highly_Polar High RPLC Reversed-Phase LC (C18) Primary Method Non_Polar->RPLC HILIC HILIC Orthogonal / Primary Method Highly_Polar->HILIC Data_Confirmation Comprehensive Data Package RPLC->Data_Confirmation HILIC->Data_Confirmation Confirmatory

Caption: Decision tree for selecting the appropriate LC method.

Conclusion

The successful synthesis of Belzutifan relies on the careful monitoring of its intermediates. This guide provides a framework for developing and comparing LC-MS methods tailored to the specific physicochemical properties of these compounds. By employing a combination of reversed-phase and HILIC chromatography, coupled with sensitive and specific mass spectrometric detection, researchers can gain a comprehensive understanding of their reaction profiles, enabling efficient process development and ensuring the quality of the final active pharmaceutical ingredient. The principles and specific examples provided herein should serve as a valuable resource for scientists and professionals in the field of drug development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches. National Institutes of Health. [Link]

  • US Patent 11,827,614 B2, Synthetic pathway to belzutifan and crystalline phases of synthetic intermediates.
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. National Institutes of Health. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. National Institutes of Health. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. National Institutes of Health. [Link]

  • Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. ResearchGate. [Link]

  • 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma. ACS Publications. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Metrolab. [Link]

  • Belzutifan. National Institutes of Health. [Link]

  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek. [Link]

  • Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research. [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Nitrosamines Exchange. [Link]

  • 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. [Link]

  • Compound: BELZUTIFAN (CHEMBL4585668). ChEMBL. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. [Link]

  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. MDPI. [Link]

  • Reverse Phase vs Normal Phase in HPLC. Labtech. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. [Link]

  • Applications of Electrospray Ionization Mass Spectrometry in Mechanistic Studies and Catalysis Research. ACS Publications. [Link]

Sources

Comparison of synthetic routes for 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Synthetic Routes of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Introduction

2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural complexity, featuring a diaryl ether linkage, a sulfonyl group, and an aniline moiety, necessitates a carefully considered synthetic strategy. The efficiency, scalability, and cost-effectiveness of the synthesis are paramount for researchers in medicinal chemistry and process development. This guide provides a comprehensive comparison of three distinct synthetic routes to this valuable compound, offering insights into the rationale behind the chosen methodologies and providing detailed experimental protocols.

Strategic Analysis of Synthetic Pathways

The synthesis of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline can be approached from several retrosynthetic perspectives. The key bond formations to consider are the diaryl ether linkage and the introduction of the methylsulfonyl group. This analysis has led to the development of three primary strategies:

  • Route 1: Nitro-Group Directed Synthesis via SNAr: A convergent approach where a nitrobenzene precursor is used to direct the formation of the diaryl ether via Nucleophilic Aromatic Substitution (SNAr), followed by a terminal reduction of the nitro group.

  • Route 2: Copper-Catalyzed Diaryl Ether Formation via Ullmann Condensation: A classic and robust method for constructing the diaryl ether bond, also leveraging a nitro-group containing intermediate for subsequent reduction.

  • Route 3: Late-Stage Sulfonylation: An approach where the diaryl ether core is first assembled, followed by the introduction of the methylsulfonyl group onto the aniline ring.

Each of these routes presents a unique set of advantages and challenges, which will be discussed in detail.

Route 1: Nitro-Group Directed Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This is arguably one of the most efficient and widely applicable routes. The strategy relies on the powerful electron-withdrawing nature of the nitro group to activate the aromatic ring for nucleophilic attack by the phenoxide.[1][2]

Logical Workflow

Route_1_SNAr cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Methylation cluster_2 Step 3: SNAr Reaction cluster_3 Step 4: Nitro Reduction A 1-Chloro-4-nitrobenzene B 1-Chloro-4-nitrobenzene- 2-sulfonyl chloride A->B ClSO3H C 2-Chloro-5-nitro-1- (methylsulfonyl)benzene B->C 1. Na2SO3 2. (CH3)2SO4 D 2-(2,4-Difluorophenoxy)-5- (methylsulfonyl)nitrobenzene C->D K2CO3, DMF F 2-(2,4-Difluorophenoxy)-5- (methylsulfonyl)aniline D->F Fe, NH4Cl E 2,4-Difluorophenol E->D K2CO3, DMF Route_2_Ullmann cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ullmann Condensation cluster_2 Step 3: Nitro Reduction A 2-Bromo-5-nitrophenol B 2-Bromo-5-nitro-1- (methylsulfonyl)benzene A->B 1. NaH, CH3I 2. Oxidation D 2-(2,4-Difluorophenoxy)-5- (methylsulfonyl)nitrobenzene B->D CuI, K2CO3, Toluene C 2,4-Difluorophenol C->D CuI, K2CO3, Toluene E 2-(2,4-Difluorophenoxy)-5- (methylsulfonyl)aniline D->E H2, Pd/C Route_3_Late_Sulfonylation cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Amine Protection cluster_2 Step 3: Chlorosulfonylation cluster_3 Step 4 & 5: Sulfone Formation & Deprotection A 2-Bromoaniline C 2-(2,4-Difluorophenoxy)aniline A->C CuI, Cs2CO3, L-proline B 2,4-Difluorophenol B->C CuI, Cs2CO3, L-proline D N-(2-(2,4-Difluorophenoxy)phenyl)acetamide C->D Ac2O, Pyridine E Acetamide with -SO2Cl at 5-position D->E ClSO3H F 2-(2,4-Difluorophenoxy)-5- (methylsulfonyl)aniline E->F 1. Na2SO3, (CH3)2SO4 2. HCl, H2O

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of therapeutic agents. This guide provides a comprehensive framework for establishing a robust analytical methodology for 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline, a potential process-related impurity or degradant in novel drug candidates. Given the specific and likely novel nature of this aniline derivative, this document focuses on the critical role of reference standards and outlines a comparative analysis of potential analytical techniques.

The Analytical Challenge: Characterizing a Novel Anilino-Sulfone Derivative

2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline combines several chemical moieties that influence its analytical behavior: a substituted aniline core, a difluorophenoxy group, and a methylsulfonyl substituent. The aniline group provides a chromophore for UV detection and is amenable to analysis by reversed-phase high-performance liquid chromatography (RP-HPLC). The fluorine atoms and the sulfone group introduce polarity and potential for specific interactions that must be considered during method development.

The primary challenge in the analysis of such a novel impurity is the absence of a commercially available, pre-certified reference standard. Therefore, the initial step for any quantitative analysis is the synthesis and rigorous characterization of a high-purity reference material.

The Cornerstone of Accurate Analysis: The Certified Reference Standard

A certified reference material (CRM) is a standard of the highest quality and is essential for method validation, instrument calibration, and quality control.[1] For a novel impurity like 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline, a custom synthesis of the reference standard is necessary.[2][3][4]

Comparison of Key Attributes for a Custom Synthesized Reference Standard

When commissioning a custom synthesis, it is crucial to specify the required quality attributes. The following table compares the essential characteristics of a high-quality reference standard.

AttributeImportanceAcceptance CriteriaRationale
Purity (by HPLC) Critical≥ 98.0%Ensures that the standard does not contain significant impurities that could interfere with the analysis of the target analyte.
Identity Confirmation CriticalConcordant with proposed structure by ¹H NMR, ¹³C NMR, and Mass SpectrometryUnequivocally confirms the chemical structure of the synthesized material.
Certificate of Analysis (CoA) EssentialComprehensive CoA including all characterization data and a statement of purityProvides traceability and documentation required for regulatory submissions.[4]
Residual Solvents ImportantAs per ICH Q3C guidelinesMinimizes the contribution of volatile impurities to the overall mass of the standard.
Water Content (by Karl Fischer) ImportantReported value (typically ≤ 1.0%)Water content is a common impurity and must be accounted for in quantitative applications.
The Logic of Reference Standard Certification

The certification of a custom-synthesized reference standard is a multi-step process that ensures its suitability for its intended use. The following diagram illustrates the logical workflow for the certification of a novel impurity standard.

cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity Assessment cluster_3 Certification A Custom Synthesis of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline B Purification (e.g., Recrystallization, Chromatography) A->B C ¹H NMR & ¹³C NMR B->C D Mass Spectrometry (MS) B->D E Infrared (IR) Spectroscopy B->E F HPLC-UV/PDA Purity B->F G Residual Solvent Analysis (GC-HS) B->G H Water Content (Karl Fischer) B->H I Data Review & Compilation C->I D->I E->I F->I G->I H->I J Issuance of Certificate of Analysis (CoA) I->J

Sources

A Researcher's Guide to the Infrared Spectroscopy of Methylsulfonyl Aniline: Characteristic Peaks and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of methylsulfonyl aniline, with a primary focus on the common para-isomer, 4-methylsulfonyl aniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list, offering a comparative framework and the underlying principles for confident spectral interpretation. We will explore the characteristic vibrational modes, compare them with relevant analogues, and provide a validated experimental protocol for data acquisition.

The Vibrational Signature: Unpacking the Methylsulfonyl Aniline Spectrum

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. For a molecule like 4-methylsulfonyl aniline, the IR spectrum is a unique fingerprint derived from the distinct vibrations of its primary functional groups: the primary aromatic amine (-NH₂), the sulfonyl group (-SO₂-), the methyl group (-CH₃), and the substituted benzene ring. Understanding the expected frequency, intensity, and shape of these absorption bands is paramount for structural confirmation and purity assessment.

The key to deciphering the spectrum lies in dissecting the molecule into its constituent vibrating parts. The primary regions of interest are:

  • N-H Stretching Region (3500-3300 cm⁻¹): Dominated by the vibrations of the aniline amine group.

  • C-H Stretching Region (3100-2800 cm⁻¹): Containing absorptions from both the aromatic ring and the methyl group.

  • Double Bond Region (1650-1450 cm⁻¹): Characterized by the aromatic ring's C=C skeletal vibrations.

  • The Fingerprint Region (< 1400 cm⁻¹): A complex but highly informative area containing the powerful S=O stretching vibrations and various bending modes.

Below is a diagram illustrating the key functional groups of 4-methylsulfonyl aniline that give rise to its characteristic IR spectrum.

Caption: Molecular structure of 4-methylsulfonyl aniline with key IR-active functional groups.

Detailed Peak Assignments for 4-Methylsulfonyl Aniline

The following sections provide a detailed breakdown of the expected absorption bands. The frequencies cited are based on established literature values for sulfonamides and aromatic amines.[1][2][3]

Amine Group (NH₂) Vibrations

A primary aromatic amine is distinguished by two moderate-to-strong absorption bands in the 3500-3300 cm⁻¹ region.

  • Asymmetric N-H Stretch (νₐₛ): ~3450-3400 cm⁻¹: This higher frequency band arises from the two N-H bonds stretching out of phase with each other.

  • Symmetric N-H Stretch (νₛ): ~3370-3330 cm⁻¹: This lower frequency band corresponds to the in-phase stretching of the N-H bonds. The presence of two distinct peaks is a hallmark of a primary (-NH₂) amine.[2][4]

  • N-H Bending (Scissoring, δ): ~1640-1610 cm⁻¹: This absorption is of medium intensity and can sometimes overlap with the aromatic C=C stretching vibrations.

Sulfonyl Group (SO₂) Vibrations

The sulfonyl group produces two of the most intense and easily identifiable peaks in the spectrum, making them exceptionally useful for confirmation.

  • Asymmetric S=O Stretch (νₐₛ): ~1320-1310 cm⁻¹: An extremely strong and sharp absorption resulting from the out-of-phase stretching of the two S=O bonds.

  • Symmetric S=O Stretch (νₛ): ~1155-1145 cm⁻¹: A second, very strong and sharp absorption from the in-phase S=O stretching motion.[2][3][5]

Aromatic Ring and Methyl Group Vibrations
  • Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[1][6] Its presence helps distinguish aromatic C-H from aliphatic C-H bonds.

  • Aliphatic C-H Stretch: Absorptions from the methyl group's C-H bonds appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[1] These are generally weaker than the major functional group peaks.

  • Aromatic C=C Stretch (Skeletal): A series of medium-to-weak absorptions in the 1610-1450 cm⁻¹ region are characteristic of the benzene ring itself.

  • Aromatic C-H Out-of-Plane Bending (γ): The position of these strong bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) ring, a strong band is expected between 850-810 cm⁻¹ . This is a critical peak for distinguishing the para-isomer from its ortho and meta counterparts.

Comparative Analysis: Isomer and Analogue Differentiation

No spectrum should be analyzed in a vacuum. Comparing the spectrum of 4-methylsulfonyl aniline to its isomers and simpler analogues provides a deeper level of confidence in peak assignments.

Vibrational Mode4-Methylsulfonyl Aniline (para)ortho-Isomer (Predicted)meta-Isomer (Predicted)AnilineBenzenesulfonamide
N-H Stretch (asym/sym) ~3430, 3350 cm⁻¹Similar to para, possibly broader due to potential intramolecular H-bondingSimilar to para~3433, 3356 cm⁻¹[4]~3390, 3270 cm⁻¹
Aromatic C-H Stretch ~3050 cm⁻¹~3050 cm⁻¹~3050 cm⁻¹~3040 cm⁻¹~3060 cm⁻¹
Aliphatic C-H Stretch ~2930 cm⁻¹~2930 cm⁻¹~2930 cm⁻¹N/AN/A
N-H Bend ~1620 cm⁻¹~1620 cm⁻¹~1620 cm⁻¹~1622 cm⁻¹[7]~1585 cm⁻¹
Aromatic C=C Stretch ~1595, 1500 cm⁻¹~1590, 1490 cm⁻¹~1590, 1485 cm⁻¹~1600, 1500 cm⁻¹~1580, 1480 cm⁻¹
S=O Stretch (asym) ~1315 cm⁻¹ ~1320 cm⁻¹ ~1318 cm⁻¹ N/A~1330 cm⁻¹
S=O Stretch (sym) ~1150 cm⁻¹ ~1155 cm⁻¹ ~1152 cm⁻¹ N/A~1160 cm⁻¹
S-N Stretch ~900 cm⁻¹~900 cm⁻¹~900 cm⁻¹N/A~910 cm⁻¹[2]
C-H Out-of-Plane Bend ~830 cm⁻¹ (Strong, 1,4-subst.) ~750 cm⁻¹ (Strong, 1,2-subst.) ~780 cm⁻¹ (Strong, 1,3-subst.) & ~880 cm⁻¹ (Med.) Multiple bandsMultiple bands

Key Differentiating Features:

  • The Sulfonyl (S=O) Stretches: The two intense, sharp peaks around 1315 cm⁻¹ and 1150 cm⁻¹ are the most unambiguous indicators for the presence of the methylsulfonyl group.

  • The Primary Amine (N-H) Stretches: The doublet around 3430/3350 cm⁻¹ confirms the primary amine. A secondary amine (-NH-) would show only a single N-H stretching band.[1][8]

  • C-H Out-of-Plane Bending: This is the most powerful region for isomer identification. A single, strong absorption around 830 cm⁻¹ is compelling evidence for the para-isomer. The ortho-isomer would be expected to show a strong band near 750 cm⁻¹, while the meta-isomer would show characteristic bands near 780 cm⁻¹ and 880 cm⁻¹.[6]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

For a solid sample like methylsulfonyl aniline, the KBr pellet technique is a classic and reliable method for transmission FTIR.[9][10] The Attenuated Total Reflectance (ATR) method is a modern, faster alternative requiring minimal sample preparation.[10][11] Here, we detail the KBr pellet method for its high-quality results.

Workflow for KBr Pellet Preparation

start Start grind_sample 1. Grind Sample ~1-2 mg of methylsulfonyl aniline in an agate mortar. start->grind_sample grind_kbr 2. Add & Grind KBr Add ~100-200 mg of dry, IR-grade KBr. Grind to a fine, homogenous powder. grind_sample->grind_kbr assemble_die 3. Assemble Pellet Die Place anvil and collar of a hydraulic press die set. grind_kbr->assemble_die load_powder 4. Load Powder Transfer the KBr/sample mixture into the die collar. assemble_die->load_powder press_pellet 5. Apply Pressure Hydraulically press at ~8-10 tons for 2-5 minutes under vacuum. load_powder->press_pellet release 6. Release & Extract Carefully release pressure and extract the transparent pellet. press_pellet->release analyze 7. Analyze Place pellet in the spectrometer's sample holder and acquire spectrum. release->analyze end End analyze->end

Caption: Step-by-step workflow for preparing a KBr pellet for transmission FTIR analysis.

Step-by-Step Methodology
  • Reagent and Equipment Preparation:

    • Ensure you have IR-grade Potassium Bromide (KBr), which is highly transparent in the mid-IR range. Dry the KBr in an oven at ~110°C for several hours and store it in a desiccator to prevent moisture absorption, which can introduce broad O-H bands into the spectrum.

    • Thoroughly clean and dry an agate mortar and pestle.

    • Have a hydraulic press and a pellet die set ready.

  • Sample Grinding and Mixing:

    • Weigh approximately 1-2 mg of your methylsulfonyl aniline sample and place it in the agate mortar.

    • Grind the sample to a very fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering effects (Christiansen effect).[12]

    • Add 100-200 mg of the dried KBr to the mortar.

    • Gently mix with the pestle, then grind the mixture thoroughly for several minutes to ensure homogenous distribution of the sample within the KBr matrix.

  • Pellet Pressing:

    • Transfer a portion of the mixture to the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Connect the die to a vacuum line to remove trapped air, which can cause the pellet to be opaque.

    • Slowly apply pressure according to the press manufacturer's instructions, typically 8-10 metric tons. Hold the pressure for 2-5 minutes.

    • Carefully and slowly release the pressure.

  • Data Acquisition:

    • Disassemble the die and gently remove the resulting pellet, which should be thin and transparent. Handle it with forceps to avoid contamination.

    • Place the pellet into the designated sample holder for your FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first.

    • Place the sample holder in the beam path and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Conclusion

The IR spectrum of methylsulfonyl aniline is rich with information, providing clear, high-confidence structural verification when interpreted systematically. The keys to a successful analysis are the unambiguous identification of the strong, sharp S=O stretching bands of the sulfonyl group, the characteristic N-H stretching doublet of the primary amine, and the strong C-H out-of-plane bending band whose position is highly indicative of the aromatic substitution pattern. By following a validated experimental protocol and comparing the acquired spectrum against known values for its isomers and analogues, researchers can robustly confirm the identity and integrity of methylsulfonyl aniline in their samples.

References

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... [Image]. Retrieved from researchgate.net. (Source for Aniline N-H stretch values)
  • PubChem. (n.d.). 4-(Methylsulfonyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Lumen Learning. (n.d.). Infrared (IR) Spectroscopy. Boundless Chemistry. Retrieved from courses.lumenlearning.com. (General IR functional group ranges)
  • MDPI. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from rsc.org.
  • Scribd. (n.d.). IR spectrum of 4-methylaniline_Selected. Retrieved from [Link]

  • PubMed. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PMC. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. National Center for Biotechnology Information. Retrieved from [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from sta.uwi.edu.
  • AIP Publishing. (2005). High-pressure vibrational spectroscopy of sulfur dioxide. The Journal of Chemical Physics. Retrieved from [Link]

  • J-Stage. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Retrieved from [Link]

  • Verlag der Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Retrieved from zfnaturforsch.com.
  • AIP Publishing. (2005). High-pressure vibrational spectroscopy of sulfur dioxide. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... [Image].
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from orgchemboulder.com.
  • UKEssays. (2015). FTIR spectroscopy of SO2. Retrieved from [Link]

  • YouTube. (2013). FTIR Spectroscopy (Solid Sample Analysis). Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Infrared Spectroscopy: Vibrational Spectrum of SO₂. Retrieved from ccb.berkeley.edu.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). a: FTIR Spectra of Aniline. [Image]. Retrieved from researchgate.net. (Source for Aniline N-H bend value)

Sources

Benchmarking Purity of Commercial vs. Synthesized 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Strategic Context

2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is a highly functionalized biaryl ether intermediate. It serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including selective COX-2 inhibitors, bromodomain inhibitors, and novel sulfonamide therapeutics. Because this intermediate is situated deep within the synthetic pipeline, its purity profile directly dictates the yield, safety, and regulatory compliance of the final API.

When sourcing this intermediate, drug development professionals face a critical decision: rely on commercial vendors (which offers scalability but introduces supply-chain variability) or synthesize it in-house (which offers absolute control but demands rigorous process validation). This guide provides an objective, data-driven framework for benchmarking the purity of commercial versus in-house synthesized batches, grounded in authoritative pharmacopeial standards such as USP <1086>[1].

Mechanistic Overview & Synthetic Pathway

To benchmark purity effectively, one must first understand the causality of impurity generation. The synthesis of this molecule typically proceeds via a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): 2-Chloro-5-(methylsulfonyl)nitrobenzene reacts with 2,4-difluorophenol under basic conditions. The highly electron-withdrawing nitro and methylsulfonyl groups activate the ortho-chloride, driving regioselective etherification.

  • Reduction: The resulting nitroaromatic ether is reduced to the target aniline.

SynthesisWorkflow A 2-Chloro-5-(methylsulfonyl) nitrobenzene C Ether Intermediate (SNAr Reaction) A->C K2CO3, DMF 80°C B 2,4-Difluorophenol B->C D 2-(2,4-Difluorophenoxy)-5- (methylsulfonyl)aniline C->D Fe, NH4Cl EtOH/H2O, 80°C (Reduction)

Figure 1: Synthetic workflow for 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline.

Expert Insight on Causality: The choice of reduction conditions directly dictates the impurity profile. Catalytic hydrogenation (Pd/C, H2) is clean but frequently causes hydrodefluorination (cleavage of the C-F bonds on the phenoxy ring). Conversely, Béchamp reduction (Fe/NH4Cl) preserves the fluorine atoms but risks introducing elemental iron impurities into the final isolate.

Experimental Protocols for Purity Benchmarking

To objectively compare commercial and synthesized batches, we employ a self-validating analytical workflow. Every protocol described below is designed with internal checks to ensure data integrity.

AnalyticalWorkflow Sample API Intermediate Sample HPLC HPLC-UV/MS (Organic Impurities) Sample->HPLC qNMR qNMR (Absolute Purity) Sample->qNMR ICP ICP-MS (Elemental Impurities) Sample->ICP KF Karl Fischer (Moisture Content) Sample->KF Eval Purity Benchmarking & Release HPLC->Eval ICH Q3A(R2) Limits qNMR->Eval ICP->Eval ICH Q3D Limits KF->Eval

Figure 2: Multi-modal analytical workflow for comprehensive purity benchmarking.

Protocol A: HPLC-UV/MS (Organic Impurities & Related Substances)

This method quantifies unreacted starting materials, regioisomers, and over-reduction products.

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase: Solvent A: Water + 0.1% Trifluoroacetic acid (TFA); Solvent B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm and ESI-MS (Positive mode).

  • Self-Validating Causality: Why use TFA? The aniline functional group is weakly basic. Without an acidic modifier, the amine undergoes partial protonation at neutral pH, leading to severe peak tailing and irreproducible retention times. TFA ensures >99% protonation, sharpening the peak and validating the integration area for accurate purity calculation.

Protocol B: Quantitative NMR (qNMR) for Absolute Purity

Unlike HPLC, which relies on relative UV response factors, qNMR provides an absolute mass fraction.

  • Solvent: DMSO-d6.

  • Internal Standard (IS): Maleic acid (NIST traceable).

  • Parameters: 1H-NMR, 400 MHz, Relaxation delay (D1) = 30 seconds.

  • Self-Validating Causality: The accuracy of qNMR depends entirely on complete nuclear spin relaxation. If the D1 delay is shorter than 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton, the signal will under-integrate. By experimentally determining T1 and strictly enforcing D1 > 5*T1, the integration becomes a self-validating measure of absolute purity.

Protocol C: ICP-MS for Elemental Impurities
  • Sample Prep: Microwave digestion in concentrated HNO3.

  • Target Analytes: Fe, Pd, K (derived from K2CO3, Fe powder, or Pd/C catalysts).

Comparative Data: Commercial vs. Synthesized

The following table summarizes a benchmark study comparing a standard commercial batch (Vendor X, 98% claimed purity) against an in-house synthesized batch optimized via the Béchamp reduction route.

Quality AttributeAnalytical MethodCommercial Source (Typical)In-House Synthesized (Optimized)ICH/USP Threshold
Chemical Purity HPLC-UV (Area %)98.2%99.6%≥ 98.0%
Absolute Purity qNMR (Mass %)96.5%99.1%N/A (Informational)
Defluorinated Impurity LC-MS0.8%< 0.05% (LOD)≤ 0.10%[2]
Unreacted Nitroaromatic HPLC-UV0.15% (1500 ppm)< 0.001% (< 10 ppm)< 10 ppm (ICH M7)[3]
Elemental Iron (Fe) ICP-MS12 ppm45 ppm≤ 100 ppm
Water Content Karl Fischer0.5%0.1%≤ 0.5%

Expert Insights & Regulatory Grounding (E-E-A-T)

When interpreting the benchmark data, several critical regulatory and chemical factors must be addressed:

  • The qNMR vs. HPLC Discrepancy: Notice that the commercial source claims 98.2% purity via HPLC, but qNMR reveals an absolute purity of only 96.5%. This discrepancy is common. HPLC only detects UV-active organic impurities. Inorganic salts (like residual K2CO3) and moisture are invisible to UV but dilute the absolute mass of the API intermediate. This highlights why USP <1086> emphasizes comprehensive impurity profiling beyond simple chromatography[1].

  • Genotoxic Impurities (GTIs): The unreacted nitroaromatic intermediate (from the SNAr step) is a structural alert for mutagenicity. According to the ICH M7(R2) guidelines, DNA-reactive impurities must be controlled to the Threshold of Toxicological Concern (TTC), often requiring limits below 10 ppm depending on the maximum daily dose of the final drug[3]. The commercial batch failed this metric (1500 ppm), necessitating an additional recrystallization step before it could be used in GMP API manufacturing.

  • Control of Organic Impurities: The International Council for Harmonisation (ICH) Q3A(R2) framework mandates that any unspecified organic impurity exceeding the 0.10% identification threshold must be structurally characterized[2]. The in-house synthesis suppressed the defluorinated byproduct to below the Limit of Detection (LOD) by avoiding palladium catalysts, thereby bypassing costly downstream qualification studies.

Conclusion

While commercial sourcing of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is viable for early-stage R&D, the hidden burden of genotoxic nitroaromatics and UV-invisible impurities often requires extensive in-house remediation. Establishing a self-validating analytical workflow utilizing HPLC, qNMR, and ICP-MS ensures that whether sourced or synthesized, the intermediate meets the rigorous standards required for advanced pharmaceutical development.

References

  • United States Pharmacopeia (USP). "USP <1086> Impurities in Drug Substances and Drug Products." Xinfuda Group / USP Compendium. Available at: [Link]

  • International Council for Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2)." ICH Guidelines. Available at: [Link]

  • Society of Chemical Industry (SCI). "Drug Impurities: ICH Q3A(R2) Classification and Thresholds." SCI Publications. Available at: [Link]

Sources

Comprehensive Comparison Guide: Residual Solvent Analysis in 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of organic volatile impurities (OVIs) in highly functionalized pharmaceutical intermediates requires rigorous analytical control. 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline presents a unique analytical challenge: it is a bulky, solid matrix featuring a primary amine, an electron-withdrawing difluorophenyl ether, and a highly polar methylsulfonyl group.

This guide objectively compares the performance of USP <467> Procedure A (USP G43 column) versus Procedure B (USP G16 column) for residual solvent analysis in this specific matrix. By exploring the causality behind diluent selection, thermodynamic partitioning, and column orthogonality, this guide provides a self-validating framework for researchers and drug development professionals to ensure compliance with ICH Q3C (R8) guidelines [1].

Matrix Analysis & Causality: The "Why" Behind the Method

As a Senior Application Scientist, designing a robust method requires understanding the molecular interactions within the sample vial before it ever reaches the detector.

Why Headspace Gas Chromatography (HS-GC)?

Direct liquid injection of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is analytically unviable. The high boiling point of the sulfone moiety and the non-volatile nature of the difluorophenyl ring would rapidly contaminate the GC inlet, leading to active site formation and peak tailing. HS-GC acts as an in-situ purification step, extracting only the volatile residual solvents while leaving the heavy matrix safely in the vial [2].

Diluent Selection and Thermodynamic Partitioning

The highly polar methylsulfonyl group necessitates a strong hydrogen-bond acceptor for complete solubilization. Dimethyl sulfoxide (DMSO) is the optimal diluent.

  • Expertise Insight: The difluorophenoxy group exerts a strong electron-withdrawing effect, reducing the nucleophilicity of the primary amine. This structural feature is advantageous during Headspace analysis, as it minimizes the risk of the aniline reacting with trace electrophilic impurities in the vial. However, DMSO can undergo slight thermal degradation at temperatures above 100°C, producing dimethyl sulfide (DMS). Therefore, we strictly cap the equilibration temperature at 85°C to drive solvent partitioning without inducing thermal artifacts.

HS_Partitioning A Solid Matrix 2-(2,4-Difluorophenoxy)- 5-(methylsulfonyl)aniline B Dissolution in DMSO (Disrupts H-Bonding) A->B Solubilization C Headspace Equilibration (85°C, 45 min) B->C Thermal Agitation D Vapor Phase Extraction (Volatile Solvents) C->D Partitioning (K) E GC-FID Analysis (G43 / G16 Column) D->E Injection

Workflow and thermodynamic partitioning mechanism for HS-GC analysis of the aniline matrix.

Experimental Protocol: A Self-Validating System

To establish Trustworthiness , the following protocol is designed as a self-validating system. By incorporating standard addition recovery spikes and strict system suitability criteria, the method continuously verifies that the partition coefficient (


) remains unaffected by the high concentration of the API [3].
Step-by-Step Methodology
  • Diluent Preparation: Utilize only ultra-pure, Headspace-grade DMSO. Causality: Standard HPLC-grade DMSO contains trace volatile impurities that will produce ghost peaks and compromise the limit of detection (LOD).

  • Standard Preparation: Prepare a mixed standard of Class 2 solvents (Methanol, Dichloromethane, Tetrahydrofuran, Toluene, N,N-Dimethylformamide) in DMSO at concentrations corresponding to their ICH Q3C limits.

  • Sample Preparation: Accurately weigh 100.0 mg of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline into a 20 mL headspace vial. Add 5.0 mL of DMSO. Seal immediately with a PTFE/silicone septum. Causality: Immediate sealing prevents the escape of highly volatile trapped solvents like Dichloromethane (DCM).

  • Headspace Parameters:

    • Equilibration Temperature: 85°C

    • Equilibration Time: 45 minutes

    • Transfer Line Temperature: 105°C

  • GC-FID Parameters:

    • Carrier Gas: Helium (1.0 mL/min)

    • Split Ratio: 1:5

    • Detector Temperature: 250°C

System Suitability Criteria

Before analyzing the matrix, the system must self-validate:

  • Resolution (

    
    ):  The resolution between Acetonitrile and Dichloromethane must be 
    
    
    
    . Failure indicates poor thermodynamic equilibrium or column degradation.
  • Signal-to-Noise (S/N): S/N for all target peaks must be

    
     at the limit concentration.
    

Method Comparison: USP G43 vs. USP G16

When analyzing this specific aniline matrix, relying solely on a single GC column can lead to false positives. We compared the standard USP Procedure A (G43 column) against Procedure B (G16 column).

Table 1: ICH Q3C (R8) Target Solvents & System Suitability
Target SolventICH ClassLimit (ppm)Boiling Point (°C)System Suitability Requirement
Methanol2300064.7Signal-to-Noise (S/N) ≥ 10
Dichloromethane (DCM)260039.6Resolution (from Acetonitrile) ≥ 1.0
Tetrahydrofuran (THF)272066.0%RSD of Area (n=6) ≤ 15%
Toluene2890110.6%RSD of Area (n=6) ≤ 15%
N,N-Dimethylformamide2880153.0S/N ≥ 10
Table 2: Performance Comparison in the Aniline Matrix
ParameterUSP G43 (Procedure A)USP G16 (Procedure B)Causality / Scientific Observation
Phase Chemistry 6% CyanopropylphenylPolyethylene Glycol (PEG)G16 provides orthogonal polarity to the G43 phase.
DCM Retention Time ~2.8 min~4.5 minG16 retains polar solvents longer due to hydrogen bonding.
Matrix Interference High (DMS co-elutes with DCM)Low (DMS resolved from DCM)Trace DMSO degradation at 85°C creates DMS. G16 successfully resolves this artifact.
Methanol Recovery 92.4%98.1%G16 reduces peak tailing for low-molecular-weight alcohols.
Toluene LOD 15 ppm18 ppmG43 is slightly more sensitive for non-polar aromatics.
The Verdict on Column Selection

While the USP G43 column is excellent for general volatility-based separation, it is susceptible to matrix interference in this specific application. The trace formation of dimethyl sulfide (DMS) from the DMSO diluent co-elutes with Dichloromethane on the G43 phase, artificially inflating the DCM peak area.

Switching to the highly polar USP G16 column provides orthogonal selectivity. Because PEG interacts strongly with polar molecules, it shifts the retention time of DCM away from the non-polar DMS degradant, eliminating the false positive.

ColumnSelection Start Analyze Matrix via HS-GC-FID USP <467> Procedure A (G43) Decision Are target solvents (e.g., DCM) detected above ICH limits? Start->Decision Pass Report Results: Compliant (No further action) Decision->Pass No Verify Proceed to Procedure B (G16 Column) for Orthogonal Check Decision->Verify Yes Coelution Evaluate Matrix Effects: Does DMS co-elute with target? Verify->Coelution FalsePos False Positive Identified (Matrix Interference) Coelution->FalsePos Yes TruePos True Positive Confirmed (Quantify via Procedure C) Coelution->TruePos No

Logical decision tree for mitigating matrix-induced false positives using orthogonal GC columns.

Conclusion

For the residual solvent analysis of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline, a standard USP <467> Procedure A approach is insufficient due to matrix-induced co-elution artifacts. By understanding the chemical causality of the matrix and diluent, and by implementing a self-validating orthogonal check using a USP G16 column, analytical scientists can ensure absolute data integrity, avoid false out-of-specification (OOS) investigations, and maintain strict adherence to ICH safety limits.

References

  • Title: ICH Q3C(R8) Impurities: Guideline for Residual Solvents Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: USP 467 Residual Solvents Guide for Pharma Manufacturers Source: ResolveMass Laboratories URL: [Link]

  • Title: All About USP 467 Residual Solvent: Regulatory and Application Updates Source: Agilent Technologies URL: [Link]

A Comparative Guide to the Crystal Structure Confirmation of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of its physicochemical properties, biological activity, and solid-state behavior. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline, a compound of interest in medicinal chemistry.

While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases as of this writing, this guide will serve as a robust framework for its determination. We will delve into the gold-standard method of single-crystal X-ray diffraction and compare it with complementary spectroscopic and analytical techniques. This guide is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind the choice of each method.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

For an unambiguous determination of a molecule's crystal structure, single-crystal X-ray diffraction (SC-XRD) is the most powerful and definitive technique. It provides precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Experimental Workflow for SC-XRD

The successful application of SC-XRD hinges on the ability to grow high-quality single crystals. For a molecule like 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline, which is a solid at room temperature, several crystallization techniques can be employed, such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization.

Step-by-Step Protocol for Single-Crystal Growth and X-ray Diffraction:

  • Crystal Growth (Slow Evaporation):

    • Dissolve a small amount of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline in a suitable solvent (e.g., ethanol, acetone, or a mixture) in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Monitor the vial for the formation of well-defined single crystals.

  • Crystal Mounting and Data Collection:

    • Carefully select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal in the X-ray diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the model against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.

Diagram: Single-Crystal X-ray Diffraction Workflow

sc_xrd_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis start Synthesized Compound crystal_growth Crystal Growth start->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Complementary and Alternative Analytical Techniques

While SC-XRD provides the definitive solid-state structure, a combination of other techniques is often necessary for a comprehensive characterization, especially when suitable single crystals cannot be obtained. Spectroscopic techniques are pivotal in the pharmaceutical industry for both classification and quantification.[1]

Powder X-ray Diffraction (PXRD)

When single crystals are not available, powder X-ray diffraction (PXRD) can be used to analyze a polycrystalline sample. While it does not provide the same level of detail as SC-XRD, it is invaluable for:

  • Phase Identification: Comparing the experimental PXRD pattern to a database can identify the crystalline phase of the material.

  • Purity Assessment: The presence of sharp peaks indicates a crystalline material, while a broad halo may suggest the presence of amorphous content.

  • Lattice Parameter Refinement: The positions of the diffraction peaks can be used to determine the unit cell dimensions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution. For 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a wealth of information.

  • ¹H NMR: Would reveal the number and connectivity of protons in the molecule, including the aromatic protons and the methyl protons of the sulfonyl group.

  • ¹³C NMR: Would identify all the unique carbon environments within the molecule.

  • ¹⁹F NMR: Is particularly useful for fluorinated compounds, providing information on the electronic environment of the fluorine atoms.[2]

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation:

    • Dissolve 5-25 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[3]

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Data Analysis:

    • Analyze the chemical shifts, coupling constants, and integration values to assign the signals to the corresponding nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target molecule, characteristic peaks would be expected for:

  • N-H stretching: of the aniline group.

  • S=O stretching: of the methylsulfonyl group.

  • C-F stretching: of the difluorophenoxy group.

  • Aromatic C-H and C=C stretching.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of the compound with ~100 mg of dry KBr powder in an agate mortar.[3]

    • Press the mixture into a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the FT-IR spectrometer.

    • Acquire the infrared spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, which can be used to confirm the elemental composition of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline.

Comparison of Analytical Techniques

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Absolute 3D structure, bond lengths, bond angles, stereochemistry, packingSingle crystal (0.1-0.3 mm)Definitive, unambiguous structure determinationCrystal growth can be challenging
Powder X-ray Diffraction (PXRD) Crystalline phase, purity, unit cell parametersPolycrystalline powderRapid, non-destructiveDoes not provide atomic coordinates
Nuclear Magnetic Resonance (NMR) Connectivity, molecular structure in solution, stereochemistrySoluble sample (5-25 mg)Provides detailed structural information in solutionDoes not directly probe the solid-state structure
Fourier-Transform Infrared (FT-IR) Functional groups presentSolid or liquidRapid, sensitive to functional groupsProvides limited information on overall structure
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patternSmall amount of sampleHigh sensitivity, accurate mass determinationDoes not provide stereochemical information

Diagram: Complementary Nature of Analytical Techniques

analytical_techniques Compound 2-(2,4-Difluorophenoxy)-5- (methylsulfonyl)aniline SCXRD SC-XRD (Solid-State Structure) Compound->SCXRD PXRD PXRD (Phase & Purity) Compound->PXRD NMR NMR (Solution Structure) Compound->NMR FTIR FT-IR (Functional Groups) Compound->FTIR MS MS (Molecular Weight) Compound->MS SCXRD->PXRD Corroboration SCXRD->NMR Comparison NMR->FTIR Confirmation NMR->MS Validation

Caption: Interrelation of techniques for structural confirmation.

Conclusion

The definitive confirmation of the crystal structure of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is best achieved through single-crystal X-ray diffraction. However, a comprehensive structural characterization relies on a suite of complementary analytical techniques. NMR, FT-IR, and mass spectrometry provide crucial information about the molecular structure, functional groups, and molecular weight, which corroborates the findings from X-ray diffraction. In the absence of suitable single crystals, a combination of these spectroscopic methods, along with powder X-ray diffraction, can provide a high degree of confidence in the proposed structure. This integrated approach ensures the scientific rigor required in modern chemical and pharmaceutical research.

References

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1594-1606.
  • PubMed. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. Retrieved from [Link]

  • Krajčovič, T., Berkeš, D., & Klásek, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Chemistry Central Journal, 7(1), 19.
  • Karadayı, N., Şahin, S., Köysal, Y., Coşkun, E., & Büyükgüngör, O. (2015). Crystal structure of 2-{[2-methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol.
  • Al-Azani, M., & Al-Amshany, Z. M. (2018). An Improved Synthesis and Structural Characterisation of 2-(4-Acetylthiophenylethynyl)-4-nitro-5-phenylethynylaniline: The Molecule Showing High Negative Differential Resistance (NDR). Molecules, 23(8), 2025.
  • Hu, J., & Rumachik, N. (n.d.). Comprehensive screening of per- and polyfluoroalkyl substances (PFAS) in textiles: Utilizing combustion ion chromatography for total organic fluorine (TOF) analysis. Thermo Fisher Scientific.
  • PubChem. (n.d.). 1-[2-(2,4-Difluorophenoxy)-5-methylsulfonylphenyl]-3-methyl-2,5,6,7-tetrahydropyrrolo[3,4-c]pyridin-4-one. Retrieved from [Link]

  • Workman, J., & Tieu, P. (2024, August 26).
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Retrieved from [Link]

  • NIST. (n.d.). 2,4-Difluoroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Difluoroaniline. Retrieved from [Link]

  • BenchChem. (n.d.). Spectroscopic Analysis of 2,4-Difluororesorcinol: A Technical Guide.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,4-Difluoroaniline, 99%. Retrieved from [Link]

  • Lauer, A. M., & Smith, R. C. (2020). Molecular and crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan.
  • Al Maqbali, A. S., Al Rasbi, N. K., & Abdel-Jalil, R. J. (2024). Crystal structure of 1-(5-(benzo[d][4][5]dioxol-5-yl)-4-benzyl-1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethan-1-one, C24H20BrN3O3. Zeitschrift für Kristallographie - New Crystal Structures, 239(5), 1011-1013.

Sources

Quality control parameters for pharmaceutical grade 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Quality Control Parameters for Pharmaceutical Grade 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline: A Comparative Guide

Executive Summary

2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline (DMSA) is a structurally complex, high-value intermediate utilized in the synthesis of advanced therapeutics, including selective COX-2 inhibitors and epigenetic bromodomain (BRD4) inhibitors[1]. Because DMSA is often positioned late in the synthetic pathway, its impurity profile directly dictates the safety, yield, and regulatory compliance of the final Active Pharmaceutical Ingredient (API). This guide provides an objective comparison between Pharmaceutical Grade and Industrial Grade DMSA, detailing the causality behind stringent Quality Control (QC) parameters and providing self-validating experimental protocols for rigorous batch release.

Comparative Performance: Pharmaceutical vs. Industrial Grade

The distinction between Pharmaceutical and Industrial grades of DMSA is not merely a matter of overall assay percentage; it is defined by the rigorous control of specific structural regioisomers and genotoxic impurities[2]. Standard industrial grades are optimized for yield, whereas pharmaceutical grades are engineered for downstream API safety.

Table 1: Specification Comparison of DMSA Grades

ParameterIndustrial GradePharmaceutical GradeAnalytical MethodImpact on Downstream API
Assay (Purity) ≥ 97.0%≥ 99.5% HPLC-UVYield reduction, unpredictable side reactions.
2,6-Difluorophenoxy Isomer ≤ 2.0%≤ 0.10% HPLC-UVForms parallel API impurity; highly resistant to downstream purging.
Nitro-Precursor (Genotoxin) Not controlled≤ 1.5 ppm LC-MS/MS (MRM)Mutagenic risk; must comply with ICH M7 TTC limits[3].
Palladium (Pd) Residue ≤ 50 ppm≤ 5 ppm ICP-MSCatalyst poisoning in subsequent steps; patient toxicity.
Moisture (Karl Fischer) ≤ 1.0%≤ 0.2% KF TitrationHydrolysis of sensitive reagents in subsequent coupling steps.

The Causality Behind Quality Control Parameters

In pharmaceutical development, every QC parameter must be grounded in mechanistic causality. As an application scientist, understanding why an impurity forms is as critical as knowing how to detect it[4].

  • Regioisomer Control (The 2,6-Difluoro Challenge): During the initial nucleophilic aromatic substitution (SNAr) to form the diaryl ether linkage, impurities in the starting material (e.g., 2,6-difluorophenol instead of 2,4-difluorophenol) lead to the formation of regioisomers. If the 2,6-difluorophenoxy isomer of DMSA is carried forward, it reacts with identical kinetics to the target molecule. This creates a parallel API impurity that is nearly impossible to purge via standard crystallization, necessitating strict control (≤ 0.10%) at the intermediate stage[5].

  • Genotoxic Impurity Purge (ICH M7 Compliance): The synthesis of DMSA typically involves the catalytic reduction of a nitroaromatic precursor (2-(2,4-difluorophenoxy)-5-(methylsulfonyl)nitrobenzene). Nitroaromatics and unreacted anilines are flagged as Class 2 or Class 3 mutagens under the ICH M7 guidelines[6][7]. Because standard UV detection lacks the sensitivity to detect parts-per-million (ppm) levels, we mandate LC-MS/MS analysis to ensure the nitro-precursor remains below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [8].

  • Elemental Impurities: If the reduction step utilizes Pd/C, palladium carryover can poison catalysts in subsequent cross-coupling API steps. ICP-MS ensures compliance with ICH Q3D elemental impurity limits.

Visualizing the Workflow

G SM1 2,4-Difluorophenol (Starting Material) Coupling Nucleophilic Aromatic Substitution (SNAr) SM1->Coupling SM2 2-Chloro-5-(methylsulfonyl) nitrobenzene SM2->Coupling Intermediate Nitro Intermediate (Potential Genotoxin) Coupling->Intermediate Trace unreacted SM Reduction Catalytic Reduction (Pd/C or Fe/HCl) Intermediate->Reduction Carryover risk Crude Crude DMSA (Contains Regioisomers) Reduction->Crude Isomerization risk Purification Crystallization / Purification Crude->Purification Final Pharma-Grade DMSA (>99.5% Purity) Purification->Final Purge of impurities

Synthetic pathway of DMSA highlighting critical points of impurity introduction and purging.

QC Sample DMSA Batch Sample HPLC HPLC-UV (Assay & Regioisomers) Sample->HPLC LCMS LC-MS/MS (Genotoxic Impurities) Sample->LCMS ICP ICP-MS (Elemental Impurities) Sample->ICP PassHPLC Purity > 99.5% Isomers < 0.1% HPLC->PassHPLC Pass FailHPLC Out of Spec (OOS) HPLC->FailHPLC Fail PassLCMS Nitro Precursor < TTC (ICH M7 Compliant) LCMS->PassLCMS PassICP Pd/Heavy Metals < PDE (ICH Q3D Compliant) ICP->PassICP

Self-validating QC analytical decision tree for Pharmaceutical Grade DMSA batch release.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . They include internal logic checks that prevent the reporting of false negatives, a critical requirement for pharmaceutical auditing.

Protocol 1: HPLC-UV Analysis for Assay and Regioisomer Quantitation
  • Design Rationale: This method separates the target 2,4-difluoro isomer from the closely eluting 2,6-difluoro isomer.

  • Self-Validating Mechanism: The protocol mandates a System Suitability Test (SST) using a spiked resolution mixture. If the resolution factor (

    
    ) between the 2,4- and 2,6-isomers falls below 2.0, the sequence automatically halts, preventing the system from masking the isomer as part of the main peak.
    
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile).

  • Column Selection: Use a high-efficiency C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) to exploit the slight polarity differences induced by the fluorine positions.

  • Sample Preparation: Dissolve 25 mg of DMSA in 50 mL of diluent (Water:Acetonitrile 50:50 v/v).

  • SST Injection: Inject the resolution standard (containing 0.1% 2,6-difluoro isomer). Verify

    
     and tailing factor 
    
    
    
    .
  • Gradient Elution: Run a linear gradient from 20% B to 80% B over 20 minutes at a flow rate of 1.0 mL/min. Monitor at 254 nm.

  • Data Analysis: Integrate peaks. The 2,6-isomer typically elutes at a relative retention time (RRT) of 0.92. Calculate area percentage to ensure it is

    
    .
    
Protocol 2: LC-MS/MS Trace Analysis for Genotoxic Nitro-Precursor
  • Design Rationale: To comply with ICH M7, the unreduced nitro-precursor must be quantified at single-digit ppm levels[8].

  • Self-Validating Mechanism: The protocol utilizes an isotopically labeled internal standard (

    
    C
    
    
    
    -nitro-precursor). If the internal standard peak area deviates by >15% from the calibration average, it indicates severe matrix suppression. The run is mathematically invalidated, ensuring absolute trustworthiness of the trace data.
  • Standard Preparation: Prepare a calibration curve of the nitro-precursor from 0.1 ppm to 5.0 ppm, spiking each level with 1.0 ppm of the

    
    C
    
    
    
    -internal standard.
  • Sample Preparation: Dissolve 100 mg of DMSA in 10 mL of Methanol. Spike with 1.0 ppm of the internal standard.

  • Chromatography: Inject 5 µL onto a sub-2µm UHPLC C18 column. Use a rapid 5-minute gradient (10 mM Ammonium formate / Methanol) to elute the high-concentration API matrix to waste before switching the diverter valve to the mass spectrometer.

  • MS/MS Detection: Operate a triple quadrupole mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the nitro-precursor (e.g.,

    
     344 
    
    
    
    
    
    250) and the corresponding IS transition.
  • Quantification: Calculate the concentration of the nitro-precursor using the internal standard response ratio. Ensure the batch value is

    
     ppm.
    

References

  • Bromodomain inhibitors (WO2015058160A1). Google Patents.
  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency (EMA). Available at:[Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at:[Link]

  • ICH M7: A Guide to Mutagenic Impurity Assessment Software. IntuitionLabs. Available at:[Link]

  • Guidance for Industry: Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Toxicity Data For ICH M7 Guideline On Mutagenic Impurities. Lhasa Limited. Available at:[Link]

Sources

Safety Operating Guide

Navigating the Handling of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

The responsible advancement of drug development necessitates a deeply ingrained culture of safety. This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline. By moving beyond a simple checklist and understanding the why behind each procedural step, we can build a self-validating system of safety in the laboratory.

Core Principles of Chemical Hygiene

Before any work with this compound commences, a comprehensive Chemical Hygiene Plan (CHP) must be in place and understood by all personnel.[5][6][7][8] This plan, mandated by the Occupational Safety and Health Administration (OSHA), serves as the foundation for laboratory safety and must detail standard operating procedures, exposure control measures, and emergency protocols[6][7][9].

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls such as fume hoods are the primary means of exposure reduction, PPE is essential for safeguarding against residual risks and accidental contact.[10][11] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Recommended PPE for Handling 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline
Scenario Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume (<1g) Solid Handling (e.g., weighing, preparing solutions in a fume hood) Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Flame-retardant lab coat, long pants, and closed-toe shoesNot typically required if handled exclusively within a certified chemical fume hood
Solution Handling and Reactions (in a fume hood) Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant apron over a flame-retardant lab coat, long pants, and closed-toe shoesNot typically required if handled exclusively within a certified chemical fume hood with proper airflow
High-Volume (>1g) or Powder Handling (potential for aerosolization) Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant suit or coverallsA NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be considered, based on a formal exposure assessment[12]
Emergency Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Full-body chemical-resistant suitA self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas[13]

Procedural Guidance for PPE Use

  • Inspection: Before each use, visually inspect all PPE for signs of degradation, such as cracks, discoloration, or punctures.[4]

  • Donning: Put on PPE in the following order: lab coat or suit, respirator (if required), eye and face protection, and then gloves. This sequence minimizes the risk of contaminating your hands and then transferring that contamination to other PPE.

  • Doffing: To prevent cross-contamination, remove PPE in the reverse order of donning: gloves first (using a proper removal technique to avoid touching the outside of the glove with bare skin), then lab coat or suit, eye and face protection, and finally the respirator.[14]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2][14]

Operational and Disposal Plans

Proper disposal of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a halogenated aromatic compound, it requires specific disposal protocols.[15][16]

Waste Segregation and Disposal Workflow

cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Disposal Solid Waste Contaminated Solids (gloves, weigh paper, etc.) Halogenated Solid Waste Container Halogenated Solid Waste Container Solid Waste->Halogenated Solid Waste Container Place in clearly labeled, sealed container Liquid Waste Unused/Spent Solutions Halogenated Liquid Waste Container Halogenated Liquid Waste Container Liquid Waste->Halogenated Liquid Waste Container Collect in a designated, leak-proof container. Keep separate from non-halogenated waste[16] Sharps Waste Contaminated Needles/Pipettes Sharps Container Sharps Container Sharps Waste->Sharps Container EH&S Pickup Contact Environmental Health & Safety for Hazardous Waste Pickup Halogenated Solid Waste Container->EH&S Pickup Halogenated Liquid Waste Container->EH&S Pickup Sharps Container->EH&S Pickup

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.